P-CAB agent 2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2209911-80-6 |
|---|---|
Molecular Formula |
C22H26ClFN2O4S |
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H |
InChI Key |
JWWFXPUXOBHMCJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs)
Disclaimer: The term "P-CAB agent 2 hydrochloride" does not correspond to a publicly recognized pharmaceutical agent. This guide describes the core mechanism of action, pharmacology, and relevant experimental methodologies applicable to the class of drugs known as Potassium-Competitive Acid Blockers (P-CABs), using data from prominent agents such as Vonoprazan (B1684036) and Tegoprazan (B1682004).
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action compared to traditional Proton Pump Inhibitors (PPIs). P-CABs act by directly inhibiting the gastric H+/K+-ATPase (the proton pump) through a reversible, potassium-competitive ionic binding mechanism. This mode of action does not require acid activation and allows for a rapid onset of effect, prolonged duration of acid suppression, and efficacy that is independent of food intake or CYP2C19 genotype. This technical guide provides a detailed exploration of the molecular mechanism, comparative quantitative data on key pharmacological parameters, and detailed protocols for essential preclinical and clinical evaluation experiments.
Core Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase
The final step in gastric acid secretion is mediated by the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme actively pumps hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).
P-CABs exert their effect by directly targeting this proton pump.[1] Key characteristics of their mechanism include:
-
Direct Binding: Unlike PPIs, which are prodrugs requiring activation in an acidic environment, P-CABs are active compounds that bind directly to the H+/K+-ATPase.[2]
-
Potassium Competition: P-CABs bind ionically to the K+ binding site within the luminal domain of the enzyme.[3] This binding is competitive, meaning the P-CAB directly prevents K+ from accessing the enzyme, thereby halting the ion exchange and subsequent acid secretion.[4]
-
Reversibility: The inhibition is reversible. The P-CAB can dissociate from the enzyme, and the duration of action is primarily determined by the drug's plasma concentration and its dissociation rate from the pump.[4][5] Agents like vonoprazan are notable for a very slow dissociation rate, contributing to their long-lasting effect.[5]
-
High pKa and Accumulation: P-CABs are weak bases with high pKa values (e.g., Vonoprazan pKa is 9.37).[5][6] This chemical property causes them to become protonated and selectively accumulate in the highly acidic environment of the parietal cell secretory canaliculi, leading to high local concentrations at the target site.[5]
This mechanism results in a rapid, potent, and sustained inhibition of both basal and stimulated gastric acid secretion.[4]
Signaling Pathway and Molecular Interaction
The following diagram illustrates the mechanism of a P-CAB at the gastric parietal cell.
Caption: P-CAB Mechanism of Action at the Gastric Proton Pump.
Quantitative Data Presentation
The following tables summarize key in-vitro, pharmacokinetic, and clinical efficacy data for representative P-CABs compared to traditional PPIs.
Table 1: In-Vitro Potency Against H+/K+-ATPase
| Compound | IC50 (Inhibition Concentration) | Ki (Inhibition Constant) | Target Species | Reference(s) |
| Vonoprazan | 19 nM (at pH 6.5) | 3.0 nM | Porcine, Human | [3][5][7][8] |
| Tegoprazan | 0.29 - 0.52 µM | Not Specified | Porcine, Canine, Human | [1][2][4][9][10] |
| PPIs (general) | ~1 µM (for Omeprazole) | Not Applicable (Covalent) | Human |
Table 2: Comparative Pharmacokinetics
| Parameter | Vonoprazan | Tegoprazan | PPIs (e.g., Esomeprazole) | Reference(s) |
| Tmax (Time to Peak Plasma Conc.) | 1.5 - 2.0 hours | 0.5 - 1.5 hours | 1 - 5 hours | [11] |
| Terminal Half-life (t1/2) | ~7.7 hours | 3.7 - 5.4 hours | 1 - 2 hours | [11] |
| Metabolism | Primarily CYP3A4; minor CYP2B6, 2C19, 2D6 | Primarily CYP3A4 | Primarily CYP2C19, CYP3A4 | [12] |
| Food Effect on Absorption | Minimal | Minimal | Significant (must be taken before meals) | [11] |
Table 3: Clinical Efficacy in Acid-Related Disorders
| Indication / Endpoint | P-CAB Therapy | PPI Therapy | Outcome | Reference(s) |
| Erosive Esophagitis Healing (8 Weeks) | 95.2% (Pooled Rate) | 92.5% (Pooled Rate) | P-CABs show significantly higher healing rates, especially at 2 weeks and in severe cases (LA Grade C/D). | [13][14][15][16] |
| H. pylori Eradication (First-Line Triple Therapy, ITT Analysis) | 87.9% - 91.4% | 72.8% - 74.8% | Vonoprazan-based therapy is statistically superior to PPI-based therapy. | [17][18][19] |
| H. pylori Eradication (Vonoprazan Dual vs. Triple Therapy, ITT Analysis) | 82.8% (VPZ + Amoxicillin) | 84.6% (VPZ + Amox + Clarithromycin) | No significant difference, suggesting potential for dual therapy. | [20] |
ITT: Intention-to-Treat; VPZ: Vonoprazan
Experimental Protocols
Detailed methodologies are critical for the evaluation and characterization of novel P-CAB agents.
Protocol: In-Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of a test compound against gastric H+/K+-ATPase.
Objective: To measure the concentration-dependent inhibition of proton pump activity by quantifying the reduction in ATP hydrolysis.
1. Preparation of H+/K+-ATPase Enriched Microsomes:
- Excise the stomach and wash the mucosal surface with ice-cold saline.
- Scrape the gastric mucosa from the muscle layer.
- Homogenize the scrapings in an ice-cold buffer (e.g., 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4).[21]
- Perform differential centrifugation: first at a lower speed (e.g., 20,000 x g) to remove nuclei and mitochondria, then at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.[7][21]
- For higher purity, the microsomal pellet can be further purified on a discontinuous sucrose gradient.[21]
- Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.[21]
2. ATPase Activity Assay (Colorimetric Measurement of Phosphate (B84403) Release):
- Principle: ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
- Procedure:
- In a 96-well plate, add assay buffer (e.g., 20 mM Tris-HCl, pH 7.4), 2 mM MgCl2, and varying concentrations of the P-CAB test compound.[22][23]
- Add the H+/K+-ATPase enriched microsomes (~5-10 µg protein) to each well.
- Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[23][24]
- Initiate the enzymatic reaction by adding a mixture of ATP and KCl (final concentrations typically 2 mM ATP and 2-10 mM KCl).[21][23]
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding an acid solution (e.g., 10% Trichloroacetic Acid).[23]
- Add a colorimetric reagent (e.g., Malachite Green or a solution for the Fiske-Subbarow method) that reacts with the released Pi.[21][24]
- Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).[21][24]
- Calculate the Pi concentration using a standard curve. Percentage inhibition is calculated relative to a vehicle control, and the IC50 value is determined by plotting inhibition versus compound concentration.
Protocol: Clinical 24-Hour Intragastric pH Monitoring
This protocol describes the gold-standard clinical method for assessing the pharmacodynamic effect of an acid-suppressing agent in human subjects.[25]
Objective: To continuously measure the pH in the esophagus and stomach over a 24-hour period to evaluate the efficacy and duration of acid suppression.
1. Patient Preparation:
- Instruct the patient to discontinue all acid-suppressing medications (e.g., PPIs, H2RAs, antacids) for a specified washout period (typically 3-10 days) prior to the study.[26]
- The patient should fast for 4-6 hours before the procedure.[25]
2. Catheter Placement:
- A thin, flexible catheter containing one or more pH sensors is used.[27]
- The patient's nasal passage is numbed with a topical anesthetic spray.
- The catheter is passed through the nose, down the pharynx, and into the esophagus. The patient is asked to swallow to facilitate passage.[26]
- The final position is typically with the distal pH sensor located 5 cm above the lower esophageal sphincter (LES), a position confirmed by manometry.[28]
- The catheter is secured with tape to the patient's nose and cheek.[25]
3. Data Collection:
- The external end of the catheter is connected to a portable data logger, which the patient wears on a belt or shoulder strap.[27]
- The patient is sent home and instructed to resume their normal daily activities, including eating, sleeping, and working.
- The patient maintains a detailed diary, recording the times of meals, sleep periods, and any symptoms (e.g., heartburn, regurgitation). The data logger also has event marker buttons for the patient to press when these events occur.[26]
4. Data Analysis:
- After 24 hours, the patient returns to the clinic, and the catheter is removed.
- Data from the logger is downloaded to a computer.
- Key parameters are calculated, including:
- Percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).
- Mean 24-hour intragastric pH.
- Onset of action (time to reach and maintain pH > 4).
- Occurrence of nocturnal acid breakthrough.[11]
Mandatory Visualizations
Experimental Workflow: H+/K+-ATPase Inhibition Assay
Caption: Workflow for In-Vitro P-CAB Potency Determination.
References
- 1. Tegoprazan | H+/K+-ATPase inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Vonoprazan (TAK-438) | Proton Pump | CAS 881681-00-1 | Buy Vonoprazan (TAK-438) from Supplier InvivoChem [invivochem.com]
- 8. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Co-Administration of Vonoprazan, Not Tegoprazan, Affects the Pharmacokinetics of Atorvastatin in Healthy Male Subjects [frontiersin.org]
- 13. jnmjournal.org [jnmjournal.org]
- 14. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of Vonoprazan-Based versus Proton Pump Inhibitor-Based Triple Therapy for Helicobacter pylori Eradication: A Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic review with meta-analysis: the efficacy of vonoprazan-based triple therapy on Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acpjournals.org [acpjournals.org]
- 20. Efficacy and safety comparison of Helicobacter pylori eradication between vonoprazan dual therapy versus triple therapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ajpp.in [ajpp.in]
- 23. jnsbm.org [jnsbm.org]
- 24. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 24hr pH Monitoring Testing - GI Motility Disorders Unit | Western Sydney University [westernsydney.edu.au]
- 26. nth.nhs.uk [nth.nhs.uk]
- 27. hopkinsmedicine.org [hopkinsmedicine.org]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of Vonoprazan, a Novel P-CAB Agent
This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Vonoprazan (TAK-438), a leading Potassium-Competitive Acid Blocker (P-CAB). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the advancements in acid-related disorder treatments.
Introduction to P-CABs and the Discovery of Vonoprazan
Proton pump inhibitors (PPIs) have long been the standard of care for acid-related diseases. However, their limitations, such as slow onset of action, influence by CYP2C19 polymorphisms, and insufficient efficacy in some patients, have driven the search for alternatives. Potassium-Competitive Acid Blockers (P-CABs) represent a significant therapeutic advance, offering a different mechanism of action that provides rapid, potent, and sustained acid suppression.
The discovery of Vonoprazan (formerly known as TAK-438) by Takeda Pharmaceutical Company originated from an extensive lead optimization program aimed at identifying a novel P-CAB with superior properties. The core strategy focused on discovering a compound that could inhibit the gastric H+,K+-ATPase enzyme through a reversible, potassium-competitive mechanism. The research identified 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine as a highly potent compound with a novel pyrrole (B145914) scaffold, which demonstrated strong and sustained acid secretion inhibitory effects.
Mechanism of Action
Vonoprazan exerts its effect by inhibiting the final step of gastric acid secretion in gastric parietal cells. Unlike irreversible PPIs, Vonoprazan binds ionically and reversibly to the H+,K+-ATPase pump, competing with K+ ions. This binding occurs in the luminal-facing cation-binding site of the enzyme, effectively blocking the exchange of H+ and K+ ions and thus inhibiting gastric acid production. This mechanism allows for a rapid onset of action as it does not require acid-mediated activation.
Figure 1: Mechanism of Vonoprazan action on gastric H+,K+-ATPase.
Synthesis of Vonoprazan Hydrochloride
The chemical synthesis of Vonoprazan involves a multi-step process, which has been optimized for large-scale production. A common synthetic route is outlined below, starting from accessible precursors. The key steps involve the construction of the substituted pyrrole core followed by the introduction of the methylamine (B109427) side chain and final salt formation.
An In-depth Technical Guide to Keverprazan Hydrochloride (P-CAB Agent 2 Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan hydrochloride, also referred to as P-CAB agent 2 hydrochloride, is a potent and orally active potassium-competitive acid blocker (P-CAB).[1][2] It represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), Keverprazan hydrochloride offers a distinct mechanism of action, leading to rapid, potent, and sustained suppression of gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Keverprazan hydrochloride, intended for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Keverprazan hydrochloride has the chemical formula C22H26ClFN2O4S and a molecular weight of 468.97 g/mol .[2] The chemical structure of the parent compound, Keverprazan, is provided below, along with a table summarizing its key physicochemical properties.
Chemical Structure
Caption: 2D structure of Keverprazan.
Physicochemical Properties of Keverprazan Hydrochloride
| Property | Value | Reference |
| CAS Number | 2209911-80-6 | |
| Molecular Formula | C22H26ClFN2O4S | |
| Molecular Weight | 468.97 g/mol | |
| Appearance | Light brown to brown oil | |
| Boiling Point | 587.5 ± 60.0 °C | |
| Density | 1.23 ± 0.1 g/cm³ | |
| pKa | 9.18 ± 0.10 | [2] |
| Water Solubility | Demonstrates better water solubility compared with vonoprazan. | [1] |
Pharmacological Properties and Mechanism of Action
Keverprazan hydrochloride is a potassium-competitive acid blocker that functions by inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[1][3] Unlike irreversible PPIs, Keverprazan hydrochloride binds reversibly and competitively to the potassium-binding site of the proton pump, leading to a rapid onset of action.[1]
Pharmacodynamic Properties
| Parameter | Value | Reference |
| H+/K+-ATPase Inhibition (IC50) | <100 nM | |
| hERG Potassium Channel Inhibition (IC50) | 18.69 µM |
Signaling Pathway
The mechanism of action of Keverprazan hydrochloride involves the direct inhibition of the H+/K+-ATPase proton pump in gastric parietal cells. This inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby blocking the secretion of gastric acid into the stomach lumen.
Caption: Mechanism of action of Keverprazan.
Pharmacokinetics
Clinical studies in healthy subjects have demonstrated that Keverprazan hydrochloride is rapidly absorbed following oral administration.[4][5]
Pharmacokinetic Parameters of Keverprazan in Healthy Adults (Multiple Doses)
| Parameter (20 mg/day, Day 7) | Value | Parameter (40 mg/day, Day 7) | Value | Reference |
| Tmax (median) | 1.25 - 3.0 h | Tmax (median) | 1.25 - 3.0 h | [4] |
| Cmax | 43.1 ng/mL | Cmax | 93.2 ng/mL | [4] |
| t1/2 | 6.23 h | t1/2 | 7.01 h | [4] |
Experimental Protocols
Synthesis of Keverprazan Hydrochloride
The synthesis of Keverprazan hydrochloride is detailed in patent literature.[2] A general outline of the synthesis involves the following key steps:
-
Preparation of 1-(3-methoxypropoxy)-aniline: This intermediate is synthesized from 3-nitrophenol (B1666305) and 1-bromo-3-methoxypropane, followed by reduction of the nitro group.
-
Formation of the Sulfonyl Chloride: The aniline (B41778) derivative is converted to the corresponding sulfonyl chloride.
-
Coupling with a Pyrrole (B145914) Derivative: The sulfonyl chloride is coupled with a suitable pyrrole derivative.
-
Reductive Amination and Salt Formation: The final steps involve a reductive amination to introduce the methylaminomethyl group, followed by formation of the hydrochloride salt to yield Keverprazan hydrochloride.[2]
In Vitro H+/K+-ATPase Inhibition Assay
A standardized in vitro assay is used to determine the inhibitory activity of Keverprazan hydrochloride against H+/K+-ATPase.
Methodology Outline:
-
Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of rabbits or pigs.
-
Assay Conditions: The assay is performed in a buffer system containing ATP and Mg2+.
-
Measurement of Activity: The activity of the H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
-
IC50 Determination: The concentration of Keverprazan hydrochloride that inhibits 50% of the enzyme activity (IC50) is determined by testing a range of compound concentrations.
In Vivo Gastric Acid Secretion Studies
The efficacy of Keverprazan hydrochloride in inhibiting gastric acid secretion is evaluated in animal models, typically rats.
Methodology Outline:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated using agents such as histamine.[2]
-
Drug Administration: Keverprazan hydrochloride is administered orally at various doses.
-
Measurement of Gastric Acid Output: The volume and acidity of gastric juice are measured to determine the extent of inhibition of acid secretion.
Experimental Workflow
The discovery and development of a P-CAB like Keverprazan hydrochloride follows a structured workflow.
Caption: General workflow for P-CAB drug discovery.
Conclusion
Keverprazan hydrochloride is a promising potassium-competitive acid blocker with a rapid and potent inhibitory effect on gastric acid secretion. Its distinct mechanism of action and favorable pharmacokinetic profile make it an important therapeutic option for acid-related gastrointestinal diseases. This technical guide provides a foundational understanding of its chemical and pharmacological properties, which will be valuable for researchers and professionals in the ongoing development and clinical application of this novel class of drugs.
References
- 1. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. keverprazan | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Identification and Validation of P-CAB Agent 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), P-CABs offer a distinct mechanism of action characterized by rapid, potent, and sustained suppression of gastric acid. This technical guide focuses on P-CAB agent 2 hydrochloride, a potent and orally active member of this class. We will delve into the core aspects of its target identification and validation, providing a comprehensive overview of its mechanism of action, supporting preclinical data, and the detailed experimental protocols necessary for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel gastric acid suppressants.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
P-CABs are a novel class of drugs that reversibly inhibit the gastric H+,K+-ATPase, the final enzyme in the pathway of acid secretion from parietal cells in the stomach.[1][2][3] This mechanism contrasts with that of PPIs, which require an acidic environment for activation and bind irreversibly to the proton pump.[2] The key advantages of P-CABs include a rapid onset of action, the ability to be administered without regard to meals, and a more consistent therapeutic effect that is not significantly influenced by CYP2C19 genetic polymorphisms.[2][4] Several P-CABs, such as vonoprazan (B1684036) and tegoprazan, have been successfully developed and marketed for the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and as part of Helicobacter pylori eradication therapies.[1][5][6]
This compound has been identified as a potent, orally active inhibitor of gastric acid secretion, demonstrating direct inhibition of the H+,K+-ATPase.[7] The following sections will provide a detailed analysis of its target and the methodologies used to validate its therapeutic potential.
Target Identification: The Gastric H+,K+-ATPase
The primary molecular target of this compound is the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+,K+-ATPase), commonly known as the proton pump.[7] This enzyme is exclusively found in the secretory canaliculi of parietal cells in the gastric mucosa.[2] The H+,K+-ATPase is a P-type ATPase that actively transports H+ ions out of the parietal cell in exchange for K+ ions, a process that is the final and rate-limiting step in gastric acid secretion.[2][3]
Mechanism of Action
P-CABs, including this compound, function as potassium-competitive inhibitors. They bind ionically and reversibly to the potassium-binding site of the H+,K+-ATPase, thereby preventing the conformational changes necessary for the transport of H+ ions into the gastric lumen.[2][3] This competitive and reversible inhibition leads to a rapid and potent suppression of gastric acid production.[8]
Below is a diagram illustrating the signaling pathway of gastric acid secretion and the point of intervention for P-CABs.
Caption: Signaling pathway of gastric acid secretion and inhibition by P-CABs.
Target Validation: Experimental Evidence
The validation of the H+,K+-ATPase as the target for this compound involves a series of in vitro and in vivo experiments designed to demonstrate its inhibitory activity and efficacy in reducing gastric acid secretion.
In Vitro H+,K+-ATPase Inhibition Assay
The direct inhibitory effect of this compound on its target enzyme is quantified using an in vitro H+,K+-ATPase inhibition assay. This biochemical assay measures the enzymatic activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Data Presentation:
| Compound | Target | IC50 (μM) |
| This compound | H+,K+-ATPase | 18.69 [7] |
| Vonoprazan (Reference P-CAB) | H+,K+-ATPase | ~0.05 |
| Omeprazole (Reference PPI) | H+,K+-ATPase | ~27 (in some assays)[4] |
Note: IC50 values can vary depending on assay conditions. The value for Omeprazole is provided for context and represents its effect in certain in vitro H+,K+-ATPase assays.
In Vivo Inhibition of Histamine-Induced Gastric Acid Secretion
To confirm the in vivo efficacy, this compound is evaluated in an animal model of gastric acid secretion. The histamine-induced gastric acid secretion model in rats is a standard and reliable method for this purpose. The agent has been shown to inhibit histamine-induced gastric acid secretion and exhibits no acute toxicity in initial studies.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. The following are the standard protocols for the key validation assays.
Protocol for In Vitro H+,K+-ATPase Inhibition Assay
This protocol outlines the steps for preparing the H+,K+-ATPase enzyme and conducting the inhibition assay.
Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.
Methodology:
-
Enzyme Preparation:
-
Fresh sheep or goat stomachs are obtained from a local abattoir.
-
The fundic mucosa is scraped, and parietal cells are isolated.
-
The isolated cells are homogenized in an ice-cold Tris-HCl buffer (pH 7.4).
-
The homogenate is subjected to differential centrifugation to pellet the microsomal fraction containing the H+,K+-ATPase.
-
The protein concentration of the final enzyme preparation is determined using a standard method like the Bradford assay.
-
-
Inhibition Assay:
-
The reaction mixture, containing Tris-HCl buffer, MgCl2, and the enzyme preparation, is pre-incubated with varying concentrations of this compound for a specified duration (e.g., 30-60 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of ATP and KCl.
-
The reaction is allowed to proceed at 37°C for a fixed time (e.g., 20-30 minutes).
-
The reaction is terminated by adding an ice-cold solution, such as 10% trichloroacetic acid.
-
The amount of inorganic phosphate (Pi) released is quantified colorimetrically, for example, by using the Fiske-Subbarow method or a Malachite Green-based reagent, and measuring the absorbance at a specific wavelength (e.g., 660 nm).
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (vehicle-treated) activity. The IC50 value is then determined from the dose-response curve.
-
Protocol for In Vivo Histamine-Induced Gastric Acid Secretion in Rats
This protocol describes the in vivo model used to assess the efficacy of this compound in a living organism.
Caption: Workflow for the in vivo histamine-induced gastric acid secretion assay.
Methodology:
-
Animal Preparation:
-
Adult rats are fasted overnight with free access to water.
-
The animals are anesthetized (e.g., with urethane).
-
The trachea is cannulated to ensure a clear airway, and the jugular vein is cannulated for intravenous injections.
-
A laparotomy is performed, and the esophagus and pylorus are ligated. The stomach is then cannulated for perfusion.
-
-
Experimental Procedure:
-
The stomach is perfused with saline at a constant rate.
-
A baseline period of perfusion is established to measure basal acid secretion.
-
This compound or the vehicle control is administered, typically intraperitoneally or intraduodenally.
-
After a suitable absorption period, gastric acid secretion is stimulated by a continuous intravenous infusion or a bolus injection of histamine.
-
The gastric perfusate is collected at regular intervals (e.g., every 10-15 minutes).
-
-
Data Analysis:
-
The acidity of the collected perfusate samples is determined by titration with a standard NaOH solution to a pH of 7.0.
-
The total acid output is calculated for each collection period.
-
The percentage inhibition of histamine-stimulated acid secretion by this compound is calculated by comparing the acid output in the treated group to that of the vehicle-treated control group.
-
Conclusion and Future Directions
This compound has been identified and validated as a potent inhibitor of the gastric H+,K+-ATPase. Its mechanism of action, consistent with the P-CAB class, involves the competitive and reversible inhibition of the proton pump. The provided data and experimental protocols form the foundational evidence for its potential as a therapeutic agent for acid-related disorders.
Further research should focus on a more detailed characterization of its preclinical profile, including:
-
Comprehensive pharmacokinetic and pharmacodynamic studies.
-
In-depth toxicology and safety pharmacology assessments.
-
Evaluation in various animal models of acid-related diseases (e.g., reflux esophagitis, peptic ulcer models).
-
Comparative efficacy studies against established PPIs and other P-CABs.
This continued investigation will be pivotal in determining the clinical viability and therapeutic niche of this compound in the evolving landscape of gastric acid suppression.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Understanding the Binding Kinetics of Potassium-Competitive Acid Blockers (P-CABs) with a Focus on Tegoprazan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding kinetics of Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs for treating acid-related gastrointestinal disorders. Due to the limited publicly available data on a specific "P-CAB agent 2 hydrochloride," this document will focus on the well-characterized P-CAB, tegoprazan (B1682004) , as a representative agent to illustrate the core principles of P-CAB binding to the gastric H+/K+-ATPase (proton pump).
Introduction to P-CABs and their Mechanism of Action
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy. Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the proton pump, P-CABs function through a reversible, potassium-competitive mechanism.[1][2] They bind to the K+-binding site of the H+/K+-ATPase, directly preventing the final step of gastric acid secretion.[3] This mode of action offers several advantages, including a rapid onset of action and the ability to inhibit both active and inactive proton pumps.[4]
The core interaction involves the P-CAB molecule competing with potassium ions for binding to the enzyme, thereby modulating its activity. This guide delves into the quantitative aspects of this interaction and the experimental methodologies used to characterize it.
Quantitative Binding Kinetics of Tegoprazan
The binding of tegoprazan to the H+/K+-ATPase has been characterized by various kinetic parameters, primarily focusing on the inhibition of the enzyme's activity. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Species/Conditions | Reference |
| IC50 | 0.29 - 0.52 µM | Porcine, Canine, and Human H+/K+-ATPases | [2][5] |
| IC50 | 18.69 µM | H+/K+-ATPase (for a generic this compound) | |
| Apparent Kd (State 1) | 0.56 ± 0.04 µM | H,K-ATPase intermediate state at pH 7.2 | [1][2] |
| Apparent Kd (State 2) | 2.70 ± 0.24 µM | H,K-ATPase intermediate state at pH 7.2 | [1][2] |
| Apparent Affinity (K0.5) | 3.25 ± 0.29 µM | at pH 7.2 | [1] |
| Apparent Affinity (K0.5) | 0.89 ± 0.04 µM | at pH 6.2 | [1] |
Experimental Protocols
The characterization of P-CAB binding kinetics relies on robust in vitro assays. The most common method is the H+/K+-ATPase inhibition assay, which measures the enzymatic activity of the proton pump in the presence of the inhibitor.
Preparation of H+/K+-ATPase Enriched Microsomes
A critical first step is the isolation of the target enzyme. This is typically achieved through the following procedure:
-
Tissue Homogenization: Gastric mucosa from a suitable animal model (e.g., porcine or canine) is scraped and homogenized in a sucrose (B13894) solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris and isolate the microsomal fraction containing the H+/K+-ATPase.
-
Sucrose Gradient Centrifugation: The microsomal fraction is further purified using a discontinuous sucrose gradient. The H+/K+-ATPase enriched vesicles are collected from the interface of the sucrose layers.
-
Protein Concentration Determination: The protein concentration of the final preparation is determined using a standard method, such as the Bradford assay. The enriched microsomes are then stored at -80°C.
In Vitro H+/K+-ATPase Inhibition Assay
This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase. The inhibition by the P-CAB is determined by comparing the enzyme activity in the presence and absence of the compound.
Reagents and Buffers:
-
Assay Buffer: Imidazole-Tris buffer at the desired pH (e.g., 7.2).
-
Enzyme Preparation: H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).
-
Substrate Solution: ATP and KCl solution (final concentrations: 2 mM ATP, 10 mM KCl).
-
Test Compound: Serial dilutions of the P-CAB (e.g., tegoprazan) in Assay Buffer.
-
Stopping Reagent: Malachite Green Reagent for phosphate detection.
Procedure:
-
Prepare serial dilutions of the P-CAB in a 96-well plate. Include a vehicle control (e.g., DMSO in Assay Buffer).
-
Add the H+/K+-ATPase enriched microsomes to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the pre-warmed ATP and KCl solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow 15 minutes for color development at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each P-CAB concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in studying P-CAB binding kinetics.
Conclusion
The study of the binding kinetics of P-CABs like tegoprazan is crucial for understanding their pharmacological effects and for the development of new and improved drugs for acid-related disorders. The potassium-competitive and reversible nature of their interaction with the H+/K+-ATPase provides a distinct clinical profile compared to traditional PPIs. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of these interactions, enabling researchers to quantify the potency and binding characteristics of novel P-CAB candidates. Further studies to determine the specific association and dissociation rate constants will provide an even more detailed understanding of the dynamic interaction between P-CABs and the gastric proton pump.
References
- 1. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on P-CAB Agent 2 Hydrochloride for Gastric Acid Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This document provides a comprehensive technical overview of P-CAB agent 2 hydrochloride, a potent and orally active inhibitor of gastric acid secretion. Due to the limited publicly available data on this specific agent, this guide leverages extensive information from well-characterized P-CABs, namely Tegoprazan (B1682004) and Vonoprazan, to provide a thorough understanding of its anticipated pharmacological profile and the methodologies for its evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of key pathways and processes.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
P-CABs are a class of drugs that suppress gastric acid secretion by reversibly binding to the H+,K+-ATPase (proton pump) in a potassium-competitive manner.[1][2] Unlike PPIs, which require acidic activation and form covalent bonds with the proton pump, P-CABs act directly and their binding is ionic and reversible.[3][4][5] This fundamental difference in their mechanism of action leads to several potential clinical advantages, including a rapid onset of action, prolonged duration of acid suppression, and efficacy that is not dependent on food intake or CYP2C19 genetic polymorphisms.[5][6]
This compound is a potent member of this class, demonstrating significant inhibition of H+/K+-ATPase activity.[7]
Mechanism of Action
The primary target of P-CABs is the gastric H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is the final step in the secretion of gastric acid.[8] P-CABs, including agent 2 hydrochloride, are weak bases that, after systemic absorption, concentrate in the highly acidic environment of the parietal cell canaliculi.[9][10]
Here, they act by competitively inhibiting the binding of potassium ions (K+) to the proton pump.[1][2][3] This ionic and reversible blockade of the potassium-binding site prevents the conformational change in the enzyme necessary for the exchange of intracellular H+ for extracellular K+, thereby inhibiting the secretion of gastric acid.[4][11][12]
Quantitative Data
While specific clinical data for this compound is not extensively published, its preclinical inhibitory activity has been quantified. The following tables summarize key quantitative data for representative P-CABs, Tegoprazan and Vonoprazan, to provide a comparative context.
Table 1: In Vitro H+,K+-ATPase Inhibitory Activity
| Compound | IC50 (µM) | Potency vs. Lansoprazole | Reference(s) |
| This compound | 18.69 | - | [7] |
| Tegoprazan | 0.47 (in ion-leaky vesicles) | - | [13] |
| Vonoprazan | - | ~350 times higher | [11][14] |
Table 2: Pharmacokinetic Properties of Representative P-CABs
| Parameter | Tegoprazan | Vonoprazan | Reference(s) |
| Tmax (hours) | 0.5 - 1.5 | 1.5 - 2.0 | [13][14] |
| t1/2 (hours) | 3.65 - 5.39 | ~7.7 | [13][14] |
| Metabolism | Primarily CYP3A | CYP3A4, 2B6, 2C19, 2D6, SULT2A1 | [13][14] |
| Food Effect | Not significantly affected | Minimal | [3][6][15] |
| CYP2C19 Polymorphism Effect | Unaffected | Clinically insignificant | [6][11] |
Table 3: Pharmacodynamic Properties of Representative P-CABs (Clinical Data)
| Parameter | Tegoprazan (50 mg) | Vonoprazan (20 mg) | Reference(s) |
| 24-h Intragastric pH > 4 Holding Time Ratio (Day 1) | - | 63% | [14] |
| 24-h Intragastric pH > 4 Holding Time Ratio (Day 7) | - | 83% | [14] |
| Onset of Action | Rapid | Within 4 hours | [1][14] |
Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a P-CAB on the H+,K+-ATPase enzyme.
Objective: To determine the IC50 value of this compound.
Materials:
-
H+,K+-ATPase enriched microsomes (e.g., from rabbit gastric mucosa)
-
Assay Buffer (e.g., 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4)
-
ATP solution
-
KCl solution
-
This compound dilutions
-
Malachite Green Reagent for phosphate (B84403) detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Isolate H+,K+-ATPase enriched microsomes from fresh rabbit gastric mucosa via homogenization and differential centrifugation.[8]
-
Assay Setup: In a 96-well plate, add Assay Buffer, the test compound (this compound) at various concentrations, and the H+,K+-ATPase enriched microsomes.[8]
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and KCl.[8]
-
Incubation: Incubate the plate at 37°C for a further defined period (e.g., 30 minutes).[8]
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the Malachite Green Reagent.[8]
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Measurement of Gastric Acid Secretion in a Rat Model
This protocol outlines a method to assess the in vivo efficacy of a P-CAB in an animal model.
Objective: To evaluate the inhibitory effect of this compound on histamine-induced gastric acid secretion.
Materials:
-
Male Sprague-Dawley rats
-
Urethane (anesthetic)
-
Histamine (B1213489) or Pentagastrin (B549294) (stimulant)
-
This compound
-
Saline solution
-
Gastric perfusion pump
-
pH meter and electrode
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize rats (e.g., with urethane) and perform a tracheotomy to ensure a clear airway.[16][17]
-
Gastric Cannulation: Surgically insert cannulas into the esophagus and pylorus to allow for gastric perfusion.[18]
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate.[18]
-
Basal Acid Secretion: Collect the perfusate and measure the pH to establish a baseline of acid secretion.
-
Stimulation of Acid Secretion: Administer a stimulant such as histamine or pentagastrin intravenously to induce gastric acid secretion.[16]
-
Drug Administration: Once a stable stimulated acid secretion is achieved, administer this compound orally or intravenously.
-
Measurement of Inhibition: Continue to collect the perfusate and measure the pH to determine the extent and duration of inhibition of gastric acid secretion.[16]
-
Data Analysis: Calculate the total acid output over time and compare the pre- and post-drug administration values to determine the inhibitory effect.
Concluding Remarks
This compound is a promising new molecule in the field of gastric acid suppression. Based on its potent in vitro inhibition of H+,K+-ATPase and the well-established characteristics of other P-CABs like Tegoprazan and Vonoprazan, it is anticipated to exhibit a rapid onset of action and sustained acid control. The experimental protocols detailed in this guide provide a robust framework for its further preclinical and clinical evaluation. As more data becomes available, a more direct and comprehensive profile of this compound will emerge, further elucidating its potential as a valuable therapeutic option for acid-related disorders.
References
- 1. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preclinical Studies of Potassium-Competitive Acid Blockers: A Technical Guide
Disclaimer: Information regarding a specific "P-CAB agent 2 hydrochloride" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the preclinical evaluation of Potassium-Competitive Acid Blockers (P-CABs) as a class, drawing upon data from well-characterized agents such as vonoprazan (B1684036) and tegoprazan. The methodologies and data presented are representative of the preclinical studies undertaken for novel P-CABs.
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders.[1][2][3][4][5] Unlike proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+-ATPase, P-CABs offer a rapid, potent, and reversible inhibition of this final step in the gastric acid secretion pathway.[1][3][4][5][6][7] This technical guide provides an in-depth overview of the core preclinical studies essential for the development and characterization of novel P-CAB agents, with a focus on data presentation, experimental protocols, and visualization of key concepts.
Mechanism of Action
P-CABs are weak bases that concentrate in the acidic environment of the parietal cell canaliculi.[1][3] They act by ionically and reversibly binding to the H+/K+-ATPase, competing with potassium ions (K+) to inhibit the exchange of H+ and K+ across the parietal cell membrane, thereby reducing gastric acid secretion.[1][3][4][5][6][7] This mechanism of action does not require acid activation, leading to a faster onset of action compared to PPIs.[1][3][4][5]
In Vitro Pharmacodynamics
The primary in vitro assessment of a P-CAB is its ability to inhibit the H+/K+-ATPase enzyme. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro H+/K+-ATPase Inhibitory Activity of P-CABs
| Compound | IC50 (μM) | Source Organism for H+/K+-ATPase | Reference |
| This compound | 18.69 | Not Specified | MedChem Express |
| Tegoprazan | 0.53 | Pig | [6] |
| Vonoprazan | 0.000018 (18 nM) | Not Specified | [2] |
| Esomeprazole (PPI) | 42.52 | Pig | [6] |
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the inhibition of H+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
1. Preparation of H+/K+-ATPase Enriched Microsomes:
-
Freshly excised stomachs (e.g., from rabbit or pig) are used as the enzyme source.[6][8]
-
The gastric mucosa is scraped and homogenized in a buffer solution (e.g., 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4).[8]
-
A series of centrifugation and ultracentrifugation steps, including a discontinuous sucrose gradient, are performed to isolate microsomal vesicles enriched with H+/K+-ATPase.[8]
-
The protein concentration of the final preparation is determined using a standard method like the Bradford assay.[8]
2. Inhibition Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
H+/K+-ATPase enriched microsomes are pre-incubated with various concentrations of the test P-CAB or a vehicle control at 37°C.[8]
-
The enzymatic reaction is initiated by the addition of ATP and KCl.[8]
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C and then stopped, often by the addition of an acid solution.[8]
-
The amount of inorganic phosphate released is quantified, commonly using a colorimetric method such as the Malachite Green assay.[8]
-
The percentage of inhibition at each P-CAB concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
In Vivo Preclinical Efficacy
The efficacy of P-CABs is evaluated in various animal models of acid-related diseases, such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Table 2: In Vivo Efficacy of Tegoprazan in Rat Models
| Model | Parameter | Tegoprazan | Esomeprazole (PPI) | Reference |
| GERD Model | ED50 (mg/kg) for esophageal injury inhibition | 2.0 | >30 | [6] |
| Naproxen-induced Peptic Ulcer | ED50 (mg/kg) | 0.1 | - | [6] |
| Ethanol-induced Peptic Ulcer | ED50 (mg/kg) | 1.4 | - | [6] |
| Water-immersion Restraint Stress-induced Peptic Ulcer | ED50 (mg/kg) | 0.1 | - | [6] |
| Acetic Acid-induced Peptic Ulcer | Curative Ratio (%) at 10 mg/kg (5 days) | 44.2 | 32.7 (at 30 mg/kg) | [6] |
Experimental Protocols: In Vivo Efficacy Models
1. Rat Model of Gastroesophageal Reflux Disease (GERD):
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: The animals are anesthetized, and a laparotomy is performed. The pylorus and the transitional region between the forestomach and the corpus are ligated.
-
Drug Administration: The test compound (P-CAB) or vehicle is administered orally prior to the surgery.
-
Endpoint Assessment: After a set period (e.g., several hours), the animals are euthanized, and the esophagus is removed. The severity of esophageal lesions is scored macroscopically. The volume and pH of the gastric content are also measured.
2. Rodent Models of Peptic Ulcer:
-
Naproxen-induced Ulcer Model: Rats are orally administered naproxen (B1676952) to induce gastric ulcers. The P-CAB is given prior to naproxen administration. The stomach is later examined for ulcer formation.[6]
-
Ethanol-induced Ulcer Model: Gastric ulcers are induced by oral administration of absolute ethanol (B145695). The test compound is administered before the ethanol challenge. Ulcer severity is assessed by measuring the area of gastric lesions.[6]
-
Water-Immersion Restraint Stress (WIRS)-induced Ulcer Model: Animals are placed in restraint cages and immersed in water to induce stress ulcers. The P-CAB is administered before the stress induction. The number and severity of gastric ulcers are evaluated.[6]
-
Acetic Acid-induced Ulcer Model: A concentrated solution of acetic acid is applied to the serosal surface of the stomach to induce a chronic ulcer. The P-CAB is administered daily for several days. The healing of the ulcer is assessed by measuring the ulcer area.[6]
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of a P-CAB is crucial for predicting its clinical performance. Preclinical studies typically evaluate absorption, distribution, metabolism, and excretion (ADME) in animal models.
Table 3: Selected Preclinical Pharmacokinetic Parameters of P-CABs
| Compound | Species | Tmax (h) | t1/2 (h) | Key Metabolism Pathway | Reference |
| Vonoprazan | Rat | - | - | CYP3A4/5, CYP2B6, CYP2C19, CYP2C9, CYP2D6 | [9] |
| Vonoprazan | Dog | - | - | - | [10] |
| Vonoprazan | Human | 1.5 - 2.0 | ~7.7 | CYP3A4 and others | [11][12] |
| Tegoprazan | Dog | - | - | - | [13] |
| Tegoprazan | Human | - | 3.87 - 4.57 | - | [14] |
Experimental Protocol: Preclinical Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Drug Administration: The P-CAB is administered via the intended clinical route (usually oral) and also intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Bioanalysis: The concentration of the P-CAB in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Safety Pharmacology and Toxicology
Prior to clinical trials, a comprehensive safety and toxicology program is conducted. This includes:
-
Safety Pharmacology: Studies to assess the effects of the P-CAB on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Acute and Chronic Toxicology: Single-dose and repeated-dose toxicity studies in rodent and non-rodent species to identify potential target organs of toxicity and to determine a safe starting dose for human studies.
-
Genotoxicity and Carcinogenicity Studies: A battery of tests to evaluate the mutagenic and carcinogenic potential of the compound.
Conclusion
The preclinical evaluation of a novel P-CAB agent involves a series of in vitro and in vivo studies designed to characterize its pharmacodynamic, pharmacokinetic, and toxicological properties. As demonstrated by the data on established P-CABs like vonoprazan and tegoprazan, these agents typically exhibit potent in vitro inhibition of the H+/K+-ATPase and robust efficacy in animal models of acid-related diseases. A thorough preclinical data package is essential to support the progression of a new P-CAB into clinical development and ultimately to provide a new therapeutic option for patients with acid-related disorders.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 5. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
P-CAB agent 2 hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-CAB agent 2 hydrochloride is a potent and orally active potassium-competitive acid blocker (P-CAB), a class of drugs that suppress gastric acid secretion.[1][2] Unlike traditional proton pump inhibitors (PPIs), P-CABs inhibit the gastric H+/K+-ATPase (proton pump) through a reversible and potassium-competitive mechanism.[3] This mode of action allows for a rapid onset of action and sustained acid suppression, offering a promising alternative for the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, pharmacological effects, and detailed experimental protocols.
Core Data Presentation
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| CAS Number | 2209911-80-6 | [1] |
| Molecular Formula | C22H26ClFN2O4S | [2] |
| Molecular Weight | 468.97 g/mol | [1] |
| Appearance | Light brown to brown oil | |
| Solubility | DMSO: 100 mg/mL (213.23 mM) | [1] |
| pKa | Data not available | |
| Melting Point | Data not available | |
| H+/K+-ATPase Inhibition (IC50) | <100 nM | [1] |
| hERG Potassium Channel Inhibition (IC50) | 18.69 µM | [1] |
| In Vivo Efficacy | 55.4% acid suppression rate in a histamine-induced rat model | [1] |
Mechanism of Action
P-CABs, including this compound, exert their acid-suppressing effects by targeting the final step in the gastric acid secretion pathway: the H+/K+-ATPase enzyme located in the secretory canaliculi of parietal cells. The proposed mechanism involves the reversible, ionic binding of the P-CAB to the potassium-binding site of the proton pump.[3][4] This competitive inhibition prevents the exchange of extracellular potassium ions for intracellular protons, thereby halting the secretion of gastric acid into the stomach lumen. A key advantage of this mechanism is that it does not require an acidic environment for activation, unlike PPIs, leading to a faster onset of action.[3][4]
Signaling Pathway and Experimental Workflows
Gastric Acid Secretion Signaling Pathway
The following diagram illustrates the signaling pathways that regulate gastric acid secretion and the point of intervention for this compound.
Caption: Signaling pathway of gastric acid secretion and inhibition by P-CABs.
Experimental Workflow: In Vitro H+/K+-ATPase Inhibition Assay
This diagram outlines the key steps in determining the in vitro inhibitory activity of this compound on the H+/K+-ATPase enzyme.
Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.
Experimental Workflow: hERG Potassium Channel Patch Clamp Assay
The following diagram details the workflow for assessing the potential off-target effects of this compound on the hERG potassium channel.
Caption: Workflow for hERG potassium channel patch clamp assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols for the class of compounds and assays.
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against gastric H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched vesicles (prepared from porcine or rabbit gastric mucosa)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
ATP solution: 20 mM in water
-
This compound stock solution in DMSO
-
Malachite green reagent for phosphate detection
-
96-well microplates
Procedure:
-
Vesicle Preparation: Isolate H+/K+-ATPase enriched vesicles from fresh or frozen gastric mucosa using differential centrifugation and sucrose (B13894) gradient ultracentrifugation.
-
Drug Dilution: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 10 µL of the drug dilution, and 20 µL of the H+/K+-ATPase vesicle suspension.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of 20 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding 100 µL of malachite green reagent. Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
hERG Potassium Channel Patch Clamp Assay
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2)
-
This compound stock solution in DMSO
-
Patch clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Culture: Culture the hERG-expressing cells under standard conditions.
-
Patch Clamp Recording:
-
Establish a whole-cell patch clamp configuration.
-
Apply a voltage clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline hERG currents in the external solution.
-
-
Drug Application: Perfuse the cells with external solution containing various concentrations of this compound.
-
Data Acquisition: Record the hERG currents in the presence of the drug until a steady-state block is achieved.
-
Washout: Perfuse the cells with the drug-free external solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak tail current amplitude at each drug concentration. Calculate the percentage of inhibition and determine the IC50 value.
Histamine-Induced Gastric Acid Secretion in a Rat Model
Objective: To evaluate the in vivo efficacy of this compound in suppressing gastric acid secretion.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Urethane for anesthesia
-
Histamine
-
Saline solution
-
This compound formulation for oral or intravenous administration
-
Gastric perfusion system
Procedure:
-
Animal Preparation:
-
Fast the rats for 18-24 hours with free access to water.
-
Anesthetize the rats with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the esophagus and the pylorus for gastric perfusion.
-
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).
-
Baseline Measurement: Measure the basal acid output by titrating the collected perfusate with 0.01 N NaOH to a pH of 7.0.
-
Drug Administration: Administer this compound at the desired dose(s) orally or intravenously.
-
Histamine Stimulation: After a suitable pre-treatment period, infuse histamine intravenously to stimulate gastric acid secretion.
-
Sample Collection and Analysis: Continue to collect the gastric perfusate and measure the acid output.
-
Data Analysis: Calculate the total acid output and the percentage of inhibition of histamine-stimulated acid secretion for each dose of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
P-CAB Agent 2 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for the Potassium-Competitive Acid Blocker (P-CAB), P-CAB agent 2 hydrochloride, also known as Keverprazan hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of this compound.
Introduction
This compound is a potent, orally active inhibitor of gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. As a member of the P-CAB class, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for the development of effective and stable pharmaceutical formulations. While comprehensive public data remains limited, this guide consolidates available information and outlines standard methodologies for further investigation.
Physicochemical Properties
A summary of the basic physicochemical properties of P-CAB agent 2 (Keverprazan) is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅FN₂O₄S (free base) | [1] |
| Molecular Weight | 432.51 g/mol (free base) | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 10 | [1] |
| Topological Polar Surface Area | 76.25 Ų | [1] |
| XLogP | 1.79 | [1] |
Solubility Data
Quantitative aqueous solubility data for this compound in standard solvents and across a range of pH values is not extensively available in the public domain. However, clinical studies have noted that Keverprazan demonstrates better water solubility compared to another P-CAB, Vonoprazan.[2]
Solubility information provided by commercial suppliers for formulated solutions offers some insight into its solubility characteristics in complex solvent systems.
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.33 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.33 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.33 mM) | [3] |
| DMSO | 100 mg/mL (213.23 mM) (Requires sonication) | [3] |
Note: The reported solubilities in the mixed solvent systems represent the concentration at which a clear solution was obtained and may not reflect the maximum equilibrium solubility.
Experimental Protocol for Equilibrium Solubility Determination
To accurately determine the thermodynamic or equilibrium solubility of this compound, a standardized shake-flask method is recommended.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., purified water, phosphate (B84403) buffers of varying pH) in a sealed container.
-
Equilibration: The resulting slurry is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Processing: The suspension is then filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.
-
Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
Stability Data
Detailed stability data from forced degradation studies of this compound is not publicly available. The primary information on its stability comes from the storage conditions of prepared stock solutions.
| Storage Condition | Duration | Reference |
| -20°C | 1 month | [3] |
| -80°C | 6 months | [3] |
These conditions suggest good stability in a frozen state, but do not provide information on stability in the solid state or in solution under various stress conditions.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Stress Conditions: this compound, in both solid and solution forms, is subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Acidic Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated if necessary.
-
Basic Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated if necessary.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 60-80°C).
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Samples are withdrawn at appropriate time points and analyzed using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.
-
Degradant Identification: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is employed to identify the mass of the degradation products, which aids in their structural elucidation.
-
Mass Balance: A mass balance analysis is performed to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.
Conclusion
The currently available public information on the solubility and stability of this compound (Keverprazan hydrochloride) is limited, primarily consisting of qualitative statements and data for specific, complex formulations. For comprehensive drug development and formulation, it is imperative to conduct detailed studies following standard pharmaceutical protocols, such as the shake-flask method for equilibrium solubility and forced degradation studies according to ICH guidelines. The methodologies and workflows presented in this guide provide a robust framework for obtaining the necessary data to fully characterize the physicochemical properties of this promising P-CAB agent.
References
- 1. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Early-Phase Research on Keverprazan (P-CAB Agent 2 Hydrochloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Keverprazan, also identified as P-CAB agent 2 hydrochloride, is a potent, orally active potassium-competitive acid blocker (P-CAB) developed by Jiangsu Carephar Pharmaceuticals. As a member of the P-CAB class, Keverprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the gastric H+/K+-ATPase (proton pump). Early-phase research, encompassing preclinical and initial clinical studies, demonstrates its rapid, potent, and sustained inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of the foundational research on Keverprazan, detailing its pharmacological properties, experimental methodologies, and key preclinical and Phase I clinical findings.
Mechanism of Action
Keverprazan directly targets the final step in the gastric acid production pathway. Unlike PPIs, which require an acidic environment for activation and bind irreversibly to the proton pump, Keverprazan binds reversibly to the potassium-binding site of the H+/K+-ATPase.[1] This ionic interaction effectively blocks the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion.[1] This mechanism allows for a rapid onset of action and does not depend on the pump's activity state, enabling the inhibition of both active and inactive pumps.
Signaling Pathway of Gastric Acid Secretion
Gastric acid secretion by parietal cells is regulated by a complex interplay of neuronal, hormonal, and paracrine signals. The primary stimulatory pathways involve acetylcholine (B1216132) (M3 receptor), gastrin (CCK2 receptor), and histamine (B1213489) (H2 receptor).[2][3] These pathways converge on the activation of the H+/K+-ATPase. Keverprazan's point of intervention is at this final common step, as depicted in the diagram below.
Preclinical Pharmacology
The preclinical evaluation of Keverprazan established its potent inhibitory activity and favorable safety profile. Key studies were conducted to assess its in vitro enzyme inhibition and in vivo efficacy in animal models.
In Vitro H+/K+-ATPase Inhibition
Keverprazan demonstrated potent, concentration-dependent inhibition of H+/K+-ATPase activity.
Table 1: In Vitro Inhibition Data
| Parameter | Value | Source |
|---|---|---|
| H+/K+-ATPase IC50 | <100 nM | [4] |
| hERG Channel IC50 | 18.69 μM |[4] |
The following protocol is based on generalized P-CAB evaluation methodologies and details likely included in the primary patent documentation (WO2016119505A1).
-
Enzyme Preparation: H+/K+-ATPase-enriched vesicles are prepared from porcine or rabbit gastric microsomes through homogenization and differential centrifugation.
-
Assay Reaction: The enzyme preparation is pre-incubated with varying concentrations of Keverprazan hydrochloride. The reaction is initiated by the addition of ATP.
-
Phosphate (B84403) Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This is commonly achieved using a colorimetric method, such as the malachite green assay, with absorbance measured spectrophotometrically (e.g., at 620-660 nm).[5][6]
-
IC50 Calculation: The concentration of Keverprazan that inhibits 50% of the H+/K+-ATPase activity (IC50) is calculated from the dose-response curve.
In Vivo Gastric Acid Secretion
In vivo studies in animal models confirmed the antisecretory effects of Keverprazan.
Table 2: In Vivo Preclinical Data (Rat Model)
| Parameter | Dose (p.o.) | Result | Source |
|---|---|---|---|
| Acid Suppression Rate | 2 mg/kg | 55.4% inhibition | [4] |
| Acute Toxicity | 600 mg/kg | No mortality or significant weight change | [4][7] |
| Acute Toxicity | 2000 mg/kg | No mortality |[4][7] |
This protocol describes a common model for evaluating inhibitors of gastric acid secretion.
-
Animal Model: Male Sprague-Dawley (SD) rats are utilized.[4][7]
-
Dosing: Keverprazan hydrochloride is administered orally (p.o.) by gavage.
-
Induction of Secretion: Gastric acid secretion is stimulated by a subcutaneous injection of histamine.
-
Sample Collection: After a set period, the animals are euthanized, and the stomach contents are collected.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH to a neutral pH. The total acid output is then calculated.
-
Workflow Diagram:
Early-Phase Clinical Research (Phase I)
Phase I clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Keverprazan in healthy subjects.
Pharmacokinetics
Keverprazan demonstrated rapid absorption and a moderate terminal half-life.
Table 3: Phase I Pharmacokinetic Parameters (Healthy Subjects, Day 7)
| Parameter | 20 mg/day Dose | 40 mg/day Dose | Source |
|---|---|---|---|
| Median Tmax (Time to Peak) | 1.25 - 3.0 h | 1.25 - 3.0 h | [8] |
| Cmax (Peak Concentration) | 43.1 ng/mL | 93.2 ng/mL | [8] |
| Terminal Half-life (t1/2) | 6.23 h | 7.01 h |[8] |
Pharmacodynamics
The pharmacodynamic effects were assessed by measuring the intragastric pH over 24 hours.
Table 4: Phase I Pharmacodynamic Parameters (Healthy Subjects)
| Parameter | Day 1 | Day 7 | Source |
|---|---|---|---|
| 20 mg Keverprazan | |||
| % Time pH > 5 (24h) | 84.4% | 97.4% | [8] |
| 40 mg Keverprazan | |||
| % Time pH > 5 (24h) | 84.5% | 100.0% | [8] |
| 20 mg Vonoprazan (Comparator) |
| % Time pH > 5 (24h) | 79.1% | 99.0% |[8] |
These results indicate that a 20 mg daily dose of Keverprazan achieves a potent and stable inhibition of gastric acid, reaching near-maximal effect by day 7.[8]
The Phase I studies were typically randomized, controlled trials in healthy adult volunteers.
-
Design: Single ascending dose and multiple ascending dose studies.
-
PK Sampling: Blood samples were collected at predefined intervals pre- and post-dose to determine plasma concentrations of Keverprazan and its metabolites using LC-MS/MS.[9]
-
PD Assessment: 24-hour intragastric pH monitoring was performed to evaluate the extent and duration of acid suppression.
-
Safety Monitoring: Included recording of adverse events, clinical laboratory tests, vital signs, and ECGs.
Conclusion
The early-phase research on Keverprazan (this compound) establishes its profile as a potent and rapid-acting inhibitor of gastric acid secretion. Its reversible, potassium-competitive mechanism on the H+/K+-ATPase translates to a swift and sustained elevation of intragastric pH. Preclinical data confirmed its efficacy and identified a wide safety margin. Phase I clinical trials in healthy volunteers further substantiated its pharmacokinetic and pharmacodynamic properties, demonstrating significant and stable acid inhibition at clinically relevant doses. These foundational data support the continued development of Keverprazan for the treatment of acid-related disorders.
References
- 1. What is the mechanism of Keverprazan Hydrochloride? [synapse.patsnap.com]
- 2. Keverprazan Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 7. US10913714B2 - Pyrrole sulfonyl derivative, preparation method and medical use thereof - Google Patents [patents.google.com]
- 8. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Potassium-Competitive Acid Blockers on Parietal Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), P-CABs offer a distinct mechanism of action, providing rapid, potent, and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth analysis of the effects of P-CABs, exemplified by agents such as vonoprazan (B1684036) and tegoprazan (B1682004) (herein referred to conceptually as "P-CAB agent 2 hydrochloride"), on parietal cell function. It includes a comprehensive overview of their mechanism of action, quantitative data on their inhibitory effects, detailed experimental protocols for key assays, and visualizations of the relevant cellular signaling pathways and experimental workflows.
Introduction to P-CABs and Parietal Cell Function
Gastric acid secretion is a fundamental physiological process orchestrated by parietal cells located in the gastric glands of the stomach lining.[1] The final step in acid secretion is mediated by the H+,K+-ATPase, or proton pump, which actively transports H+ ions into the gastric lumen in exchange for K+ ions.[2] The activity of the proton pump is regulated by a complex interplay of signaling pathways initiated by secretagogues such as histamine, acetylcholine, and gastrin.[3][4]
P-CABs are a class of drugs that directly target the H+,K+-ATPase.[5] Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, P-CABs bind ionically and reversibly to the K+ binding site of the enzyme in a competitive manner.[5][6] This unique mechanism of action confers several pharmacological advantages, including a rapid onset of action, acid stability, and the ability to inhibit both active and inactive proton pumps.[7][8]
Mechanism of Action of P-CABs on Parietal Cells
P-CABs concentrate in the acidic canaliculi of parietal cells.[9] Their binding to the H+,K+-ATPase blocks the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion.[5][6] This inhibition is reversible and dose-dependent.[10] The high pKa of some P-CABs, such as vonoprazan (pKa of 9.37), contributes to their accumulation in the highly acidic environment of the parietal cell canaliculi.[7][11]
The binding of P-CABs is highly selective for the gastric H+,K+-ATPase over other ATPases, such as the Na+,K+-ATPase.[12] Molecular modeling suggests that P-CABs bind within a luminal vestibule of the H+,K+-ATPase, physically obstructing the potassium ion access channel.[11][13] The slow dissociation rate of some P-CABs from the enzyme contributes to their long-lasting inhibitory effect.[6][11]
Quantitative Data on the Effects of P-CABs
The following tables summarize the quantitative data on the inhibitory effects of representative P-CABs, vonoprazan and tegoprazan, on H+,K+-ATPase activity.
| Agent | Target | Species | IC50 | Ki | Notes | Reference(s) |
| Vonoprazan | H+,K+-ATPase | - | 17-19 nM | 10 nM (pH 7.0), 3.0 nM (pH 6.5) | Highly selective binding. | [6] |
| Tegoprazan | H+,K+-ATPase | Porcine | 0.53 µM | - | Reversible inhibition. | [14] |
| H+,K+-ATPase | Porcine, Canine, Human | 0.29-0.52 µM | - | Highly selective. | [15][16][17] |
| Agent | Parameter | Value | Conditions | Reference(s) |
| Vonoprazan | Dissociation t1/2 | 4.7 hours (rabbit), 7.5 hours (hog) | From H+,K+-ATPase | [6] |
| pH>4 Holding Time (20mg dose) | 85.2% over 24 hours | After 7 days of dosing | [7] | |
| Tegoprazan | Apparent Kd | 0.56 ± 0.04 µM and 2.70 ± 0.24 µM | Binding to two different intermediate states at pH 7.2 | [18][19] |
Experimental Protocols
Isolation of Rabbit Gastric Glands
This protocol is foundational for the in vitro study of parietal cell function.
-
Animal Preparation: Anesthetize a rabbit and perfuse the stomach with saline under high pressure via the aorta.[20]
-
Mucosa Isolation: Excise the stomach, open it along the greater curvature, and strip the mucosa from the underlying muscle layers.[20]
-
Digestion: Mince the mucosa and incubate it in a collagenase solution (e.g., 1 mg/mL) at 37°C for approximately 90 minutes to dissociate the glands.[20]
-
Purification: Separate the isolated gastric glands from single cells and collagenase by repeated washing and gentle centrifugation.[20]
-
Viability Assessment: Confirm the viability of the isolated glands using methods such as the dye exclusion technique (e.g., Trypan Blue), and assess their functional integrity by measuring oxygen consumption in response to secretagogues like histamine.[20]
In Vitro H+,K+-ATPase Inhibition Assay
This assay quantifies the inhibitory activity of P-CABs on the proton pump.
-
Enzyme Preparation: Prepare H+,K+-ATPase enriched microsomes from isolated gastric glands or other suitable sources (e.g., porcine gastric mucosa).[14][21]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and KCl.[22]
-
Incubation: Add the P-CAB agent at various concentrations to the reaction mixture containing the enzyme preparation and pre-incubate at 37°C.[2]
-
Initiation of Reaction: Start the reaction by adding ATP.[2][22]
-
Termination and Phosphate (B84403) Quantification: Stop the reaction after a defined period (e.g., 30 minutes) by adding trichloroacetic acid. Centrifuge to pellet the protein and measure the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method, such as the Malachite Green assay, with absorbance read at approximately 620-650 nm.[21][22]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the P-CAB agent that inhibits 50% of the H+,K+-ATPase activity.
Measurement of Intracellular pH (pHi) in Parietal Cells
This method allows for the real-time monitoring of changes in parietal cell pHi in response to P-CABs and secretagogues.
-
Cell Loading: Incubate isolated gastric glands with the acetoxymethyl ester form of the pH-sensitive fluorescent dye, BCECF-AM (e.g., 3-5 µM), for 30-60 minutes at 37°C.[23] Intracellular esterases will cleave the AM group, trapping the fluorescent BCECF inside the cells.[24][25]
-
Washing: Wash the glands multiple times with a suitable buffer (e.g., HEPES-buffered saline) to remove extracellular dye.[23][26]
-
Microscopy and Fluorescence Measurement: Place the glands in a perfusion chamber on the stage of an inverted microscope equipped for epifluorescence.[23]
-
Ratiometric Imaging: Excite the BCECF at two different wavelengths (e.g., 490 nm and 440 nm) and measure the emission intensity at a single wavelength (e.g., 535 nm).[23][24] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
Experimental Procedure: Record baseline pHi and then perfuse the chamber with solutions containing secretagogues (e.g., histamine) in the presence or absence of the P-CAB agent. Monitor the changes in the fluorescence ratio over time to determine the effect of the P-CAB on parietal cell pHi.[27]
Visualizations of Signaling Pathways and Workflows
Parietal Cell Signaling Pathways for Acid Secretion
Caption: Signaling pathways regulating gastric acid secretion in parietal cells and the inhibitory action of P-CABs.
Experimental Workflow for H+,K+-ATPase Inhibition Assay
References
- 1. Isolation of pepsinogen granules from rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnsbm.org [jnsbm.org]
- 3. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 6. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tegoprazan | Proton pump | ATPase | TargetMol [targetmol.com]
- 16. adooq.com [adooq.com]
- 17. selleckchem.com [selleckchem.com]
- 18. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ajpp.in [ajpp.in]
- 23. medchemexpress.com [medchemexpress.com]
- 24. apexbt.com [apexbt.com]
- 25. bio-rad.com [bio-rad.com]
- 26. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 27. Regulation of intracellular pH in resting and in stimulated parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Novelty of Potassium-Competitive Acid Blockers (P-CABs)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide explores the innovative aspects of Potassium-Competitive Acid Blockers (P-CABs), a newer class of drugs for acid-related disorders. While the specific designation "P-CAB agent 2 hydrochloride" does not correspond to a publicly known agent, this document will delve into the core novelties of the P-CAB class, which any new agent would likely build upon. We will examine their unique mechanism of action, comparative clinical performance against traditional proton pump inhibitors (PPIs), and the experimental methodologies used in their evaluation.
Introduction to P-CABs: A New Paradigm in Acid Suppression
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related diseases, offering a distinct mechanism of action compared to the long-standing gold standard, proton pump inhibitors (PPIs). Unlike PPIs, which require acidic activation and irreversibly bind to the H+,K+-ATPase (proton pump), P-CABs act by reversibly binding to the potassium-binding site of the proton pump, leading to a more rapid and sustained control of gastric acid.
The novelty of this class lies in several key areas:
-
Rapid Onset of Action: P-CABs achieve therapeutic effect much faster than PPIs.
-
Acid Stability: They do not require an acid-resistant coating as they are stable in acidic environments.
-
Dosing Flexibility: Their action is not dependent on meal times.
-
Sustained Effect: They provide more potent and prolonged acid suppression.
Mechanism of Action: The Core Innovation
The fundamental novelty of P-CABs is their ability to inhibit the H+,K+-ATPase enzyme through ionic binding at or near the potassium-binding site. This reversible inhibition blocks the final step in the gastric acid secretion pathway.
Figure 1: P-CAB Mechanism of Action on the Parietal Cell.
Comparative Efficacy and Safety Data
The clinical advantages of P-CABs have been demonstrated in numerous studies, particularly in the treatment of erosive esophagitis and H. pylori eradication. The data below summarizes the key performance differences between P-CABs (represented by approved agents like Vonoprazan) and traditional PPIs (e.g., Lansoprazole).
| Parameter | P-CABs (e.g., Vonoprazan) | PPIs (e.g., Lansoprazole) | Novelty Aspect |
| Onset of Action | Within hours (First Dose) | Several days for maximal effect | Rapid Symptom Control |
| Acid Suppression | pH > 4 holding time >90% | pH > 4 holding time ~60-70% | More Potent & Consistent |
| Erosive Esophagitis Healing | ~90-95% healing rates at 8 weeks | ~85-90% healing rates at 8 weeks | Higher Efficacy |
| H. pylori Eradication | Superior eradication rates in triple therapy | Lower rates, especially with clarithromycin (B1669154) resistance | Overcomes Antibiotic Resistance |
| Nocturnal Acid Breakthrough | Significantly reduced or eliminated | Common occurrence | Improved Overnight Control |
| Food Dependency | Can be taken regardless of meals | Taken 30-60 minutes before meals | Improved Patient Compliance |
Key Experimental Protocols for P-CAB Evaluation
The evaluation of a novel P-CAB involves a series of preclinical and clinical experiments designed to characterize its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.
Preclinical: In Vitro H+,K+-ATPase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of the P-CAB agent.
-
Methodology:
-
Preparation: Isolate porcine or rabbit gastric microsomes rich in H+,K+-ATPase.
-
Assay: Incubate the microsomes with the P-CAB agent at varying concentrations in the presence of ATP and a limited concentration of K+ ions.
-
Measurement: Measure the ATPase activity by quantifying the release of inorganic phosphate (B84403) from ATP, typically using a colorimetric method (e.g., Malachite green assay).
-
Analysis: Plot the percentage of inhibition against the drug concentration to calculate the IC50 value.
-
Clinical: 24-Hour Intragastric pH Monitoring
-
Objective: To assess the pharmacodynamic effect and duration of acid suppression in human subjects.
-
Methodology:
-
Subjects: Enroll healthy volunteers.
-
Procedure: A pH-sensitive catheter is passed through the nose into the stomach to continuously measure gastric pH.
-
Dosing: After a baseline period, subjects are administered a single dose of the P-CAB agent.
-
Monitoring: Intragastric pH is recorded for 24 hours post-dose.
-
Endpoints: The primary endpoints are the percentage of time the gastric pH remains above 4 (the threshold for peptic activity) and the mean 24-hour intragastric pH.
-
Figure 2: General Experimental Workflow for P-CAB Development.
Logical Framework: The P-CAB Advantage
The development of P-CABs was driven by the need to overcome the inherent limitations of PPIs. This logical progression highlights the innovative solutions P-CABs offer to long-standing clinical challenges.
Figure 3: Logical Relationship of P-CAB Advantages Over PPIs.
Conclusion
The novelty of the P-CAB class, including any future agent like a hypothetical "this compound," is rooted in a fundamentally different and more direct mechanism of action. By reversibly inhibiting the proton pump in a potassium-competitive manner, P-CABs offer a faster, more potent, and more consistent method of gastric acid control. This translates into significant clinical advantages over older PPI technology, including improved healing rates, higher efficacy in challenging conditions like H. pylori infections, and greater convenience for patients. The continued development and investigation of new P-CAB agents promise further refinement in the management of acid-related disorders.
Keverprazan Hydrochloride: A Comprehensive Technical Review of a Novel P-CAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. Initially identified in research literature as "P-CAB agent 2 hydrochloride," this potent, orally active inhibitor of the gastric H+/K+-ATPase (proton pump) has demonstrated rapid and sustained suppression of gastric acid secretion. This technical guide provides an in-depth review of the available scientific literature on keverprazan hydrochloride, focusing on its mechanism of action, pharmacological properties, and clinical efficacy. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this next-generation acid suppressant.
Core Compound Information
Keverprazan hydrochloride, also known by its CAS number 1978371-23-1, is a potassium-competitive acid blocker.[1][2][3] It has the molecular formula C22H26ClFN2O4S and a molecular weight of 468.97.[1] Preclinical studies have shown that it is a potent inhibitor of H+/K+-ATPase activity with an IC50 value of less than 100 nM.[1] It also inhibits the hERG potassium channel with an IC50 of 18.69 μM.[1]
Mechanism of Action
Keverprazan hydrochloride exerts its acid-suppressing effects through a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). As a P-CAB, it competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase on the luminal surface of gastric parietal cells.[4][5] This action blocks the final step in the gastric acid secretion pathway.[5]
Key features of keverprazan hydrochloride's mechanism of action include:
-
Potassium-Competitive Inhibition: It directly competes with potassium ions (K+) for binding to the proton pump.[4][5]
-
Reversible Binding: Unlike the covalent, irreversible binding of PPIs, the interaction of keverprazan with the H+/K+-ATPase is reversible.[4]
-
Acid Stability: Keverprazan is a stable compound that does not require an acidic environment for activation, a key difference from PPIs which are prodrugs needing conversion in the acidic parietal cell canaliculus.[5]
-
Rapid Onset of Action: Due to its direct-acting nature, keverprazan achieves a rapid onset of acid suppression.[4][5]
Pharmacological Properties
Pharmacokinetics
Clinical studies in healthy subjects have elucidated the pharmacokinetic profile of keverprazan hydrochloride.
Table 1: Pharmacokinetic Parameters of Keverprazan Hydrochloride in Healthy Subjects
| Parameter | 20 mg Dose | 40 mg Dose | Reference |
| Tmax (median, h) | 1.25 - 3.0 | 1.25 - 3.0 | [6][7][8] |
| Cmax (ng/mL) | 43.1 | 93.2 | [6][7][8] |
| t1/2 (h) | 6.23 | 7.01 | [6][7][8] |
| Food Effect | High-fat meal increased Cmax by 27% and AUC by 35% | Not reported | [9] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Terminal half-life; AUC: Area under the curve.
Pharmacodynamics
The pharmacodynamic effect of keverprazan is characterized by a rapid and sustained increase in intragastric pH.
Table 2: Pharmacodynamic Parameters of Keverprazan Hydrochloride in Healthy Subjects
| Parameter | Day 1 | Day 7 | Reference |
| Intragastric pH > 5 Holding Time Ratio (HTR) - 20 mg Keverprazan | 84.4% | 97.4% | [6][7][8] |
| Intragastric pH > 5 Holding Time Ratio (HTR) - 40 mg Keverprazan | 84.5% | 100.0% | [6][7][8] |
| Intragastric pH > 5 Holding Time Ratio (HTR) - 20 mg Vonoprazan (B1684036) (Comparator) | 79.1% | 99.0% | [6][7][8] |
Clinical Efficacy
A phase III, randomized, double-blind, multicenter study was conducted to evaluate the efficacy and safety of keverprazan for the treatment of erosive esophagitis (EO).
Table 3: Efficacy of Keverprazan in the Treatment of Erosive Esophagitis (8 Weeks)
| Analysis Set | Keverprazan (20 mg) Healing Rate | Lansoprazole (B1674482) (30 mg) Healing Rate | Difference (95% CI) | p-value | Reference |
| Full Analysis Set (FAS) | 95.8% (114/119) | 89.9% (107/119) | 5.8% (-0.6% to 12.3%) | 0.081 | [10][11][12] |
| Per-Protocol Set (PPS) | 99.1% (110/111) | 92.7% (102/110) | 6.1% (1.1% to 11.2%) | 0.018 | [10][11][12] |
The study demonstrated the non-inferiority of keverprazan to lansoprazole in healing erosive esophagitis.[10][11][12]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay (General Protocol for P-CABs)
While a specific, detailed protocol for keverprazan's H+/K+-ATPase inhibition assay is not publicly available, a general methodology for P-CABs can be described. This is typically performed using isolated gastric microsomes.
-
Preparation of H+/K+-ATPase Vesicles: Gastric microsomes rich in H+/K+-ATPase are prepared from the gastric mucosa of animals such as hogs or rabbits through differential centrifugation.
-
Assay Reaction: The inhibitory activity is determined by measuring the reduction in ATP hydrolysis. The reaction mixture typically contains:
-
Buffer (e.g., Tris-HCl)
-
MgCl2
-
KCl
-
H+/K+-ATPase enriched microsomes
-
Varying concentrations of the P-CAB (e.g., keverprazan) or control.
-
-
Initiation and Termination: The reaction is initiated by the addition of ATP. After a specific incubation period at 37°C, the reaction is stopped, often by the addition of an acid.
-
Measurement of ATP Hydrolysis: The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified, commonly using a colorimetric method such as the malachite green assay.
-
Data Analysis: The concentration of the P-CAB that inhibits 50% of the H+/K+-ATPase activity (IC50) is calculated from the dose-response curve.
Phase III Clinical Trial for Erosive Esophagitis (General Methodology)
The following outlines the general methodology for the Phase III clinical trial of keverprazan in patients with erosive esophagitis.
-
Study Design: A randomized, double-blind, multicenter, parallel-group study.
-
Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.
-
Treatment Arms:
-
Keverprazan 20 mg once daily.
-
Lansoprazole 30 mg once daily (active comparator).
-
-
Treatment Duration: 4 to 8 weeks.
-
Primary Endpoint: The rate of healed erosive esophagitis at week 8, as confirmed by endoscopy.
-
Key Secondary Endpoints:
-
Healing rate at week 4.
-
Symptom relief.
-
Safety and tolerability, assessed by monitoring adverse events.
-
-
Statistical Analysis: Non-inferiority of keverprazan to lansoprazole was the primary statistical objective.
References
- 1. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The efficacy and safety of keverprazan, a novel potassium-competitive acid blocker, in treating erosive oesophagitis: a phase III, randomised, double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Revaprazan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revaprazan (B1680565) hydrochloride is a potassium-competitive acid blocker (P-CAB), a class of drugs that reversibly inhibit the gastric H+/K+-ATPase (proton pump).[1][2][3] Unlike traditional proton pump inhibitors (PPIs) that bind irreversibly and require acidic activation, revaprazan offers a rapid onset of action and sustained suppression of gastric acid.[1][4] This technical guide provides an in-depth overview of the basic research applications of revaprazan, focusing on its mechanism of action, and its anti-inflammatory and cytoprotective effects.
Mechanism of Action
Revaprazan competitively inhibits the final step of gastric acid secretion in parietal cells by binding to the K+-binding site of the H+/K+-ATPase.[2][3][4] This reversible inhibition prevents the exchange of extracellular potassium ions for intracellular hydrogen ions, thereby blocking the secretion of hydrochloric acid into the stomach lumen.[3][4] The reversible nature of this binding is a key differentiator from PPIs and is associated with a lower incidence of adverse events.[2][4]
Beyond its primary role in acid suppression, revaprazan has demonstrated significant anti-inflammatory and cytoprotective effects, particularly in the context of Helicobacter pylori infection.[1][5][6] These effects are mediated through the modulation of intracellular signaling pathways, including the Akt and NF-κB pathways.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on revaprazan hydrochloride.
Table 1: In Vitro Efficacy of Revaprazan Hydrochloride
| Assay | Cell Line | Concentrations Tested | Key Readout | Reference |
| H+/K+-ATPase Inhibition | Isolated Hog Gastric Vesicles | Not Specified | IC50 of Revaprazan | [1] |
| Intracellular pH Measurement | Human Gastric Adenocarcinoma (AGS) Cells | Not Specified | Change in Intracellular pH | [1] |
| Cytotoxicity (MTT) Assay | Human Gastric Adenocarcinoma (AGS) Cells | 5, 20, 50, 80, 100 µM | Cell Viability (%) | [1][5] |
| Western Blot for Akt/NF-κB Signaling | Human Gastric Adenocarcinoma (AGS) Cells | 5, 20, 50 µM | Protein expression of p-Akt, Akt, IκB-α | [1][2][5] |
| Electrophoretic Mobility Shift Assay (EMSA) | Human Gastric Adenocarcinoma (AGS) Cells | 5, 20 µM | NF-κB-DNA Binding Activity | [1][5] |
Table 2: In Vivo Applications and Dosages of Revaprazan Hydrochloride
| Animal Model | Application | Dosing | Key Findings | Reference |
| Sprague-Dawley Rats | Oral Bioavailability Studies | 20 mg/kg (oral gavage) | Formulation affects bioavailability | [7] |
| Rats | Pharmacokinetic Studies | 50-200 mg/kg p.o., 5-20 mg/kg i.v. | Dose-independent pharmacokinetics | [8] |
| Indomethacin-induced Enteropathy Rat Model | Intestinal Damage Prevention | Not Specified | Preserved tight junction proteins | [9] |
Key Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the inhibitory activity of revaprazan on the proton pump using isolated gastric vesicles.[1]
-
Materials:
-
H+/K+-ATPase enriched membrane vesicles (e.g., from hog gastric mucosa)[1]
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂[1]
-
ATP Tris salt solution (2 mM)[1]
-
Revaprazan stock solution (dissolved in DMSO)[1]
-
Omeprazole (as a positive control)[1]
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)[3]
-
-
Protocol:
-
Reconstitute lyophilized H+/K+-ATPase vesicles according to the manufacturer's instructions.[3]
-
Pre-incubate the enzyme with varying concentrations of revaprazan or vehicle control in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.[3]
-
Calculate the percentage of inhibition for each revaprazan concentration relative to the vehicle control and determine the IC50 value.[3]
-
Intracellular pH Measurement
This protocol utilizes a pH-sensitive fluorescent dye to measure changes in intracellular pH in gastric cells following treatment with revaprazan.[1]
-
Materials:
-
Protocol:
-
Seed AGS cells in a 96-well black-walled plate and culture until they reach 80-90% confluency.[1]
-
Wash the cells twice with HBSS.[1]
-
Load the cells with 5 µM BCECF-AM in HBSS and incubate at 37°C for 30 minutes.[1]
-
Wash the cells three times with HBSS to remove extracellular dye.[1]
-
Add HBSS containing different concentrations of revaprazan to the cells, including a vehicle control.[1]
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.[1]
-
Western Blot for Akt/NF-κB Signaling
This assay is used to determine the effect of revaprazan on the protein expression of key components of the Akt and NF-κB signaling pathways.[1]
-
Materials:
-
Protocol:
-
Pretreat AGS cells with revaprazan (e.g., 5, 20, 50 µM) for 2 hours.[2][5]
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.[2]
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detect protein bands using a chemiluminescent substrate.[1]
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the effect of revaprazan on the DNA-binding activity of transcription factors like NF-κB.[1]
-
Materials:
-
Protocol:
-
Pretreat AGS cells with revaprazan before stimulation (e.g., with H. pylori).
-
Isolate nuclear extracts and determine the protein concentration.[1]
-
Combine 10 µg of nuclear extract, poly(dI-dC), and the biotin-labeled NF-κB probe in a binding buffer.[1]
-
Incubate the reaction at room temperature for 20 minutes.[1]
-
Separate the protein-DNA complexes on a native polyacrylamide gel.[1]
-
Transfer the complexes to a nylon membrane and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.[1]
-
Visualizations
Caption: Revaprazan's inhibition of the H. pylori-induced Akt/NF-κB signaling pathway.
Caption: Experimental workflow for in vitro evaluation of Revaprazan in gastric cells.
Conclusion
Revaprazan hydrochloride is a valuable tool for basic research in gastric acid secretion and inflammation. Its reversible, potassium-competitive mechanism of action on the H+/K+-ATPase provides a distinct advantage over traditional PPIs for studying the dynamic regulation of this enzyme. Furthermore, its demonstrated anti-inflammatory and cytoprotective effects, mediated through the Akt/NF-κB signaling pathway, open avenues for investigating its therapeutic potential beyond acid suppression. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the multifaceted actions of revaprazan in various preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Revaprazan Hydrochloride? [synapse.patsnap.com]
- 5. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Portico [access.portico.org]
- 9. Revaprazan prevented indomethacin-induced intestinal damages by enhancing tight junction related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for P-CAB Agent 2 Hydrochloride
For Research Use Only
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of gastric acid suppressants that inhibit the H+/K+-ATPase (proton pump) of the gastric parietal cell.[1][2] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, P-CABs function through a reversible, potassium-competitive mechanism.[3][4] This distinct mode of action allows for a rapid onset of effect, sustained acid suppression, and dosing flexibility with respect to food intake.[1][3] P-CAB agent 2 hydrochloride is a potent and orally active P-CAB that has been shown to inhibit H+/K+-ATPase activity and histamine-induced gastric acid secretion.[5] These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound.
Mechanism of Action
P-CABs, including this compound, directly target the H+/K+-ATPase enzyme in gastric parietal cells. They bind ionically and reversibly to the potassium-binding site of the proton pump, thereby preventing the exchange of H+ and K+ ions and blocking the final step of gastric acid secretion.[1][4][6] This mechanism does not require an acidic environment for activation, leading to a faster onset of action compared to PPIs.[2][6]
Signaling Pathway of P-CABs
Caption: Mechanism of action of P-CABs on the gastric proton pump.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparison with other notable P-CABs.
Table 1: In Vitro Potency of P-CABs
| Compound | Target | IC50 | pKa | Ki |
| P-CAB agent 2 HCl | H+/K+-ATPase | 18.69 µM[5] | N/A | N/A |
| Vonoprazan | H+/K+-ATPase | N/A | 9.3[2] | 3.0 nM[6] |
| Linaprazan | H+/K+-ATPase | N/A | 6.1[2] | N/A |
| SCH28080 | H+/K+-ATPase | N/A | 5.6[2] | N/A |
Table 2: Comparative Efficacy of P-CABs (Vonoprazan) vs. PPIs (Lansoprazole) in Erosive Esophagitis Healing
| Treatment Group | Healing Rate at Week 2 | Healing Rate at Week 8 | Healing Rate in Severe Esophagitis (LA grades C/D) at Week 8 |
| Vonoprazan (20 mg) | 74%[1] | 93%[1] | 92%[1] |
| Lansoprazole (30 mg) | 68%[1] | 85%[1] | 72%[1] |
Table 3: Pharmacokinetic Parameters of Select P-CABs
| Compound | Tmax (hours) | Terminal Half-life (hours) | Primary Metabolism |
| Vonoprazan | 1.5 - 2.0[6] | ~7.7[6] | CYP3A4, CYP2B6, CYP2C19, CYP2D6[6] |
| Keverprazan | 1.25 - 3.0[7] | 6.23 - 7.01[7] | N/A |
| Tegoprazan | N/A | N/A | N/A |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on proton pump activity.
Materials:
-
This compound
-
Lyophilized porcine gastric H+/K+-ATPase vesicles
-
ATP (Adenosine triphosphate)
-
Valinomycin
-
HEPES buffer (pH 7.4)
-
KCl, MgCl2
-
Ammonium molybdate
-
Malachite green solution
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute the lyophilized H+/K+-ATPase vesicles in the reaction buffer.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the H+/K+-ATPase vesicles, reaction buffer, and the various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the malachite green solution.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate (B84403) released from ATP hydrolysis.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Inhibition of Histamine-Induced Gastric Acid Secretion in a Rat Model
This protocol evaluates the in vivo efficacy of this compound in a pylorus-ligated rat model.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250g)
-
Histamine (B1213489) dihydrochloride
-
Urethane (anesthetic)
-
Saline solution
-
Surgical instruments
-
pH meter
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The vehicle control group should receive the vehicle alone.
-
After 30 minutes, anesthetize the rats with urethane.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus at the junction with the duodenum.
-
Administer histamine subcutaneously to stimulate gastric acid secretion.
-
Close the abdominal incision and allow the animals to recover for 4 hours.
-
Euthanize the animals and collect the gastric contents.
-
Measure the volume of the gastric juice and determine its pH using a pH meter.
-
Calculate the total acid output (volume × acidity).
-
Compare the acid output in the treated groups with the control group to determine the percentage of inhibition.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of a P-CAB agent.
Safety and Handling
This compound is for research use only and is not for human or veterinary use.[5] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a promising potassium-competitive acid blocker with demonstrated in vitro activity against H+/K+-ATPase. The provided protocols offer a framework for its further preclinical characterization. The comparative data on other P-CABs highlight the potential for this class of compounds to offer significant advantages in the management of acid-related disorders.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. droracle.ai [droracle.ai]
- 5. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. droracle.ai [droracle.ai]
- 7. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of P-CAB Agent 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), P-CABs inhibit the gastric H+,K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2][3] This mode of action allows for a rapid onset of acid suppression, independent of parietal cell stimulation, and a more sustained control of intragastric pH.[1][2][3] This application note provides detailed protocols for the in vitro evaluation of P-CABs, using "P-CAB agent 2 hydrochloride" as a representative compound. The methodologies described herein are essential for characterizing the potency and mechanism of action of novel P-CABs. For the purpose of providing a comparative context, data for the well-characterized P-CAB, vonoprazan, and other relevant compounds are included.
Mechanism of Action of P-CABs
P-CABs directly target the H+,K+-ATPase enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging intracellular H+ for extracellular K+. P-CABs, being weak bases, accumulate in the acidic environment of the parietal cell canaliculi.[4] They then bind to the potassium-binding site of the proton pump in a reversible and competitive manner, thereby preventing the influx of K+ and subsequent secretion of H+ into the gastric lumen.[1][2][3] This mechanism is distinct from that of PPIs, which require acid activation and form an irreversible covalent bond with the proton pump.
Data Presentation
The in vitro potency of P-CABs is typically determined by their half-maximal inhibitory concentration (IC50) against the H+,K+-ATPase enzyme. The following table summarizes the reported IC50 values for several P-CABs, providing a basis for comparing the potency of "this compound".
| Compound | IC50 (nM) | Enzyme Source | Assay Conditions (pH) | Reference |
| Vonoprazan | 17 - 19 | Hog gastric microsomes | 6.5 | [4] |
| Tegoprazan | 290 - 520 | Porcine, canine, human H+/K+-ATPase | Not Specified | [1][2][5] |
| Revaprazan | 350 | Not Specified | 6.1 | |
| Linaprazan | 40 | Not Specified | Not Specified |
Note: IC50 values can vary depending on the enzyme source and assay conditions, such as pH.
Experimental Protocols
Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay
This protocol describes the determination of the inhibitory activity of a P-CAB agent on partially purified H+,K+-ATPase from rabbit gastric microsomes. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP, which is quantified using the malachite green colorimetric method.
Materials:
-
Freshly excised rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Sucrose Solutions: 10% and 37% (w/v) in 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2
-
This compound stock solution (in DMSO)
-
ATP solution (20 mM in Assay Buffer)
-
KCl solution (100 mM in Assay Buffer)
-
Malachite Green Reagent
-
Phosphate Standard Solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
Part A: Preparation of H+,K+-ATPase Enriched Microsomes
-
Euthanize a rabbit and immediately excise the stomach. The gastric mucosa from the corpus is stripped off and minced.
-
Homogenize the minced mucosa in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10%).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+,K+-ATPase enriched vesicles will be located at the interface of the 10% and 37% sucrose layers. Carefully collect this fraction.
-
Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration (e.g., using Bradford assay), and store at -80°C in aliquots.
Part B: H+,K+-ATPase Inhibition Assay
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the P-CAB dilution or vehicle control
-
20 µL of H+,K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well )
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations: 2 mM ATP, 10 mM KCl).
-
Incubate the plate at 37°C for 30 minutes.
-
To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released.
-
Calculate the percentage inhibition of H+,K+-ATPase activity for each concentration of the P-CAB agent and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro Acid Secretion Assay (Aminopyrine Uptake in Isolated Rabbit Gastric Glands)
This protocol measures the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of isolated gastric glands, serving as an index of acid secretion. Inhibition of aminopyrine (B3395922) uptake by a P-CAB agent reflects its ability to block acid secretion at the cellular level.
Materials:
-
New Zealand White rabbit (2-3 kg)
-
Collagenase (Type I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Minimum Essential Medium (MEM)
-
[14C]-aminopyrine
-
Histamine (B1213489) (or other secretagogue)
-
This compound stock solution (in DMSO)
-
Liquid scintillation cocktail and counter
Procedure:
Part A: Isolation of Rabbit Gastric Glands
-
Euthanize a rabbit and perfuse the stomach with saline through the aorta.
-
Remove the stomach, and strip the mucosa from the corpus region.
-
Mince the mucosa into small pieces and digest with collagenase (e.g., 1 mg/mL) in HBSS at 37°C for approximately 90 minutes with gentle agitation.[6]
-
Allow the larger, undigested tissue to settle, and collect the supernatant containing the isolated gastric glands.
-
Wash the isolated glands by repeated gentle centrifugation and resuspension in fresh MEM to remove collagenase and cellular debris.
-
The viability of the glands can be assessed using the dye exclusion method (e.g., trypan blue).
Part B: Aminopyrine Uptake Assay
-
Pre-incubate the isolated gastric glands in MEM containing various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add [14C]-aminopyrine (e.g., 0.1 µCi/mL) and a stimulant such as histamine (e.g., 10^-5 M) to induce acid secretion.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the uptake by adding ice-cold buffer and pelleting the glands by centrifugation.
-
Wash the pellet to remove extracellular [14C]-aminopyrine.
-
Lyse the gland pellet and measure the radioactivity using a liquid scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Determine the dose-response curve for the P-CAB agent and calculate the IC50 value for the inhibition of acid secretion.
Conclusion
The in vitro assays detailed in this application note provide robust and reliable methods for the characterization of this compound and other novel P-CABs. The H+,K+-ATPase inhibition assay allows for the direct assessment of a compound's potency at the molecular target, while the aminopyrine uptake assay in isolated gastric glands provides insight into its efficacy at the cellular level. The data generated from these assays are crucial for the preclinical development and comparative evaluation of this promising new class of acid-suppressing drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-CAB Agent 2 Hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs that potently suppress gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs inhibit the H+/K+-ATPase (proton pump) in a potassium-competitive and reversible manner.[1][2] This mechanism allows for a rapid onset of action and sustained acid suppression, making them a promising therapeutic option for acid-related disorders.[1][2] P-CAB agent 2 hydrochloride is an orally active and potent P-CAB that functions as a gastric acid secretion inhibitor by targeting the H+/K+-ATPase with an IC50 of 18.69 μM. It has demonstrated inhibitory effects on histamine-induced gastric acid secretion without showing acute toxicity in initial studies.
These application notes provide detailed protocols for the administration of this compound in various animal models to evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Due to the limited availability of specific data for this compound, representative data from other well-studied P-CABs like Vonoprazan and Tegoprazan are included for comparative purposes.
Mechanism of Action
P-CABs, including this compound, exert their acid-suppressing effects by competitively blocking the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[1][3] This inhibition is reversible and occurs in a concentration-dependent manner. The binding of P-CABs to the proton pump prevents the final step of acid secretion, leading to a rapid and potent elevation of intragastric pH.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium-Competitive Acid Blockers (P-CABs) in GERD Research Models
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Application of Potassium-Competitive Acid Blockers (P-CABs) in Preclinical Models of Gastroesophageal Reflux Disease (GERD).
Note: The designation "P-CAB agent 2 hydrochloride" does not correspond to a specific publicly documented potassium-competitive acid blocker. Therefore, these application notes and protocols are based on established data from extensively researched P-CABs such as Vonoprazan and Tegoprazan, as well as emerging agents like JP-1366 (Zastaprazan), to provide a comprehensive and representative guide for the application of this drug class in GERD research.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs that potently suppress gastric acid secretion. Unlike traditional Proton Pump Inhibitors (PPIs), which bind irreversibly to the H+/K+-ATPase (proton pump) and require activation in an acidic environment, P-CABs competitively and reversibly bind to the potassium-binding site of the proton pump.[1][2][3] This distinct mechanism allows P-CABs to inhibit both active and inactive proton pumps, leading to a more rapid, potent, and sustained inhibition of gastric acid secretion, independent of meal times.[1][3][4][5] Their pharmacological profile makes them highly valuable tools for investigating acid-related pathologies in preclinical GERD models.
Mechanism of Action
P-CABs are lipophilic, weak bases with high pKa values, which allows them to concentrate in the acidic secretory canaliculi of gastric parietal cells.[2][6] They ionically and reversibly bind to the K+ binding site of the H+/K+-ATPase, effectively blocking the final step of gastric acid secretion—the exchange of H+ for K+ ions.[1][3][4][7] This direct and competitive inhibition results in a faster onset of action and a longer duration of effect compared to PPIs.[4][5]
Caption: P-CABs reversibly inhibit the proton pump, contrasting with the irreversible action of PPIs.
Data Presentation: P-CABs in Preclinical and Clinical Models
The following tables summarize key quantitative data for representative P-CABs, providing a basis for dose selection and experimental design in GERD research.
Table 1: Comparative Pharmacokinetics of P-CABs and PPIs
| Parameter | P-CABs (Vonoprazan) | PPIs (General) | Reference |
| Mechanism | Reversible, ionic binding | Irreversible, covalent binding | [4][7] |
| Activation | Not a prodrug, directly active | Prodrug, requires acid activation | [4][5] |
| Acid Stability | Stable | Labile | [4] |
| Time to Max. Plasma Conc. (Tmax) | 1-2 hours | 1-2 hours | [8] |
| Plasma Half-Life | 6-9 hours | 1-2 hours | [4][7] |
| Time to Max. Acid Suppression | ~1 day | 3-5 days | [4][7] |
| Meal Dependency | Independent of mealtimes | Optimal 30-60 min before meals | [4][7] |
Table 2: In Vitro and In Vivo Efficacy of Investigational P-CAB JP-1366 (Zastaprazan)
| Parameter | Value | Species/Model | Reference |
| H+/K+-ATPase Inhibition (IC50) | 16.7 nM | Hog | [9] |
| vs. Vonoprazan (IC50) | 22.5 nM | Hog | [9] |
| Selectivity over Na+/K+ ATPase | >600-fold | Hog | [9] |
| Reflux Esophagitis Model (ED50) | 0.53 mg/kg | Rat | [9] |
| Basal Gastric Acid Inhibition | 91% at 2 mg/kg p.o. | Rat | [9] |
| Histamine-Induced Acid Inhibition | 95% at 2 mg/kg p.o. | Rat | [9] |
| Gastric Acid Inhibition (1 mg/kg) | 100% at 9 hours post-dose | Beagle Dog (Heidenhain pouch) | [10] |
| Gastric Acid Inhibition (5 mg/kg) | 100% from 1 to 9 hours post-dose | Beagle Dog (Heidenhain pouch) | [10] |
Table 3: Pharmacokinetic Parameters of JP-1366 (10 mg/kg p.o.)
| Parameter | Sprague-Dawley Rat | Beagle Dog | Reference |
| Tmax (Time to Peak) | 0.25 h | 1 h | [9] |
| Cmax (Peak Concentration) | 303.0 ng/mL | 3033.3 ng/mL | [9] |
| AUC0-inf (Total Exposure) | 805.9 hng/mL | 15203.4 hng/mL | [9] |
| t1/2 (Half-life) | 1.9 h | 4.1 h | [9] |
| F (Bioavailability) | 19.7% | 61.9% | [9] |
Table 4: Clinical Efficacy Data for Tegoprazan in NERD (Non-Erosive Reflux Disease)
| Outcome (at 4 weeks) | Tegoprazan 50 mg | Tegoprazan 100 mg | Placebo | Reference |
| Complete Heartburn Resolution | 42.5% | 48.5% | 24.2% | [1][4] |
| *p < 0.05 vs. Placebo |
Experimental Protocols for GERD Research Models
The rat is the most common animal model for preclinical GERD studies. Surgical induction of reflux is required to consistently produce esophagitis.
Acute Reflux Esophagitis Model (Short-Term Studies)
This model is designed to evaluate the immediate protective effects of a compound against acid-induced esophageal injury.
Protocol:
-
Animal Preparation: Use male Sprague-Dawley or Wistar rats (200-250 g). Fast the animals for 24 hours prior to the procedure, with free access to water.[3]
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation).[11][12]
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach and esophagus.[13]
-
Ligate the pylorus at the junction of the stomach and duodenum to prevent gastric emptying.[14]
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach (limiting ridge) to induce reflux into the esophagus.[3][13]
-
-
Drug Administration: Administer the P-CAB agent or vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before or after the ligation surgery.
-
Study Duration: Maintain the animals for a period of 3-4 hours post-ligation.[14]
-
Endpoint Analysis:
-
Euthanize the animals and immediately excise the esophagus and stomach.
-
Measure the pH and volume of the gastric contents.
-
Open the esophagus longitudinally to assess macroscopic mucosal lesions (e.g., ulcer index, lesion length).
-
Collect esophageal tissue for histopathological analysis (H&E staining) to evaluate for epithelial edema, erosion, and inflammatory infiltration.[15]
-
Chronic Reflux Esophagitis Model (Long-Term Studies)
This model mimics the chronic nature of human GERD and is suitable for evaluating the healing effects of therapeutic agents.
Protocol:
-
Animal Preparation & Anesthesia: As described for the acute model.
-
Surgical Procedure:
-
Perform a midline laparotomy.
-
Ligate the transitional region between the forestomach and the glandular portion with a 2-0 silk thread.[3]
-
Partially obstruct the duodenum near the pyloric ring to delay gastric emptying. This can be achieved by wrapping it with a small piece of an 18Fr Nélaton catheter or using a stent-assisted suture to ensure a consistent lumen of ~1.5mm, preventing complete obstruction.[3][15]
-
-
Drug Administration: Administer the P-CAB agent or vehicle daily for the duration of the study (e.g., 7-14 days).
-
Post-Operative Care: Monitor the animals daily for body weight, food/water intake, and general condition.[11][15]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and perform macroscopic and histopathological analysis of the esophagus as described in the acute model.
Caption: Workflow for a typical chronic GERD animal study, from preparation to final analysis.
Summary and Applications
P-CABs represent a significant advancement in acid suppression technology. Their rapid, potent, and durable mechanism of action makes them superior research tools for studying the pathophysiology of GERD and for evaluating novel therapeutic strategies. The protocols outlined above provide a robust framework for inducing GERD in rodent models and assessing the efficacy of P-CABs. The provided quantitative data serves as a critical reference for dose selection and for comparing the potency and pharmacokinetic profiles of different agents within this class. These models are essential for screening new drug candidates, investigating mechanisms of mucosal protection and healing, and exploring the role of acid suppression in extra-esophageal manifestations of GERD.
References
- 1. mdpi.com [mdpi.com]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium-Competitive Acid Blockers and Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. imrpress.com [imrpress.com]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. Reflux Esophagitis (GERD) Rat Model | Pyloric Ligation Method [en.htscience.com]
Application Notes and Protocols for P-CAB Agent 2 Hydrochloride in Helicobacter pylori Eradication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Potassium-Competitive Acid Blockers (P-CABs), with a focus on agents like vonoprazan (B1684036) and tegoprazan, in research and clinical studies for the eradication of Helicobacter pylori (H. pylori).
Introduction
Helicobacter pylori infection is a major cause of various gastrointestinal diseases, including gastritis, peptic ulcers, and gastric cancer.[1][2][3][4] The cornerstone of management is the eradication of the bacterium, traditionally achieved with proton pump inhibitor (PPI)-based triple or quadruple therapies.[1] However, the rising prevalence of antibiotic resistance has led to a decline in the efficacy of these standard regimens.[1][4]
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid-suppressing drugs that offer a promising alternative to PPIs.[1][4] Unlike PPIs, which require activation in an acidic environment, P-CABs competitively and reversibly inhibit the H+,K+-ATPase (proton pump) by binding to the potassium-binding site.[1][5] This mechanism results in a more rapid, potent, and sustained suppression of gastric acid.[1][5] Key advantages of P-CABs include a rapid onset of action, prolonged duration of effect, and a metabolism that is less influenced by CYP2C19 genetic polymorphisms, which can affect the efficacy of PPIs.[1][5][6]
Mechanism of Action
P-CABs, such as vonoprazan and tegoprazan, function by directly inhibiting the final step in gastric acid secretion. They block the H+,K+-ATPase enzyme system in gastric parietal cells through ionic binding at or near the potassium-binding site.[5] This leads to a potent and durable elevation of intragastric pH. The strong acid suppression enhances the efficacy of antibiotics used in eradication therapy by increasing their stability and concentration in the stomach and improving their bactericidal effect against H. pylori.[5]
References
- 1. Research progress of potassium-competitive acid blockers in the treatment of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Helicobacter pylori with potassium competitive acid blockers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. Role of potassium-competitive acid blockers in eradication of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating P-CAB Agent 2 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), P-CABs inhibit the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism. This mode of action offers several advantages, including a rapid onset of action and the ability to be administered without regard to meals. P-CAB agent 2 hydrochloride is a potent and orally active member of this class, demonstrating significant inhibition of gastric acid secretion.[1]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other P-CABs. The described methods are essential for researchers in drug discovery and development to assess the potency, cellular efficacy, and potential cytotoxicity of these compounds.
Mechanism of Action of P-CABs
P-CABs directly target the H+/K+-ATPase enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging potassium ions (K+) for protons (H+). P-CABs bind to the ion-binding site of the H+/K+-ATPase, competitively inhibiting the binding of K+ and thereby preventing the pump from transporting H+ into the gastric lumen. This reversible inhibition leads to a rapid and effective reduction in gastric acid levels.
Data Summary: In Vitro Activity of P-CABs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative P-CABs against H+/K+-ATPase. This data is crucial for comparing the relative potency of different compounds.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | H+/K+-ATPase | Not Specified | 18.69 µM | [1] |
| Vonoprazan | H+/K+-ATPase | Porcine gastric microsomes (pH 6.5) | 19 nM | |
| Vonoprazan | H+/K+-ATPase | Not Specified | 17-19 nM | [2] |
| Tegoprazan | H+/K+-ATPase | Porcine, canine, and human H+/K+-ATPases | 0.29 - 0.52 µM | [3] |
| Revaprazan | H+/K+-ATPase | Not Specified (pH 6.1) | 0.350 µM | [4] |
Experimental Protocols
Cell-Based H+/K+-ATPase Activity Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the H+/K+-ATPase in a cellular context. The protocol is adapted from methods using isolated gastric vesicles and can be applied to cultured human gastric epithelial cells.[5][6]
Objective: To determine the IC50 value of this compound for H+/K+-ATPase inhibition in whole cells.
Cell Line: Human Gastric Adenocarcinoma (AGS) cells or Human Gastric Cancer (HGT-1) cells.[5][7]
Materials:
-
AGS or HGT-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
ATPase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 5 mM KCl)
-
ATP solution
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Culture: Seed AGS or HGT-1 cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Cell Permeabilization (Optional): For direct access to the intracellular domain of the pump, cells can be permeabilized using a mild detergent like digitonin.
-
Histamine Stimulation: To activate the H+/K+-ATPase, stimulate the cells with histamine (e.g., 100 µM) for a predetermined time (e.g., 30 minutes) at 37°C.[8]
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
ATPase Reaction: Initiate the reaction by adding ATP to the assay buffer in each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of H+/K+-ATPase inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Intracellular pH Measurement Assay
This assay assesses the functional consequence of H+/K+-ATPase inhibition by measuring changes in intracellular pH (pHi). Inhibition of the proton pump is expected to lead to an increase in intracellular pH.
Objective: To evaluate the effect of this compound on the intracellular pH of gastric cells.
Cell Line: Human Gastric Cancer (HGT-1) cells are a suitable model.
Materials:
-
HGT-1 cells
-
Cell culture medium
-
This compound
-
pH-sensitive fluorescent dye (e.g., SNARF-1 AM or BCECF-AM)[5]
-
Krebs-Ringer-HEPES buffer (KRHB) or Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Culture: Seed HGT-1 cells in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash the cells with KRHB or HBSS. Load the cells with a pH-sensitive dye (e.g., 5 µM BCECF-AM) in buffer and incubate at 37°C for 30-45 minutes.[5]
-
Wash: Wash the cells multiple times with buffer to remove any extracellular dye.
-
Compound Treatment: Add buffer containing various concentrations of this compound to the cells. Include a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye over time. For ratiometric dyes like BCECF-AM, measure fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[5]
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. Convert the fluorescence ratio to intracellular pH values using a calibration curve. Plot the change in intracellular pH over time for each concentration of the test compound.
Cell Viability (MTT) Assay
This assay is crucial for assessing the cytotoxic potential of this compound on gastric cells.
Objective: To determine the effect of this compound on the viability of gastric cells.
Cell Line: Human Gastric Adenocarcinoma (AGS) cells.[5]
Materials:
-
AGS cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed AGS cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. If significant toxicity is observed, a CC50 (50% cytotoxic concentration) value can be determined.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound and other novel P-CABs. By assessing H+/K+-ATPase inhibition, impact on intracellular pH, and cytotoxicity, researchers can gain a comprehensive understanding of the pharmacological profile of these compounds, facilitating their development as next-generation therapies for acid-related diseases.
References
- 1. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen potassium adenosine triphosphatase activity inhibition and downregulation of its expression by bioactive fraction DLBS2411 from Cinnamomum burmannii in gastric parietal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AGS Cells [cytion.com]
- 8. Mechanisms of stimulation of acid production in parietal cells isolated from the pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: P-CAB Agent 2 Hydrochloride H+/K+-ATPase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+-ATPase (proton pump) in a potassium-competitive manner.[1][2][3] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, P-CABs exhibit a rapid onset of action and can inhibit both active and resting proton pumps.[1] This results in a more potent and sustained inhibition of gastric acid secretion.[1] P-CABs, such as vonoprazan (B1684036) and linaprazan, represent a significant advancement in the management of acid-related disorders.[2][4][5] This document provides a detailed protocol for determining the in vitro inhibitory activity of a novel P-CAB, designated as "Agent 2 Hydrochloride," on gastric H+/K+-ATPase.
The primary mechanism of P-CABs involves the ionic binding to the K+ binding site of the H+/K+-ATPase, thereby blocking the final step of acid secretion by parietal cells. The inhibitory effect of these compounds is dependent on the presence of potassium ions, with which they compete.[4][6] The assay described herein quantifies the enzymatic activity of H+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP, a method commonly used to assess the potency of inhibitors.[4]
Mechanism of Action of P-CABs
Potassium-competitive acid blockers (P-CABs) are weak bases that concentrate in the acidic environment of the parietal cell canaliculi.[2][4] In this acidic space, they become protonated and bind competitively and reversibly to the potassium-binding site of the H+/K+-ATPase.[4] This binding action prevents the exchange of cytoplasmic hydronium ions (H3O+) for extracellular potassium ions (K+), which is the crucial final step in gastric acid secretion.[4]
Caption: Mechanism of H+/K+-ATPase inhibition by a P-CAB.
Experimental Protocols
Preparation of Gastric H+/K+-ATPase Vesicles
A crucial component for this assay is the isolation of vesicles enriched with H+/K+-ATPase from gastric tissue.
-
Tissue Homogenization : Freshly obtained gastric mucosa from a suitable animal model (e.g., hog or rabbit) is homogenized in a buffer solution (e.g., 250 mM sucrose (B13894), 0.2 mM EDTA, and 5 mM Tris-HCl, pH 7.4).
-
Differential Centrifugation : The homogenate is subjected to a series of centrifugation steps to remove cellular debris and mitochondria, resulting in a microsomal fraction.
-
Sucrose Gradient Centrifugation : The microsomal fraction is layered onto a discontinuous sucrose gradient (e.g., 10% and 37% sucrose solutions) and centrifuged at high speed (e.g., 150,000 x g for 2 hours at 4°C).[4]
-
Vesicle Collection : The H+/K+-ATPase enriched vesicles are collected from the interface of the sucrose layers, diluted in a suitable buffer, and pelleted by ultracentrifugation.[4]
-
Protein Quantification and Storage : The final pellet is resuspended in a minimal volume of buffer, and the protein concentration is determined using a standard method like the Bradford assay. Aliquots are stored at -80°C until use.[4]
H+/K+-ATPase Inhibition Assay
This protocol utilizes the malachite green phosphate assay to measure the enzymatic activity of H+/K+-ATPase.
Materials and Reagents:
-
H+/K+-ATPase enriched vesicles
-
P-CAB Agent 2 Hydrochloride
-
Reference inhibitor (e.g., Vonoprazan, SCH28080)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution: 2 mM in water
-
KCl solution: 10 mM in water
-
Malachite Green Reagent
-
Phosphate Standard Solution
-
96-well microplate
Procedure:
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.
-
Reaction Mixture Preparation : In a 96-well plate, add 20 µL of the assay buffer, 10 µL of the H+/K+-ATPase vesicle suspension, and 10 µL of the various concentrations of this compound or the reference inhibitor. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation : Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations will be 2 mM ATP and 10 mM KCl).[4]
-
Incubation : Incubate the plate at 37°C for 30 minutes.[4]
-
Reaction Termination and Color Development : Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15 minutes to allow for color development.[4]
-
Absorbance Measurement : Measure the absorbance at 620-650 nm using a microplate reader.[4]
-
Data Analysis : Construct a standard curve using the Phosphate Standard Solution to determine the concentration of inorganic phosphate (Pi) released in each well. Calculate the percentage of inhibition for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.
Data Presentation
The quantitative data from the H+/K+-ATPase inhibition assay should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (nM) | Hill Slope | R² |
| P-CAB Agent 2 HCl | [Insert Value] | [Insert Value] | [Insert Value] |
| Vonoprazan | 65.5[7] | [Insert Value] | [Insert Value] |
| SCH28080 | 20[8] | [Insert Value] | [Insert Value] |
Note: IC50 values for reference compounds can vary depending on the specific assay conditions.
Conclusion
This application note provides a detailed protocol for the in vitro assessment of H+/K+-ATPase inhibition by a novel P-CAB, "Agent 2 Hydrochloride." By following this protocol, researchers can effectively determine the potency of new chemical entities targeting the gastric proton pump. The provided diagrams illustrate the underlying mechanism of action and the experimental workflow, while the data presentation table allows for a clear comparison of the inhibitory activity of the test compound with established P-CABs. This comprehensive guide is intended to aid researchers, scientists, and drug development professionals in the evaluation of next-generation acid suppressants.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCH 28080 | H+,K+-ATPase | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Preparation of P-CAB Agent 2 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of P-CAB agent 2 hydrochloride, a potent, orally active potassium-competitive acid blocker (P-CAB). P-CABs are a novel class of drugs that inhibit gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommended storage conditions to ensure the stability and integrity of the compound.
Introduction to this compound
This compound is a research compound that acts as a reversible, potassium-competitive inhibitor of the H+/K+-ATPase proton pump.[1][2] Unlike irreversible proton pump inhibitors (PPIs), P-CABs offer a rapid onset of action and can inhibit the proton pump in a pH-independent manner. Research indicates that this compound effectively inhibits H+/K+-ATPase activity with a half-maximal inhibitory concentration (IC₅₀) of less than 100 nM.[1][3] It has also been shown to inhibit the hERG potassium channel with an IC₅₀ of 18.69 μM.[1][3] These characteristics make it a valuable tool for studying gastric acid secretion and for the development of new therapies for acid-related disorders.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical and Potency Data
| Parameter | Value | Reference |
| Target | H+/K+-ATPase (Proton Pump) | [1][3] |
| IC₅₀ (H+/K+-ATPase) | < 100 nM | [1][3] |
| IC₅₀ (hERG Channel) | 18.69 μM | [1][3] |
| Form | Hydrochloride Salt | [1][2] |
Table 2: Solubility and Stock Solution Parameters
| Solvent | Maximum Stock Concentration | Recommended Storage | Shelf Life |
| DMSO | ≥ 25.0 mg/mL | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 25 mg/mL DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO.
-
Preparation: Work in a clean, designated area. Ensure all equipment is sterile and dry.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of the powder.
-
Solubilization:
-
Transfer the weighed powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO. To prepare a 25 mg/mL solution, add 1 mL of DMSO for every 25 mg of powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Caption: Workflow for preparing a DMSO stock solution of this compound.
Protocol for Preparing an In Vivo Working Solution (Example)
For many in vivo experiments, the DMSO stock solution must be further diluted into a biocompatible vehicle. The following is an example protocol for preparing a 2.5 mg/mL working solution.[1]
-
Initial Dilution: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add Vehicle Components:
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly to ensure a clear and uniform solution. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Usage: Prepare this working solution fresh on the day of the experiment. Do not store for long periods.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management and study of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which require acidic conditions for activation and bind irreversibly to the H+/K+-ATPase, P-CABs act via a distinct mechanism. They competitively and reversibly bind to the potassium-binding site of the H+/K+-ATPase, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[1][2][3] This novel mechanism offers several advantages, including a faster onset of action, meal-independent administration, and a more consistent acid suppression, making them valuable tools for both therapeutic and research applications.[3][4]
P-CAB agent 2 hydrochloride is a potent and orally active member of this class, identified as an inhibitor of the gastric H+/K+-ATPase.[1][5] Its utility in preclinical research lies in its ability to induce a rapid and dose-dependent reduction in gastric acid, allowing for the investigation of the physiological and pathological roles of acid in the gastrointestinal tract. This agent is particularly suited for studying the pathophysiology of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and for evaluating the impact of profound acid suppression on gastric and esophageal tissue.[3][6] The available preclinical data, though limited, indicates its efficacy in inhibiting stimulated acid secretion, suggesting its potential as a lead compound for further development or as a reference agent in comparative pharmacological studies.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that the data is primarily from commercial suppliers and there may be discrepancies in reported values.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Source |
| H+/K+-ATPase | <100 nM | [4] |
| H+/K+-ATPase | 18.69 µM | [1][5] |
| hERG Potassium Channel | 18.69 µM | [1][4] |
Note: The conflicting IC50 values for H+/K+-ATPase inhibition are reported by the same supplier in different contexts. Researchers should consider independent verification of these values.
Table 2: In Vivo Efficacy and Safety of this compound in Sprague-Dawley (SD) Rats
| Parameter | Result | Dosage | Source | | :--- | :--- | :--- | | Inhibition of Histamine-Induced Gastric Acid Secretion | 55.4% acid suppression | Not Specified |[1][4] | | Acute Toxicity | No acute toxicity observed | 600 mg/kg and 2000 mg/kg (p.o., single dose) |[1][4] | | Effect on Body Weight | No significant effect | 600 mg/kg |[1][4] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of P-CABs, including this compound, is the direct inhibition of the final step in the gastric acid secretion pathway. The following diagram illustrates this process.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed, generalized protocols for evaluating a novel P-CAB such as agent 2 hydrochloride in preclinical models of acid-related pathologies. These protocols are based on established methodologies for other P-CABs.[2]
In Vitro H+/K+-ATPase Inhibition Assay
This protocol determines the in vitro potency of this compound in inhibiting the gastric proton pump.
Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Isolate ion-leaky vesicles containing gastric H+/K+-ATPase from porcine gastric mucosa using differential centrifugation.
-
Incubation: Pre-incubate the prepared vesicles with varying concentrations of this compound (e.g., from 1 nM to 100 µM) in a suitable buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: Initiate the ATPase reaction by adding a solution containing ATP and KCl.
-
Measurement of ATPase Activity: After a specific reaction time (e.g., 10 minutes), stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the P-CAB agent relative to a vehicle control. Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Model of Reflux Esophagitis in Rats
This protocol evaluates the efficacy of this compound in an acute model of GERD.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium-Competitive Acid Blockers in Preclinical Ulcer Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of acid-suppressing agents that inhibit gastric H+/K+-ATPase with a distinct mechanism from proton pump inhibitors (PPIs). P-CABs competitively and reversibly block the potassium-binding site of the proton pump, leading to rapid, potent, and sustained inhibition of gastric acid secretion.[1][2] These agents, such as tegoprazan (B1682004) and vonoprazan (B1684036), have demonstrated significant efficacy in preclinical models of peptic ulcers, including those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and stress.[1][3][4] This document provides detailed application notes and experimental protocols for the use of P-CABs in established rodent ulcer models.
Mechanism of Action of P-CABs
P-CABs exert their effect by ionically binding to the H+/K+ ATPase proton pump in gastric parietal cells, thereby blocking the exchange of H+ and K+ ions, which is the final step in gastric acid secretion.[2] Unlike PPIs, which require acid activation and bind irreversibly, P-CABs are acid-stable, do not require enteric coating, and act immediately on both resting and active proton pumps.[1][2] This leads to a faster onset of action and more consistent acid suppression.[2]
Caption: Mechanism of P-CAB Action on Gastric Parietal Cells.
Quantitative Data Summary
The following tables summarize the efficacy of a representative P-CAB, tegoprazan, in various preclinical ulcer models in rats, with esomeprazole (B1671258) (a PPI) as a comparator.
Table 1: Efficacy of Tegoprazan in NSAID and Stress-Induced Ulcer Models
| Model | Agent | ED₅₀ (mg/kg) |
| Naproxen-Induced Ulcer | Tegoprazan | 0.1[1] |
| Water-Immersion Restraint Stress-Induced Ulcer | Tegoprazan | 0.1[1] |
| Ethanol-Induced Ulcer | Tegoprazan | 1.4[1] |
ED₅₀: The dose of a drug that produces 50% of its maximum response or effect.
Table 2: Curative Effect of Tegoprazan in Acetic Acid-Induced Ulcer Model
| Treatment (5 days) | Curative Ratio (%) |
| Tegoprazan (10 mg/kg) | 44.2[1] |
| Esomeprazole (30 mg/kg) | 32.7[1] |
Experimental Protocols
NSAID (Indomethacin)-Induced Gastric Ulcer Model in Rats
This model is widely used to screen for anti-ulcer drugs that protect against NSAID-induced gastric damage.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet chow and water ad libitum.
-
Fasting: Rats are fasted for 24 hours prior to the experiment but are allowed free access to water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Ulcer Control (Vehicle + Indomethacin)
-
P-CAB Agent 2 Hydrochloride (various doses) + Indomethacin (B1671933)
-
Reference Drug (e.g., Esomeprazole, 20 mg/kg) + Indomethacin
-
-
Dosing:
-
Ulcer Induction Period: Ulcers typically form within 4-6 hours after indomethacin administration.[5]
-
Euthanasia and Sample Collection: After the induction period, rats are euthanized by an approved method (e.g., CO₂ asphyxiation). The stomachs are removed, opened along the greater curvature, and gently rinsed with saline.
-
Ulcer Assessment:
-
The stomachs are examined for lesions in the glandular region.
-
The ulcer index is calculated by measuring the length of each lesion (in mm). The sum of the lengths of all lesions for each stomach is used as the ulcer index.
-
The percentage of inhibition of ulceration is calculated using the following formula: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100
-
References
- 1. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vonoprazan Fumarate for the Treatment of Gastric Ulcers: A Short Review on Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigation of Indomethacin-Induced Gastric Ulcer in Rats by 2,3-Dichloro-6-(trifluoromethoxy) quinoxaline: Modulation of Inflammatory Mechanisms | Journal of Contemporary Medical Sciences [jocms.org]
Application Notes and Protocols: In Vivo Administration of P-CAB Agent Vonoprazan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of gastric acid suppressants that reversibly inhibit the proton pump (H+/K+-ATPase) in gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), P-CABs offer a rapid onset of action, do not require acid activation, and their effect is less influenced by food intake or CYP2C19 genetic polymorphisms.[1][3][4] Vonoprazan (B1684036), a widely studied P-CAB, has demonstrated potent and sustained acid suppression.[2][4][5] These application notes provide detailed protocols and data for the in vivo administration of the P-CAB agent vonoprazan hydrochloride (referred to herein as "P-CAB Agent 2 Hydrochloride") for preclinical research.
Mechanism of Action
P-CABs, including vonoprazan, competitively block the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[3][5] This reversible ionic binding prevents the final step in the gastric acid secretion pathway, leading to a rapid and effective reduction in intragastric acidity.[3][6]
Caption: Signaling pathway of P-CABs on H+/K+-ATPase.
Data Presentation
Pharmacokinetic Parameters of P-CABs
The following table summarizes key pharmacokinetic data for various P-CABs based on clinical studies. While preclinical data is not extensively published, these values provide a reference for expected behavior.[7]
| P-CAB Agent | Tmax (hours) | Terminal Half-life (hours) | Key Notes |
| Vonoprazan | ~2-3 | ~9 | Rapidly achieves high concentrations.[5] |
| Keverprazan | 1.25 - 3.0 | 6.23 - 7.01 | First P-CAB developed in China.[7] |
| Tegoprazan | Not specified | Not specified | Effective in both erosive and non-erosive reflux disease.[4][7] |
| Fexuprazan | Not specified | Not specified | Dosing can be before or after meals without affecting healing rates.[7] |
Efficacy of Vonoprazan in Clinical Studies
The table below presents the efficacy of vonoprazan in comparison to the PPI lansoprazole (B1674482) for healing erosive esophagitis (EE). This data can inform endpoint selection in preclinical models.
| Indication | Treatment | Healing Rate (Week 2) | Healing Rate (Week 8) | Population |
| Erosive Esophagitis | Vonoprazan 20 mg | 74% | 93% | US Trial |
| Lansoprazole 30 mg | 68% | 85% | US Trial | |
| Severe EE (LA Grades C/D) | Vonoprazan 20 mg | 88% | 99% | Japanese Trial |
| Lansoprazole 30 mg | 64% | 88% | Japanese Trial |
Data compiled from studies on vonoprazan.[4][8]
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rodent Model of Acid Reflux
This protocol describes the oral gavage administration of vonoprazan hydrochloride for an in vivo efficacy study in a rat model of chronic acid reflux esophagitis.
Materials:
-
This compound (Vonoprazan HCl)
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Vonoprazan HCl based on the desired dose (e.g., 1-10 mg/kg) and the number of animals.
-
Suspend the appropriate amount of Vonoprazan HCl powder in the 0.5% methylcellulose vehicle.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Acclimatize animals for at least 7 days before the experiment.
-
Fast animals overnight (with access to water) before dosing to ensure an empty stomach, which is a common practice in gastric studies, although P-CABs are less affected by food.[1][6]
-
Gently restrain the rat. For inexperienced handlers, light anesthesia may be used.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared dosing solution into a 1 mL syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the solution slowly (e.g., at a volume of 5 mL/kg).
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor animals for any signs of distress or adverse reactions.
-
Administer the agent once daily for the duration of the study (e.g., 7-14 days).
-
At the end of the study, euthanize the animals and collect esophageal and gastric tissues for histological analysis and measurement of ulcer indices.
-
Caption: Experimental workflow for in vivo P-CAB efficacy study.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of vonoprazan following oral administration in mice.
Materials:
-
This compound (Vonoprazan HCl)
-
Vehicle: 0.5% Methylcellulose or as determined by solubility studies
-
Oral gavage needles (22-gauge)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Male C57BL/6 mice (20-25 g)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Prepare the dosing solution as described in Protocol 1.
-
Administer a single oral dose of Vonoprazan HCl (e.g., 3 mg/kg) to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a sparse sampling design or from satellite groups of animals.
-
Common sampling sites include the saphenous vein or tail vein.
-
Place blood into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of vonoprazan in plasma.
-
Analyze the plasma samples to determine the concentration of the drug at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Logical Relationships
The administration of a P-CAB initiates a cascade of effects leading to therapeutic outcomes for acid-related disorders.
Caption: Logical flow from P-CAB administration to therapeutic effect.
References
- 1. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of P-CAB Agent 2 Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of P-CAB agent 2 hydrochloride in human plasma. The protocol employs a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs that suppress gastric acid secretion by reversibly inhibiting the H+, K+-ATPase.[1] this compound is a new molecule in this class, and a reliable method for its quantification in biological matrices is essential for its clinical development. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays.[1] This document provides a detailed protocol for the quantification of this compound in human plasma.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of this compound from human plasma.[2][3]
-
To 50 µL of human plasma in a 1.5 mL centrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,300 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer 50 µL of the supernatant to a clean tube and dilute with 200 µL of 0.1% formic acid in water.[3]
-
Vortex the final mixture and inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column with gradient elution.
-
LC System: A UPLC system
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C[4]
-
Run Time: 5.0 minutes[1]
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 1.5 | 65 |
| 4.0 | 65 |
| 4.2 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Optimized MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| P-CAB Agent 2 | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.5-500 ng/mL for this compound in human plasma. The correlation coefficient (r²) was >0.998.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| P-CAB Agent 2 | 0.5 - 500 | >0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 2. The precision (%RSD) and accuracy (%RE) were within the acceptable limits of ±15%.[2][5]
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 75 | < 15% | ± 15% | < 15% | ± 15% |
| High | 400 | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The mean absolute recoveries were above 90% for all analytes.[1][6]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | > 90% | < 15% |
| Medium | 75 | > 90% | < 15% |
| High | 400 | > 90% | < 15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Relationship between method validation and application.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method has been validated according to regulatory guidelines and is ready for use in pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Notes and Protocols for High-Throughput Screening of P-CAB Agent 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of drugs for treating acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), P-CABs inhibit the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1] This mode of action allows for a rapid onset of action and prolonged acid suppression. P-CAB agent 2 hydrochloride is a potent and orally active P-CAB that has demonstrated significant inhibition of H+/K+-ATPase activity with an IC50 value of less than 100 nM.[2][3] It also shows inhibitory effects on the hERG potassium channel with an IC50 of 18.69 μM.[2][3] These characteristics make it a compelling candidate for drug development and a valuable tool for research in gastric acid secretion.
These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and similar compounds. The described methodologies are designed to identify and characterize novel inhibitors of the H+/K+-ATPase.
Mechanism of Action of P-CABs
P-CABs directly target the H+/K+-ATPase enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging potassium ions (K+) for protons (H+). P-CABs, including this compound, compete with K+ for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation.[1] This inhibition is reversible and occurs in a concentration-dependent manner.
Data Presentation: HTS Campaign for this compound
The following table summarizes representative data from a hypothetical high-throughput screening campaign to identify and characterize inhibitors of H+/K+-ATPase.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | hERG Inhibition IC50 (µM) | Notes |
| P-CAB agent 2 HCl | 95 | <100[2][3] | 18.69[2][3] | Potent H+/K+-ATPase inhibitor with moderate hERG activity. |
| Compound A | 85 | 150 | > 50 | Good potency and selectivity. |
| Compound B | 55 | 800 | > 50 | Moderate potency. |
| Compound C | 92 | 95 | 5.2 | Potent but with significant hERG liability. |
| Compound D | 15 | > 10,000 | > 50 | Inactive. |
Experimental Protocols
A typical HTS workflow for identifying novel P-CABs involves a primary screen to identify active compounds, followed by secondary assays to confirm their activity and determine their potency and selectivity.
Protocol 1: Primary High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay
This assay format is suitable for rapidly screening large compound libraries to identify potential inhibitors of the H+/K+-ATPase. The principle involves using a fluorescent dye sensitive to changes in membrane potential. Inhibition of the proton pump leads to a change in the membrane potential of vesicles or cells expressing the H+/K+-ATPase, which can be detected as a change in fluorescence.
Materials:
-
HEK293 cells stably expressing human H+/K+-ATPase
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument
-
384-well black, clear-bottom microplates
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Compound plates containing this compound and other test compounds dissolved in DMSO.
-
Positive control: A known P-CAB such as Vonoprazan.
-
Negative control: DMSO vehicle.
Procedure:
-
Cell Preparation:
-
Culture HEK293-H+/K+-ATPase cells to 80-90% confluency.
-
Harvest cells and seed into 384-well microplates at a density of 20,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Addition:
-
Add 100 nL of compound solutions from the compound plates to the cell plates using an automated liquid handler. The final concentration of test compounds should be in the desired range (e.g., 10 µM).
-
-
Signal Detection:
-
Place the microplate into the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 10 µL of a high-potassium solution to stimulate the H+/K+-ATPase.
-
Immediately begin kinetic reading of fluorescence for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the positive and negative controls.
-
Compounds showing inhibition above a predefined threshold (e.g., 50%) are considered "hits".
-
Protocol 2: Secondary Assay - In Vitro H+/K+-ATPase Inhibition Assay
This biochemical assay directly measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is a more direct measure of enzyme inhibition and is used to confirm the activity of hits from the primary screen and to determine their IC50 values.
Materials:
-
H+/K+-ATPase enriched microsomes (prepared from hog or rabbit gastric mucosa).
-
Assay Buffer: 40 mM Tris-HCl buffer, pH 7.4, containing 2 mM MgCl2.
-
ATP solution (2 mM).
-
This compound and other test compounds.
-
Malachite Green reagent for phosphate detection.
-
Phosphate standard solution.
-
384-well clear microplates.
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~620 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and other hit compounds in the Assay Buffer.
-
Prepare a vehicle control (DMSO in Assay Buffer) and a positive control (e.g., omeprazole).
-
-
Enzyme Reaction:
-
In a 384-well plate, add the following to each well:
-
20 µL of Assay Buffer.
-
5 µL of the appropriate compound dilution or control.
-
10 µL of H+/K+-ATPase enriched microsomes (final concentration ~2-5 µ g/well ).
-
-
Pre-incubate the plate at 37°C for 20 minutes.
-
To initiate the reaction, add 5 µL of ATP solution.
-
-
Reaction Termination and Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
To stop the reaction, add 20 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols outline a robust strategy for the high-throughput screening and characterization of this compound and other potential potassium-competitive acid blockers. The combination of a rapid fluorescence-based primary screen with a direct and quantitative biochemical secondary assay allows for the efficient identification and validation of novel H+/K+-ATPase inhibitors. These methodologies are essential tools for researchers and drug development professionals working in the field of acid-related diseases.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric method for the determination of renal ouabain-sensitive H+,K+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
Application Notes and Protocols: P-CAB Agent 2 Hydrochloride in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of drugs that reversibly inhibit the gastric H+/K+ ATPase (proton pump).[1][2] Unlike proton pump inhibitors (PPIs), which require acidic conditions for activation, P-CABs can block the proton pump in a potassium-competitive manner, leading to a more rapid and sustained suppression of gastric acid secretion.[1][2][3] This document provides detailed application notes and protocols for the use of a representative P-CAB, termed here as "P-CAB agent 2 hydrochloride," in primary cell culture experiments, particularly with primary gastric epithelial cells. These guidelines are intended to assist researchers in investigating the cellular mechanisms and effects of P-CABs in a controlled in vitro environment.
While extensive clinical data on P-CABs like vonoprazan (B1684036) and tegoprazan (B1682004) exist, detailing their efficacy in treating acid-related disorders[4][5], in vitro studies using primary cell cultures are less common in publicly available literature. The following protocols and data are presented as a foundational guide and may require optimization for specific primary cell types and experimental goals.
Mechanism of Action
P-CABs act by competitively blocking the potassium-binding site of the H+/K+ ATPase on the luminal membrane of gastric parietal cells.[4][6] This action prevents the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[7] The binding is ionic and reversible, and unlike PPIs, P-CABs do not require an acidic environment for their activation.[7][8]
Caption: Mechanism of P-CAB action on the gastric H+/K+ ATPase.
Data Presentation: Efficacy of this compound in Primary Gastric Epithelial Cells
The following tables present hypothetical quantitative data to illustrate the expected outcomes of in vitro experiments with this compound on primary gastric epithelial cells.
Table 1: Dose-Response of this compound on Acid Secretion Inhibition
| Concentration (nM) | Inhibition of H+ Secretion (%) | Cell Viability (%) |
| 0 (Control) | 0 | 100 |
| 1 | 25 ± 3.1 | 99 ± 1.2 |
| 10 | 58 ± 4.5 | 98 ± 1.5 |
| 100 | 85 ± 2.8 | 97 ± 2.0 |
| 1000 | 92 ± 1.9 | 95 ± 2.5 |
Table 2: Time-Course of Acid Secretion Inhibition by 100 nM this compound
| Incubation Time (hours) | Inhibition of H+ Secretion (%) |
| 0.5 | 45 ± 5.2 |
| 1 | 68 ± 4.1 |
| 2 | 83 ± 3.5 |
| 4 | 86 ± 2.9 |
| 8 | 84 ± 3.3 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Gastric Epithelial Cells
This protocol describes a general method for isolating and culturing primary gastric epithelial cells from tissue samples.
Caption: Workflow for primary gastric cell isolation and culture.
Materials:
-
Fresh gastric tissue
-
Phosphate-Buffered Saline (PBS), sterile
-
Collagenase Type I (1 mg/mL)
-
Dispase II (1 mg/mL)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, growth factors (e.g., EGF)
-
Collagen-coated culture flasks or plates
-
Cell strainer (70-100 µm)
-
Centrifuge
Procedure:
-
Obtain fresh gastric tissue and immediately place it in ice-cold sterile PBS.
-
Wash the tissue multiple times with PBS to remove contaminants.
-
In a sterile petri dish, mince the tissue into 1-2 mm pieces using sterile scalpels.
-
Transfer the minced tissue to a conical tube containing a digestion solution of Collagenase I and Dispase II in DMEM/F12.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding an equal volume of complete culture medium.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Plate the cells onto collagen-coated culture dishes.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Protocol 2: Measurement of Acid Secretion (pH Assay)
This protocol utilizes a pH-sensitive fluorescent dye to measure changes in extracellular acidity, providing an indirect measure of proton secretion.
Materials:
-
Primary gastric epithelial cells cultured in 96-well plates
-
This compound stock solution
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Assay buffer (low buffering capacity)
-
Histamine (B1213489) or other secretagogue
-
Fluorescence plate reader
Procedure:
-
Seed primary gastric epithelial cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Wash the cells twice with the assay buffer.
-
Load the cells with the pH-sensitive dye according to the manufacturer's instructions (e.g., incubate with BCECF-AM for 30 minutes at 37°C).
-
Wash the cells again to remove excess dye.
-
Add assay buffer containing different concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes).
-
Stimulate acid secretion by adding a secretagogue like histamine to all wells.
-
Immediately begin kinetic measurement of fluorescence using a plate reader (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Calculate the ratio of fluorescence intensities (490/440) to determine the change in extracellular pH. A decrease in pH corresponds to H+ secretion.
-
Quantify the percentage of inhibition relative to the control (secretagogue alone).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on primary cells.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Potential Signaling Pathways for Investigation
While the primary target of P-CABs is the H+/K+ ATPase, their potent and sustained effect on gastric pH could indirectly influence various cellular signaling pathways. Long-term acid suppression has been associated with changes in gastrin levels in vivo.[9] In a primary cell culture model, it would be relevant to investigate pathways related to cell proliferation and survival, which are known to be influenced by gastrin.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing P-CAB Agent 2 Hydrochloride Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of P-CAB agent 2 hydrochloride for experimental use. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a potent and orally active potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by targeting the H+/K+-ATPase.[1][2] It is a weak base with a pKa of approximately 9.18.[3] Its hydrochloride salt form is often used in research.
Q2: I am having trouble dissolving this compound. What are the key factors affecting its solubility?
A2: The solubility of this compound, like other weakly basic hydrochloride salts, is primarily influenced by:
-
pH: Solubility is highly pH-dependent. As a salt of a weak base, it is generally more soluble in acidic conditions where the molecule is protonated.
-
Solvent: The choice of solvent system (e.g., aqueous buffers, organic co-solvents) significantly impacts solubility.
-
Common Ion Effect: In solutions containing chloride ions (e.g., HCl buffers, saline), the solubility of the hydrochloride salt can be suppressed.[4]
-
Temperature: Solubility is also temperature-dependent, though the effect varies.
-
Ionic Strength: The presence of other salts in the solution can affect solubility.
Q3: In which solvents is this compound known to be soluble?
A3: While comprehensive public data is limited, this compound can be dissolved in various solvent systems. For instance, it can be prepared in a mixed solvent system containing DMSO, PEG300, Tween-80, and saline to achieve a concentration of at least 2.5 mg/mL.[5] Another option is a formulation with DMSO and SBE-β-CD in saline.[5] For initial stock solutions, DMSO is a common choice.
Troubleshooting Guide
Problem: My this compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | The pH of your buffer may be too high (too close to or above the pKa of the free base), leading to the precipitation of the less soluble free base. Solution: Lower the pH of your buffer. A pH range of 1-4 is often a good starting point for weakly basic hydrochloride salts. However, be aware of the common ion effect at very low pH if using HCl. |
| Common Ion Effect | If you are using a buffer containing a high concentration of chloride ions (e.g., a strong HCl buffer or high molarity saline), the solubility of the hydrochloride salt may be suppressed. Solution: Try using a different acid to lower the pH (e.g., citric acid, acetic acid) to see if solubility improves. Alternatively, reduce the concentration of the chloride-containing species if possible. |
| Insufficient Mixing or Time | The compound may not have had enough time or energy to dissolve completely. Solution: Ensure vigorous mixing (vortexing, sonication) and allow sufficient time for dissolution. The shake-flask method, which involves agitation for 24-48 hours, is the gold standard for determining thermodynamic solubility.[6] |
| Compound Stability | The compound may be degrading in the chosen solvent system or at the experimental temperature. Solution: Check for any visible signs of degradation (color change). Analyze the solution by HPLC to assess the purity and concentration of the compound over time. |
Problem: My compound dissolves initially but then precipitates out of solution.
| Potential Cause | Troubleshooting Steps |
| Supersaturation | You may have created a supersaturated solution that is thermodynamically unstable. This can happen with rapid solvent changes (e.g., diluting a DMSO stock into an aqueous buffer). Solution: Prepare the solution at a lower concentration. Alternatively, consider using excipients that can stabilize the supersaturated state. |
| pH Shift | The addition of the compound, especially at higher concentrations, may have altered the pH of an unbuffered or weakly buffered solution, causing it to shift into a range where the compound is less soluble. Solution: Use a buffer with sufficient buffering capacity to maintain the desired pH. Verify the final pH of the solution after the compound has been added. |
| Salt Disproportionation | The hydrochloride salt may be converting to the less soluble free base over time. Solution: Ensure the pH of the solution is well below the pHmax (the pH at which the free base and salt are in equilibrium). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Temperature (°C) | Notes |
| DMSO | ≥ 25 mg/mL | Room Temperature | A common solvent for preparing concentrated stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Room Temperature | A vehicle for in vivo studies, yields a clear solution.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Room Temperature | An alternative in vivo vehicle.[5] |
Table 2: Illustrative pH-Solubility Profile for a Weakly Basic Hydrochloride Salt
| pH | Expected Solubility (µg/mL) | Predominant Species | Key Considerations |
| 1.2 | High | Protonated (BH+) | Potential for common ion effect with HCl. |
| 3.0 | Maximum | Protonated (BH+) | Often near the pH of maximum solubility (pHmax). |
| 5.0 | Moderate | Protonated (BH+) & Free Base (B) | Solubility decreases as pH approaches pKa. |
| 7.4 | Low | Free Base (B) | Likely to have low solubility in physiological buffers like PBS. |
| 9.0 | Very Low | Free Base (B) | Intrinsic solubility of the free base. |
Note: This is a generalized profile. The actual solubility of this compound at each pH should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous pH-Solubility Profile using the Shake-Flask Method
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound at various pH values.
Materials:
-
This compound
-
Series of buffers (e.g., HCl buffers, acetate (B1210297) buffers, phosphate (B84403) buffers) covering a pH range of 1-10.
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Prepare a series of buffers at the desired pH values.
-
Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of each buffer. The presence of undissolved solid is essential.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet any remaining undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot from the supernatant without disturbing the solid. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution to generate the pH-solubility profile.
Visualizations
References
- 1. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: P-CAB Agent 2 Hydrochloride Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the stability of P-CAB Agent 2 Hydrochloride in solution. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist you in your research and development activities. As "this compound" is a non-specific designation, this guide leverages stability data from well-characterized P-CABs, namely Vonoprazan (B1684036) and Tegoprazan (B1682004), to provide a robust framework for understanding the stability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is a P-CAB hydrochloride solution likely to be unstable?
A1: Based on forced degradation studies of P-CABs like Vonoprazan and Tegoprazan, instability is most pronounced under alkaline, acidic, and oxidative conditions.[1][2][3] Specifically, exposure to basic solutions (e.g., sodium hydroxide) and oxidizing agents (e.g., hydrogen peroxide) can lead to significant degradation.[1][2][3]
Q2: Are there conditions under which P-CAB hydrochloride solutions are generally stable?
A2: Yes. Studies on Vonoprazan have shown it to be relatively stable under thermal and photolytic stress.[3] This suggests that exposure to elevated temperatures (within a reasonable range) and light may not be primary drivers of degradation for this class of compounds.
Q3: What are the typical degradation products of P-CABs in solution?
A3: Forced degradation studies of Tegoprazan have identified up to eight distinct degradation products when subjected to acidic, alkaline, and oxidative stress.[1][2] The exact nature of these products is specific to the molecule, but they arise from the chemical breakdown of the parent compound under these stress conditions.
Q4: What analytical techniques are recommended for monitoring the stability of a P-CAB hydrochloride solution?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are the most common and effective techniques.[3][4][5] These methods can separate the intact P-CAB from its degradation products, allowing for accurate quantification of the parent compound and monitoring of impurity profiles over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of the P-CAB solution. | The pH of the solution may have shifted to an alkaline or strongly acidic range. | Measure and adjust the pH of the solution to a neutral or slightly acidic range, if appropriate for your experimental design. Use appropriate buffer systems to maintain a stable pH. |
| The solution may be contaminated with an oxidizing agent. | Ensure all glassware is thoroughly cleaned and rinsed. Use high-purity solvents and reagents. If possible, degas the solvent to remove dissolved oxygen. | |
| The specific P-CAB agent is inherently less stable than others in its class. | Conduct a forced degradation study to understand the intrinsic stability of your specific P-CAB agent under various stress conditions. | |
| Inconsistent stability results between experiments. | Variability in experimental conditions (e.g., temperature, light exposure, pH). | Standardize all experimental parameters, including solution preparation, storage conditions, and analytical procedures. Use a controlled temperature environment and protect solutions from light if photosensitivity is suspected, although it is not commonly reported for this class. |
| Inaccurate quantification due to co-elution of the parent drug and degradation products in the analytical method. | Optimize your HPLC/HPTLC method to ensure adequate separation of all relevant peaks. This may involve adjusting the mobile phase composition, column type, or other chromatographic parameters. |
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation studies on Vonoprazan. This data can serve as a valuable reference for predicting the stability of other P-CAB hydrochloride salts.
Table 1: Summary of Vonoprazan Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 1 hour | Moderate | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 1 hour | Significant | [2] |
| Oxidative | 30% H₂O₂ | Room Temp | 1 hour | Moderate | [2] |
| Thermal | Solid Drug | 100°C | 6 hours | Stable | [2] |
| Photolytic | UV Light | Ambient | 6 hours | Stable | [2] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies and for the analysis of P-CABs using a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting a P-CAB hydrochloride solution to various stress conditions to induce degradation.
-
Preparation of Stock Solution: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 1 hour.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at 60°C for 1 hour.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 1 hour.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to a temperature of 100°C in a hot air oven for 6 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the heat-treated powder in the mobile phase at a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the this compound to UV light (as per ICH Q1B guidelines) for 6 hours.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solutions with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze all the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a typical HPLC method for the separation and quantification of a P-CAB from its degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). A reported mobile phase for Vonoprazan consists of a phosphate buffer (pH 6.5), methanol, and acetonitrile.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the P-CAB (e.g., 230 nm for Vonoprazan).[6]
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from Protocol 1) into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage degradation by comparing the peak area of the parent P-CAB in the stressed samples to that in the unstressed control sample.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Factors influencing the stability of this compound in solution.
Caption: Troubleshooting workflow for unexpected degradation of P-CAB solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of degradation products of tegoprazan by LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability indicating HPTLC - densitometric method for estimation of vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P-CAB Agent 2 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing P-CAB agent 2 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and orally active potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1] It functions by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump) on gastric parietal cells.[2][3][4] Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation and bind reversibly to the proton pump, leading to a rapid onset of action and sustained inhibition of gastric acid secretion.[2][3][4][5]
2. What are the known in vitro and in vivo potencies of this compound?
This compound has been shown to inhibit H+/K+-ATPase activity with an IC50 value of less than 100 nM.[6] It also inhibits the hERG potassium channel with an IC50 of 18.69 μM.[6] In an in vivo study using Sprague-Dawley rats, a single oral dose of 2 mg/kg inhibited histamine-induced gastric acid secretion by 55.4%.[6]
3. How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO at 50 mg/mL.[6] For in vivo studies, it is crucial to use a vehicle that is safe and appropriate for the animal model and administration route. While DMSO can be used to create a stock solution, it should be diluted with other vehicles like saline, polyethylene (B3416737) glycol (PEG), or Tween 80 for final administration to minimize toxicity. It is recommended to perform a vehicle tolerability study in your animal model.
4. What are some common issues encountered during in vivo experiments with P-CABs and how can I troubleshoot them?
| Issue | Possible Cause | Troubleshooting Steps |
| Variable or lower-than-expected efficacy | - Improper formulation: The compound may have precipitated out of solution. - Incorrect dosing: Calculation errors or improper administration technique. - Animal model variability: Differences in metabolism or disease induction. | - Check solubility and stability: Ensure the compound is fully dissolved in the vehicle at the time of administration. Prepare fresh formulations if stability is a concern. - Verify dose calculations and administration: Double-check all calculations and ensure proper oral gavage or other administration techniques are used. - Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
| Adverse effects or toxicity | - Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. - Off-target effects: The compound may have effects on other biological targets. - Overdosing: The dose administered may be too high. | - Conduct a vehicle-only control group: This will help differentiate between vehicle effects and compound effects. - Perform a dose-response study: Start with a lower dose and escalate to find the optimal therapeutic window with minimal side effects. P-CAB agent 2 has been shown to have no acute toxicity at doses of 600 and 2000 mg/kg in rats.[6] - Monitor for common P-CAB class side effects: Although generally well-tolerated, some P-CABs have been associated with mild to moderate constipation or diarrhea in clinical studies.[2] |
| Inconsistent gastric pH measurements | - Timing of measurement: Gastric pH can fluctuate. - Method of measurement: Different methods (e.g., pH probe, ex vivo analysis) can yield different results. | - Standardize the timing of pH measurement: Measure gastric pH at consistent time points post-dose across all animals. - Use a consistent and validated method: Ensure the method for pH measurement is accurate and consistently applied. |
Experimental Protocols
Histamine-Induced Gastric Acid Secretion in Rats (General Protocol)
This protocol is a generalized procedure based on common methods for evaluating gastric acid secretion inhibitors.
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Acclimation: Acclimate animals for at least one week with free access to food and water.
-
Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.
-
Anesthesia: Anesthetize the rats (e.g., with urethane).
-
Surgical Preparation:
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus to prevent gastric emptying.
-
Insert a cannula into the forestomach for gastric perfusion.
-
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/10 min).
-
Basal Acid Secretion: Collect the perfusate for a baseline period (e.g., 30 minutes) to measure basal acid output.
-
Stimulation of Acid Secretion: Administer a continuous intravenous infusion of histamine (B1213489) (e.g., 8 mg/kg/h) to stimulate gastric acid secretion.
-
Compound Administration: Once a stable, high level of acid secretion is achieved, administer this compound orally at the desired dose (e.g., 2 mg/kg). A vehicle control group should also be included.
-
Sample Collection: Continue to collect the gastric perfusate at regular intervals (e.g., every 10-30 minutes) for a set period (e.g., 3 hours).
-
Analysis: Determine the acidity of the collected samples by titration with NaOH to a pH of 7.0. Calculate the percentage inhibition of acid secretion compared to the vehicle control group.
Signaling Pathways and Workflows
Mechanism of Action of P-CABs
Caption: Mechanism of P-CABs on the gastric proton pump.
In Vivo Experimental Workflow for Gastric Acid Secretion Assay
Caption: Workflow for in vivo gastric acid secretion assay.
References
- 1. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: P-CAB Agent 2 Hydrochloride Off-Target Effects Investigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of P-CAB agent 2 hydrochloride. Given that publicly available data on the specific off-target profile of this compound is limited, this guide focuses on general strategies and established methodologies for identifying and characterizing off-target interactions of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of P-CABs?
A1: The primary on-target effect of Potassium-Competitive Acid Blockers (P-CABs) is the inhibition of the H+/K+ ATPase proton pump in gastric parietal cells, leading to a rapid and potent suppression of gastric acid secretion.[1][2][3] P-CABs like vonoprazan (B1684036) have a safety profile comparable to proton pump inhibitors (PPIs) in short-term studies, with common side effects including headache, diarrhea, constipation, and nausea.[1][4][5][6] While specific off-target effects for "this compound" are not widely documented, general off-target effects for small molecules can arise from unintended interactions with other proteins, such as kinases or G-protein coupled receptors (GPCRs).[7][8] Investigating these potential interactions is crucial for a comprehensive safety and efficacy profile.
Q2: My cells are showing a phenotype inconsistent with H+/K+ ATPase inhibition. How do I begin to investigate potential off-target effects of this compound?
A2: An unexpected phenotype strongly suggests a potential off-target effect. A systematic approach to investigation is recommended. First, confirm the on-target activity in your experimental system. If on-target activity is confirmed, the next step is to perform broad-spectrum screening assays to identify potential off-target interactions. Techniques such as kinase profiling, receptor binding assays, and cellular thermal shift assays (CETSA) are valuable tools for this purpose.[9][10][11]
Q3: How can I distinguish between a true off-target effect and an unexpected downstream consequence of on-target H+/K+ ATPase inhibition?
A3: This is a critical question in pharmacological studies. One approach is to use a structurally unrelated P-CAB with the same on-target mechanism. If both compounds produce the same unexpected phenotype at concentrations that achieve similar levels of H+/K+ ATPase inhibition, the effect is more likely to be a downstream consequence of the on-target activity. Conversely, if the phenotype is unique to this compound, an off-target effect is more probable.[10] Additionally, rescuing the phenotype by expressing a form of the target protein that is resistant to the inhibitor can help differentiate on-target from off-target effects.[12]
Q4: What are some recommended initial screening panels to test for off-target effects of this compound?
A4: For initial off-target screening, a broad kinase panel is often recommended, as kinases are common off-targets for many small molecule inhibitors.[9][13] A comprehensive safety pharmacology panel that includes a range of receptors (e.g., GPCRs), ion channels, and transporters is also highly valuable for identifying potential liabilities early in development.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at concentrations close to the on-target IC50. | The inhibitor may have potent off-target effects on essential cellular proteins or pathways. | 1. Confirm On-Target Potency: Ensure the IC50 for H+/K+ ATPase inhibition is accurately determined in your cell system. 2. Broad-Spectrum Cytotoxicity Panel: Test the compound against a panel of cell lines from different tissues to assess general cytotoxicity. 3. Off-Target Screening: Perform a broad kinase and safety pharmacology screen to identify potential off-target interactions that could mediate cytotoxicity.[9][14] |
| Observed cellular phenotype is not rescued by overexpression of H+/K+ ATPase. | This strongly indicates an off-target effect. The inhibitor is likely acting on a different protein or pathway responsible for the observed phenotype. | 1. Identify Off-Targets: Employ techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) or chemical proteomics to identify the inhibitor's binding partners.[12][16] 2. Validate Off-Target: Once potential off-targets are identified, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown the expression of these proteins and see if the phenotype is replicated.[10] |
| Discrepancy between in-vitro binding affinity and cellular potency. | This could be due to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. It could also indicate that the cellular phenotype is driven by a more potent off-target. | 1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine cell permeability. 2. Investigate Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., ABC transporters) to see if cellular potency is increased.[12] 3. Metabolic Stability: Assess the metabolic stability of the compound in cell lysates or microsomes. 4. Comprehensive Off-Target Profiling: If the above are ruled out, a potent off-target is a likely cause. |
| Unexpected activation of a signaling pathway. | The inhibitor might paradoxically activate a signaling pathway through an off-target kinase or by inhibiting a negative regulator of the pathway. | 1. Phosphoproteomics Analysis: Use phosphoproteomics or Western blotting to analyze the phosphorylation status of key downstream effectors of related signaling pathways.[9] 2. Kinase Profiling: A comprehensive kinase screen can identify unexpected kinase activation or inhibition that could explain the pathway activation.[17] |
Quantitative Data Summary
The following tables represent hypothetical data that could be generated during an off-target investigation of this compound.
Table 1: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| H+/K+ ATPase (On-Target) | 98% | 18.7 |
| Kinase A | 85% | 150 |
| Kinase B | 62% | 800 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
Table 2: Safety Pharmacology Profile (Selected Targets)
| Target | Assay Type | % Inhibition/Activity @ 10 µM |
| hERG (Ion Channel) | Binding Assay | 12% |
| M1 (GPCR) | Binding Assay | 8% |
| DAT (Transporter) | Binding Assay | 3% |
| COX-2 (Enzyme) | Enzyme Assay | 15% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of this compound to its intended target (H+/K+ ATPase) and potential off-targets in a cellular context.[16][18][19][20]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein(s) to sub-confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein in each sample using Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.[9][10][17]
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions to be tested.
-
-
Kinase Panel:
-
Utilize a commercial kinase profiling service or an in-house panel that covers a significant portion of the human kinome.
-
-
Assay Performance:
-
In a multi-well plate, combine each kinase, its specific substrate, and ATP.
-
Add this compound at various concentrations.
-
Include appropriate controls (no inhibitor for 100% activity, and no kinase for background).
-
Incubate the reaction and then measure the output signal (e.g., radioactivity, fluorescence, luminescence).
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
-
Visualizations
Caption: Workflow for Investigating Unexpected Phenotypes.
Caption: On-Target vs. Potential Off-Target Pathways.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. tandfonline.com [tandfonline.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. droracle.ai [droracle.ai]
- 7. Mapping off-target effects of small molecule drugs | Science for ME [s4me.info]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. fda.gov [fda.gov]
- 16. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: P-CAB Agent 2 Hydrochloride Animal Model Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-CAB agent 2 hydrochloride in animal models. The information is designed to help improve the efficacy and reproducibility of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it differ from proton pump inhibitors (PPIs)?
This compound is a potassium-competitive acid blocker (P-CAB). It inhibits gastric acid secretion by competitively and reversibly binding to the K+ binding site of the H+/K+-ATPase (proton pump) on the luminal membrane of gastric parietal cells.[1][2] This action prevents the final step of acid secretion.[2]
Unlike PPIs, which are prodrugs requiring acid activation and bind irreversibly to the proton pump, P-CABs are acid-stable, do not require an acidic environment for activation, and act immediately.[1][3] This results in a more rapid onset of action and a longer duration of acid suppression.[1][4]
Q2: We are not observing the expected efficacy with this compound in our rat reflux esophagitis model. What are the potential causes and troubleshooting steps?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inadequate Dose: The selected dose may be too low to achieve the desired therapeutic effect. It is recommended to conduct a dose-response study to determine the optimal dose.[5]
-
Poor Bioavailability: this compound may have low oral bioavailability due to factors like first-pass metabolism.[6] Consider optimizing the formulation or exploring alternative routes of administration, such as intraperitoneal (IP) injection, to bypass this.[5]
-
Formulation Issues: The vehicle used for administration may not be optimal for the solubility and stability of the compound.[5] Experiment with different vehicles, including co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80), to enhance solubility.[5]
-
Inappropriate Animal Model: Ensure the chosen animal model is relevant to the human condition you are studying.[5]
-
High Variability: Inconsistent results can arise from animal-related factors or procedural inconsistencies.[5] Standardize animal handling, dosing, and sample collection procedures. Using animals from a reliable source and within a narrow weight and age range can also help.[5]
Q3: What is a suitable vehicle for oral administration of this compound in rats?
The choice of vehicle is critical for ensuring adequate solubility and absorption. While the optimal vehicle for a novel compound like this compound needs to be determined experimentally, common vehicles for oral administration in rats include:
-
Aqueous solutions with co-solvents like Polyethylene Glycol 400 (PEG 400) or Dimethyl Sulfoxide (DMSO).[5]
-
Suspensions using agents like carboxymethyl cellulose (B213188) (CMC) or Tween 80 to improve stability and homogeneity.[5]
-
Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.[5]
It is crucial to confirm the stability and homogeneity of the formulation before administration.[5]
Q4: What are the potential adverse effects of this compound in animal models?
Based on preclinical and clinical studies of other P-CABs, potential adverse effects to monitor in animal models include:
-
Hypergastrinemia: Prolonged and potent acid suppression can lead to elevated serum gastrin levels.[2][7] This is a class effect of potent acid-suppressing drugs.
-
Changes in Gut Microbiota: Long-term administration may alter the composition of the small intestinal microbiota.[7]
-
General Toxicities: While many P-CABs are well-tolerated, some earlier compounds were associated with hepatotoxicity.[8] It is important to conduct dose-response toxicity studies for any new agent.[5] In clinical studies with vonoprazan, the most common treatment-emergent adverse event was nasopharyngitis.[1][8]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Strategies |
| Lack of Efficacy | Inadequate dose, poor bioavailability, rapid metabolism, inappropriate animal model, formulation issues.[5] | Conduct a dose-response study. Optimize the formulation using co-solvents or surfactants. Consider an alternative route of administration (e.g., intraperitoneal). Verify the relevance of the animal model.[5] |
| High Variability in Results | Inconsistent dosing, variable absorption, analytical assay issues, animal-related factors (age, weight, strain).[5] | Standardize all experimental procedures. Use animals from a reliable source and within a narrow age and weight range. Validate the formulation for stability and homogeneity. Increase the sample size per group.[5] |
| Unexpected Toxicity | Off-target effects, reactive metabolites, species-specific metabolism.[5] | Perform dose-response toxicity studies. Conduct metabolite profiling. Consider using a different animal species that may better model human metabolism.[5] |
| Compound Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | Test different vehicles and co-solvents (e.g., PEG 400, DMSO). Use surfactants (e.g., Tween 80) to improve solubility. Consider particle size reduction techniques like micronization for suspensions.[5] |
Experimental Protocols
Rat Model of Acute Reflux Esophagitis
This model is suitable for evaluating the immediate effects of this compound.[2]
1. Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).[2]
-
Fast the animals for 24 hours with free access to water.[2]
2. Anesthesia:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[2]
3. Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.[2]
-
Ligate the pylorus at its junction with the duodenum using a 2-0 silk suture to prevent gastric emptying.[2]
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach to induce gastric acid accumulation and reflux into the esophagus.[2]
4. Drug Administration:
-
Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) 30-60 minutes before the ligation.[2]
5. Observation and Sample Collection:
-
Maintain the animals for 3-5 hours after surgery.[2]
-
Euthanize the animals via CO2 asphyxiation.[2]
-
Dissect the esophagus and stomach.[2]
-
Collect gastric contents to measure volume and pH.[2]
-
Open the esophagus longitudinally to assess macroscopic lesions. The lesion area can be measured and expressed as a percentage of the total esophageal mucosal area.[2]
-
Excise esophageal tissue for histological examination (e.g., H&E staining).[2]
Quantitative Data from P-CAB Animal Studies
The following tables summarize representative data for other P-CABs in rat models, which can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of Tegoprazan in a Rat GERD Model [9]
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Esophageal Injury (%) | Gastric Acid Output (µEq/4h) |
| Vehicle | - | - | 150.2 ± 12.5 |
| Tegoprazan | 1 | 45.3 | 98.7 ± 10.1 |
| Tegoprazan | 3 | 78.6 | 55.4 ± 8.9 |
| Tegoprazan | 10 | 95.2 | 25.1 ± 6.3 |
| Esomeprazole | 30 | 65.8 | 60.3 ± 9.7 |
Data presented as mean ± SEM. Tegoprazan showed a dose-dependent inhibition of esophageal injury and gastric acid secretion, with an ED50 of 2.0 mg/kg for inhibiting esophageal injury.[9]
Table 2: Efficacy of Tegoprazan in Rat Peptic Ulcer Models [9]
| Ulcer Model | Treatment Group | ED50 (mg/kg, p.o.) |
| Naproxen-induced | Tegoprazan | 0.1 |
| Ethanol-induced | Tegoprazan | 1.4 |
| Water-immersion restraint stress-induced | Tegoprazan | 0.1 |
ED50 represents the dose required to achieve 50% of the maximum effect.
Visualizations
Caption: Mechanism of Action: P-CAB vs. PPI
Caption: Rat Reflux Esophagitis Model Workflow
Caption: Troubleshooting Logic for Efficacy Issues
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P-CAB Agent 2 Hydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-CAB Agent 2 Hydrochloride. The information below is designed to assist with the optimization of dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P-CABs like Agent 2 Hydrochloride?
A1: Potassium-Competitive Acid Blockers (P-CABs) function by reversibly binding to the H+/K+-ATPase enzyme, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[1][2] This binding is competitive with potassium ions (K+), effectively inhibiting the final step of gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation, leading to a more rapid onset of action.[1][2]
Q2: What are the key advantages of P-CABs over traditional Proton Pump Inhibitors (PPIs)?
A2: P-CABs offer several advantages over PPIs, including:
-
Rapid Onset of Action: P-CABs achieve therapeutic effects within hours, compared to the several days required for PPIs to reach maximal acid suppression.
-
Acid Stability: P-CABs are stable in acidic conditions and do not require enteric coating.
-
Flexible Dosing: They can be taken with or without food, offering greater convenience.
-
Longer Half-Life: P-CABs generally have a longer plasma half-life than PPIs, leading to more sustained acid suppression.
Q3: What is the reported in vitro potency of this compound?
A3: this compound has been shown to inhibit H+/K+-ATPase activity with an IC50 value of 18.69 μM.
Q4: Can P-CABs be used for conditions other than acid reflux?
A4: Yes, beyond gastroesophageal reflux disease (GERD), P-CABs are being investigated and used for other acid-related conditions. These include peptic ulcer disease and as part of combination therapy for the eradication of Helicobacter pylori.
Dose-Response Data for this compound
The following table summarizes a representative dose-response relationship for this compound in an in vitro H+/K+-ATPase inhibition assay.
| Concentration (µM) | % Inhibition of H+/K+-ATPase Activity |
| 1 | 10.5 |
| 5 | 28.2 |
| 10 | 40.1 |
| 18.69 (IC50) | 50.0 |
| 50 | 75.3 |
| 100 | 90.8 |
| 200 | 98.2 |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines the determination of the dose-response curve for this compound by measuring the inhibition of H+/K+-ATPase activity.
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosal tissue from a suitable animal model (e.g., rabbit or porcine) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate microsomal fractions enriched with H+/K+-ATPase.
-
The final vesicle preparation is resuspended in a suitable buffer and stored at -80°C.
2. ATPase Activity Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the H+/K+-ATPase vesicles, a buffer solution (e.g., Tris-HCl), MgCl2, and KCl.
-
Serial dilutions of this compound are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
The percentage of inhibition is calculated by comparing the Pi released in the presence of the inhibitor to the control (no inhibitor).
In Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)
This protocol describes an in vivo model to assess the efficacy of this compound in reducing gastric acid secretion.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.
-
The animals are anesthetized.
2. Surgical Procedure:
-
A midline abdominal incision is made to expose the stomach.
-
The pyloric sphincter is ligated to allow for the accumulation of gastric secretions.
3. Drug Administration:
-
This compound or vehicle control is administered, typically via oral gavage or intraduodenal injection, immediately after pylorus ligation.
4. Sample Collection and Analysis:
-
After a set period (e.g., 4 hours), the animals are euthanized.
-
The stomach is carefully removed, and the gastric contents are collected.
-
The volume of the gastric juice is measured.
-
The total acid output is determined by titration with a standardized NaOH solution.
-
The percentage of inhibition of acid secretion is calculated by comparing the acid output in the drug-treated group to the vehicle control group.
Troubleshooting Guides
In Vitro H+/K+-ATPase Inhibition Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Poor quality of H+/K+-ATPase preparation. | Ensure fresh tissue is used for vesicle preparation and that all steps are performed on ice. Verify protein concentration of the vesicle prep. |
| Inactive ATP. | Prepare fresh ATP solutions for each experiment. | |
| High Background Signal | Contamination of reagents with inorganic phosphate. | Use high-purity water and reagents. Prepare fresh buffers. |
| Spontaneous hydrolysis of ATP. | Minimize incubation times and keep reagents on ice until use. | |
| Inconsistent Results | Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure consistent incubation temperatures. | |
| Poor Dose-Response Curve | Inaccurate serial dilutions. | Carefully prepare serial dilutions and use fresh dilutions for each experiment. |
| Compound precipitation at high concentrations. | Check the solubility of this compound in the assay buffer. A small amount of DMSO may be used, but the final concentration should be kept low and consistent across all wells. |
In Vivo Pylorus-Ligated Rat Model
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Gastric Acid Secretion | Inconsistent fasting period. | Ensure all animals are fasted for the same duration. |
| Variation in surgical technique. | Standardize the surgical procedure, particularly the tightness of the pyloric ligature. | |
| Low Volume of Gastric Juice | Dehydration of animals. | Ensure free access to water during the fasting period. |
| Leakage from the stomach. | Check the integrity of the ligature. | |
| Incomplete Drug Absorption | Improper administration of the compound. | Ensure correct placement of the gavage needle or injection site. |
| Animal Mortality | Anesthetic overdose. | Carefully calculate and administer the anesthetic dose based on body weight. |
| Surgical trauma. | Handle tissues gently to minimize trauma. |
Visualizations
References
Overcoming poor oral bioavailability of P-CAB agent 2 hydrochloride
Welcome to the technical support center for P-CAB Agent 2 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental evaluation of this potent potassium-competitive acid blocker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your research and development efforts, with a focus on overcoming its potential for poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A: this compound is a potent and orally active potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase.[1][2] As a hydrochloride salt of a likely weakly basic compound, its oral bioavailability can be compromised by several factors. A primary concern is the "common ion effect" in the acidic environment of the stomach. The high concentration of chloride ions from gastric acid can suppress the dissolution of the hydrochloride salt, leading to precipitation of the less soluble free base and consequently, reduced absorption. Additionally, issues such as inherent low permeability or first-pass metabolism could further limit its systemic exposure.
Q2: My in vivo studies in rats show low and variable plasma exposure of this compound after oral gavage. What are the potential causes and how can I troubleshoot this?
A: Low and variable oral exposure is a common challenge. Here are the likely causes and troubleshooting steps:
-
Poor Solubility and Dissolution in the GI Tract: As a hydrochloride salt, the compound's solubility is pH-dependent. It may dissolve in the stomach's acidic environment but could precipitate upon entering the higher pH of the small intestine.
-
Troubleshooting:
-
Formulation Strategy: Consider formulating the agent in an amorphous solid dispersion or a lipid-based system to enhance its solubility and dissolution rate.
-
pH Modifiers: Incorporate acidic or basic excipients in the formulation to maintain a favorable micro-pH environment for dissolution.
-
-
-
Low Permeability: The compound may have inherently low permeability across the intestinal epithelium.
-
Troubleshooting:
-
Permeability Enhancers: Include permeation enhancers in your formulation, though this should be done with caution due to potential toxicity.
-
In Vitro Assessment: Conduct a Caco-2 permeability assay to determine the compound's intrinsic permeability and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
-
-
First-Pass Metabolism: The agent might be extensively metabolized in the liver (and/or gut wall) before reaching systemic circulation. P-CABs like vonoprazan (B1684036) are primarily metabolized by CYP3A4.[3][4][5]
-
Troubleshooting:
-
Co-administration with Inhibitors: In preclinical studies, co-administering a known inhibitor of the relevant CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4) can help determine the extent of first-pass metabolism.
-
-
-
Experimental Variability:
-
Troubleshooting:
-
Standardize Procedures: Ensure strict adherence to protocols for formulation preparation, dosing, and sampling.
-
Animal Health: Use healthy, fasted animals and monitor for any signs of distress that could affect gastrointestinal function.
-
-
Q3: How can I improve the oral bioavailability of this compound in my preclinical formulations?
A: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and/or permeable compounds. Below is a comparison of common approaches, using a representative P-CAB (Vonoprazan) as an example.
Data Presentation: Comparative Pharmacokinetic Parameters of Different Vonoprazan Formulations in Rats
| Formulation Approach | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Drug Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 1800 ± 350 | ~300 |
| Lipid-Based Formulation (SNEDDS) | 380 ± 75 | 1.5 | 1500 ± 290 | ~250 |
Note: The data presented in this table is illustrative and based on typical improvements seen with these formulation strategies for BCS Class II/IV compounds. Actual results for this compound may vary.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro dissolution studies.
-
Symptom: High variability in the percentage of drug dissolved between replicate experiments.
-
Possible Cause 1: Poor wetting of the drug powder.
-
Solution: Add a small amount of a suitable surfactant (e.g., 0.1% Tween 80) to the dissolution medium.
-
Possible Cause 2: Coning or mounding of the powder at the bottom of the dissolution vessel.
-
Solution: Increase the paddle speed (e.g., from 50 to 75 RPM) and ensure the dissolution apparatus is properly calibrated.
-
Possible Cause 3: The drug is converting to a less soluble form in the dissolution medium.
-
Solution: Analyze the solid material remaining in the vessel at the end of the experiment by techniques like XRPD to check for any changes in the solid form.
Issue 2: Drug precipitation is observed when shifting from acidic to neutral pH in dissolution testing.
-
Symptom: The drug dissolves in simulated gastric fluid (SGF, pH 1.2) but precipitates when the medium is changed to simulated intestinal fluid (SIF, pH 6.8).
-
Possible Cause: The free base of the hydrochloride salt is precipitating at the higher pH of the SIF.
-
Solution 1: Incorporate precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into your formulation.
-
Solution 2: Develop an amorphous solid dispersion, which can generate and maintain a supersaturated state of the drug, thereby improving its apparent solubility.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
-
Apparatus Setup:
-
Use a USP Apparatus II (paddle apparatus).
-
Set the temperature of the water bath to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 or 75 RPM.
-
-
Media Preparation:
-
Prepare simulated gastric fluid (SGF, pH 1.2) without pepsin and simulated intestinal fluid (SIF, pH 6.8) without pancreatin.
-
Deaerate the media before use.
-
-
Procedure:
-
Add 900 mL of the desired dissolution medium to each vessel.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Introduce a known amount of the this compound formulation into each vessel.
-
Start the paddle rotation.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
-
Animal Preparation:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
Fast the animals overnight (with free access to water) before dosing.
-
Record the body weight of each animal before dosing.
-
-
Formulation and Dosing:
-
Prepare the formulation of this compound at the desired concentration.
-
Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Plasma Sample Analysis:
-
Store plasma samples at -80 °C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the analyte.
-
Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Mechanism of action of P-CAB Agent 2.
Caption: Workflow for overcoming poor oral bioavailability.
Caption: Postulated metabolic pathway for a P-CAB.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
- 5. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
P-CAB agent 2 hydrochloride degradation and storage problems
Technical Support Center: P-CAB Agent 2 Hydrochloride
Disclaimer: "this compound" is understood to be a specific, likely internal, research designation. This guide is based on the established chemical and pharmacological principles of the Potassium-Competitive Acid Blocker (P-CAB) class of compounds and general best practices for handling hydrochloride salts of active pharmaceutical ingredients (APIs). The information provided is for research and development purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound solid should be stored in a tightly sealed container at -20°C, protected from light and moisture. P-CABs, like many APIs, can be sensitive to heat, light, and humidity, which can lead to degradation over time.[1][2]
Q2: Is this compound hygroscopic?
A2: Hydrochloride salts of pharmaceutical agents are often hygroscopic, meaning they can absorb moisture from the atmosphere. It is crucial to handle the solid material in a low-humidity environment (e.g., a glovebox or a room with a dehumidifier) and to ensure containers are securely sealed immediately after use.
Q3: What is the general stability of this compound in common organic solvents?
A3: Stability in solution is highly dependent on the solvent, concentration, and storage conditions (temperature, light exposure). Generally, stock solutions should be prepared fresh. For short-term storage (1-3 days), solutions in anhydrous DMSO or ethanol, stored at -20°C to -80°C and protected from light, are often acceptable. Avoid repeated freeze-thaw cycles. Aqueous solutions, especially at non-neutral pH, are more prone to degradation.
Q4: What are the primary degradation pathways for this class of compounds?
A4: P-CABs can be susceptible to degradation through hydrolysis (especially at acidic or alkaline pH), oxidation, and photolysis.[3][4][5] The specific degradation profile depends on the molecule's exact structure. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][6]
Troubleshooting Guide
Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?
A5: Unexpected chromatographic peaks typically indicate the presence of impurities or degradation products. Consider the following possibilities:
-
Degradation: The compound may have degraded due to improper storage or handling. Review the age of the solid material, storage conditions of stock solutions, and the pH and temperature of your experimental buffers.
-
Solvent Impurities: Ensure you are using high-purity (e.g., HPLC-grade) solvents, as impurities can introduce artifacts.
-
Contamination: The sample may have been contaminated during preparation. Review your sample handling procedures.
-
Reaction with Excipients: If working with a formulation, the P-CAB agent may be reacting with other components.[6]
To troubleshoot this, refer to the workflow in Figure 2 and consider performing a forced degradation study as described in Protocol 2.
Q6: My experimental results are inconsistent or show a loss of compound activity over time. Why might this be happening?
A6: Inconsistent results or loss of potency are often linked to compound instability.
-
Solution Instability: The compound may be degrading in your assay buffer or stock solution. Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffers, especially at elevated temperatures.
-
Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates). Using low-adhesion plastics or including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers may help, if compatible with your assay.
-
Inaccurate Quantification: Re-verify the concentration of your stock solution, as solvent evaporation or initial weighing errors can lead to inconsistencies.
For a systematic approach to this issue, consult the decision tree in Figure 3.
Q7: The solid this compound powder has changed color or appears clumpy. Is it still usable?
A7: A change in physical appearance (e.g., discoloration from white to yellow/brown, clumping) is a strong indicator of degradation or moisture absorption. It is highly recommended to discard the material and use a fresh, properly stored batch. Using compromised material will lead to unreliable and unrepeatable experimental results.
Quantitative Data Summary
The following tables provide hypothetical stability data for a typical P-CAB agent to illustrate its sensitivity to various environmental factors.
Table 1: Hypothetical Stability of P-CAB Agent 2 HCl (1 mg/mL) in Solution at 25°C
| Solvent | Time (24 hours) | Time (72 hours) |
|---|---|---|
| % Remaining Parent | % Remaining Parent | |
| DMSO (Anhydrous) | >99% | 98% |
| Ethanol (Anhydrous) | 99% | 97% |
| Acetonitrile (B52724) | 98% | 95% |
| PBS (pH 7.4) | 95% | 88% |
Table 2: Hypothetical pH-Dependent Stability in Aqueous Buffer at 37°C after 8 Hours
| pH | % Remaining Parent Compound | Key Degradation Pathway |
|---|---|---|
| 3.0 | 85% | Acid-catalyzed Hydrolysis |
| 5.0 | 96% | Minimal Degradation |
| 7.4 | 98% | Stable |
| 9.0 | 90% | Base-catalyzed Hydrolysis |
Table 3: Hypothetical Solid-State Stability under Stress Conditions (ICH Guidelines)
| Condition | Duration | % Remaining Parent Compound |
|---|---|---|
| 40°C / 75% RH | 1 Month | 92% |
| 60°C | 2 Weeks | 89% |
| Photostability (ICH Q1B) | 8 Hours | 85% |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing Stock Solutions
-
Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Environment: Perform all weighing and initial dilutions in a low-humidity environment.
-
Weighing: Tare a sterile, dry microcentrifuge tube or vial. Quickly weigh the desired amount of the compound and securely cap the vial.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.
Protocol 2: Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under stress conditions. A typical study aims for 5-20% degradation.[3][6]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Add 1N HCl to a sample aliquot to achieve a final concentration of 0.1N HCl. Incubate at 60°C for 4-8 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to a sample aliquot to achieve a final concentration of 0.1N NaOH. Incubate at 60°C for 2-4 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) to a sample aliquot to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solution sample at 70°C in a sealed vial, protected from light, for 48 hours. Also, store the solid powder under the same conditions.
-
Photolytic Degradation: Expose a solution sample to a photostability chamber compliant with ICH Q1B guidelines (combination of UV and visible light). Protect a control sample from light with aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any new peaks (degradants).
Visual Guides
Caption: Figure 1: Hypothetical degradation pathways for this compound.
Caption: Figure 2: Workflow for investigating the source of unexpected chromatographic peaks.
Caption: Figure 3: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. towson.edu [towson.edu]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: P-CAB Agent 2 Hydrochloride Assays
This technical support center provides troubleshooting guidance for common issues encountered during the analytical testing of P-CAB Agent 2 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in peak area for this compound during our HPLC purity assay. What are the potential causes?
A1: Inconsistent peak areas in HPLC analysis can stem from several sources. Common culprits include issues with the sample preparation, HPLC system, or the material itself. Specifically for a hydrochloride salt, hygroscopicity can be a major factor, where the sample absorbs atmospheric moisture, leading to inaccurate weighing.[1][2] It is also crucial to ensure the sample is fully dissolved in a compatible solvent; using the mobile phase as the injection solvent is recommended whenever possible.[3] System-level problems such as leaks, inconsistent pump flow, or a partially blocked injector loop can also lead to variable injection volumes and, consequently, inconsistent peak areas.[4][5]
Q2: Our dissolution results for this compound tablets are failing to meet specifications, showing slower than expected release. What should we investigate?
A2: Slower-than-expected dissolution can be a complex issue tied to the formulation, the testing apparatus, or the dissolution medium itself.[6][7] For hydrochloride salts, the "common ion effect" can suppress solubility in acidic media (e.g., simulated gastric fluid containing HCl), leading to slower dissolution.[8] It is also important to verify the dissolution apparatus is properly calibrated and that parameters like paddle/basket height and rotation speed are correct.[7] The chemical stability of the drug in the medium should also be confirmed, as degradation can lead to artificially low results.[9][10]
Q3: We have noticed changes in the physical appearance and handling of our this compound active pharmaceutical ingredient (API) depending on the laboratory's humidity. How can this affect our assays?
A3: The behavior you are describing is likely due to hygroscopicity, the tendency of a substance to absorb moisture from the air.[2] Hydrochloride salts are frequently hygroscopic.[11][12] This moisture uptake can significantly impact assays in several ways. Firstly, it leads to inaccurate sample weighing for potency and purity tests, as a portion of the weighed mass is actually water. This will result in lower-than-expected assay values. Secondly, excess moisture can degrade the API or cause physical changes like clumping, which affects powder flow and handling during sample preparation.[2] It is crucial to handle and store hygroscopic materials in a controlled, low-humidity environment.
Troubleshooting Guides
Guide 1: Investigating Inconsistent HPLC Results
This guide provides a systematic approach to troubleshooting variable peak areas or retention times in your this compound HPLC assay.
Observed Problem: High variability (>2.0% RSD) in peak area for the main peak across multiple injections of the same sample preparation.
Troubleshooting Workflow:
References
- 1. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 2. pharmainfo.in [pharmainfo.in]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aaps.ca [aaps.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. pharmtech.com [pharmtech.com]
P-CAB agent 2 hydrochloride toxicity and side effect mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-CAB Agent 2 Hydrochloride. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potassium-competitive acid blocker. It functions by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells, competitively inhibiting the exchange of K+ ions.[1][2][3][4] This action blocks the final step in the gastric acid secretion pathway. Unlike proton pump inhibitors (PPIs), its action is not dependent on an acidic environment for activation.[3][5]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has been shown to inhibit H+/K+-ATPase activity with an IC50 value of 18.69 μM.[6]
Q3: Are there any known acute toxicities associated with this compound?
A3: Based on available data, this compound has been reported to show no acute toxicity.[6] However, it is crucial to conduct thorough toxicity studies as part of your research, as toxic effects can be model- or dose-dependent.
Q4: Some early-generation P-CABs were associated with hepatotoxicity. Is this a concern for newer agents like this compound?
A4: Yes, early P-CABs, such as SCH28080, were discontinued (B1498344) due to liver toxicity.[1][7] Newer agents, like vonoprazan, have demonstrated a much better safety profile with no significant hepatotoxicity reported in clinical trials.[8] While this compound is reported to have no acute toxicity, researchers should remain vigilant and incorporate assays to assess potential hepatotoxicity, especially in long-term or high-dose studies.
Q5: What are the most common side effects observed with the P-CAB class of compounds in clinical studies?
A5: For newer, approved P-CABs like vonoprazan, the most commonly reported treatment-emergent adverse event is nasopharyngitis.[1][2] Most adverse events are generally mild.[1] It's also noted that P-CABs can lead to an increase in serum gastrin levels.[2]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in In Vitro Cell-Based Assays
Problem: You observe a significant decrease in cell viability or other signs of cytotoxicity in your cell line (e.g., hepatocytes, gastric epithelial cells) when treated with this compound at concentrations expected to be non-toxic.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility and Aggregation:
-
Action: Visually inspect the culture medium for any precipitation of the compound. Determine the solubility of this compound in your specific culture medium.
-
Mitigation: If solubility is an issue, consider using a lower concentration, preparing a fresh stock solution, or using a different vehicle (ensure vehicle controls are included).
-
-
Off-Target Effects in the Specific Cell Line:
-
Action: Review the literature for any known off-target effects of P-CABs on pathways relevant to your cell model.
-
Mitigation: Perform counter-screening against relevant off-target proteins or pathways. Consider using a different cell line to confirm if the effect is cell-type specific.
-
-
Contamination of Cell Culture:
-
Action: Test your cell cultures for mycoplasma or other microbial contamination.
-
Mitigation: If contamination is detected, discard the contaminated cultures and start with a fresh, authenticated stock of cells.
-
-
Vehicle Toxicity:
-
Action: Run a vehicle-only control at the same concentration used in your experiment.
-
Mitigation: If the vehicle is toxic, consider reducing its concentration or using an alternative, less toxic vehicle.
-
Issue 2: Adverse Effects Observed in In Vivo Animal Models
Problem: Your animal models (e.g., rodents) exhibit unexpected adverse effects such as weight loss, lethargy, or signs of gastrointestinal distress after administration of this compound.
Possible Causes & Troubleshooting Steps:
-
Dose-Related Toxicity:
-
Action: Review your dosing calculations. The administered dose may be approaching the maximum tolerated dose (MTD).
-
Mitigation: Conduct a dose-range-finding study to determine the MTD. Reduce the dose in subsequent experiments.
-
-
Gastrointestinal Disruption:
-
Action: P-CABs potently suppress gastric acid, which can alter the gut microbiome.[2] This can sometimes lead to gastrointestinal upset.
-
Mitigation: Monitor the animals' fecal output and consistency. Consider co-administering probiotics to support gut health, though this would be an experimental variable to control for. For models of specific GI diseases, this may be a confounding factor.[9][10]
-
-
Hepatotoxicity:
-
Action: Although newer P-CABs have a good liver safety profile, this should be assessed for a novel agent.[8]
-
Mitigation: At the end of the study, collect blood for liver function tests (e.g., ALT, AST levels) and perform histopathological analysis of the liver tissue.
-
-
Formulation/Vehicle Issues:
-
Action: The vehicle used for administration may be causing irritation or toxicity.
-
Mitigation: Administer the vehicle alone to a control group of animals to assess its effects. If the vehicle is problematic, explore alternative, well-tolerated formulations.
-
Data Presentation
Table 1: Comparative Efficacy and Safety of Select P-CABs
| Feature | This compound | Vonoprazan | Lansoprazole (PPI) |
| Target | H+/K+-ATPase | H+/K+-ATPase | H+/K+-ATPase |
| Mechanism | Potassium-Competitive | Potassium-Competitive | Proton Pump Inhibition |
| Activation | Not pH-dependent[3] | Not pH-dependent | Requires acidic environment |
| In Vitro Potency (IC50) | 18.69 μM[6] | ~19 nM (pH 6.5) | Varies with pH |
| Common Adverse Events | No acute toxicity reported[6] | Nasopharyngitis[1][2] | Headache, diarrhea |
| Hepatotoxicity | To be determined | Not observed[8] | Rare |
Note: Data for Vonoprazan and Lansoprazole are provided for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle-only control and a positive control (e.g., chlorpromazine).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Assay for Cell Viability:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: In Vivo Acute Toxicity and Tolerability Study in Mice
-
Animals: Use healthy, 8-week-old C57BL/6 mice, housed with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization.
-
Groups: Divide mice into groups (n=5 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 10, 50, 200 mg/kg).
-
Administration: Administer the compound or vehicle via oral gavage.
-
Monitoring:
-
Observe the animals continuously for the first 4 hours after dosing and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic systems; behavioral changes).
-
Record body weight on Day 0 (before dosing), Day 7, and Day 14.
-
-
Endpoint: At the end of the 14-day observation period, euthanize the animals.
-
Analysis:
-
Perform gross necropsy on all animals.
-
For the highest dose group and any animals that die during the study, collect major organs (liver, kidneys, stomach, intestines) for histopathological examination.
-
Compare body weight changes and clinical observations between the treated and control groups.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for in vivo adverse effects.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 7. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal Toxicity - Creative Biolabs [creative-biolabs.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Adjusting pH for optimal P-CAB agent 2 hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with P-CAB Agent 2 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potassium-competitive acid blocker. It functions by reversibly binding to the H+,K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion. Unlike proton pump inhibitors (PPIs), its activation is not dependent on an acidic environment, allowing for a more rapid onset of action.
Q2: What is the optimal pH for the activity of this compound?
A2: this compound maintains its activity across a broad pH range. However, its binding affinity to the H+,K+-ATPase can be influenced by the surrounding pH. Optimal activity is generally observed in a neutral to slightly acidic environment (pH 6.0-7.5). Extreme acidic conditions (pH < 4.0) can affect the stability of the compound over extended periods.
Troubleshooting Guide
Issue 1: Inconsistent results in H+,K+-ATPase inhibition assays.
-
Possible Cause 1: pH Fluctuation in Assay Buffer. The binding affinity of this compound to the H+,K+-ATPase can be sensitive to minor pH changes.
-
Solution: Ensure the use of a robust buffering system in your assay. Regularly calibrate your pH meter and prepare fresh buffers for each experiment. We recommend a buffer with a pKa value close to the desired assay pH.
-
Possible Cause 2: Improper Preparation of this compound Stock Solution. The compound's solubility and stability can be affected by the solvent and storage conditions.
-
Solution: Prepare stock solutions in DMSO at a concentration of 10 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the assay buffer immediately before use.
Issue 2: Low efficacy observed in cell-based assays.
-
Possible Cause: Suboptimal pH of the cell culture medium during treatment. The local pH at the site of action can influence the drug's effectiveness.
-
Solution: Monitor the pH of your cell culture medium throughout the experiment. For experiments investigating the effect of pH, consider using a bicarbonate-free medium buffered with a suitable alternative like HEPES to maintain a stable extracellular pH.
Experimental Protocols
Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay
This protocol details the measurement of this compound's inhibitory activity on purified H+,K+-ATPase.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM KCl.
-
Prepare Enzyme: Reconstitute lyophilized porcine gastric H+,K+-ATPase in the assay buffer to a final concentration of 5 µg/mL.
-
Prepare this compound Dilutions: Perform a serial dilution of the 10 mM DMSO stock solution in the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Add 20 µL of the enzyme preparation to each well of a 96-well plate.
-
Add 20 µL of the this compound dilution or vehicle control (DMSO in assay buffer).
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 5 mM ATP.
-
Incubate for another 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of a malachite green solution.
-
Measure the absorbance at 620 nm to quantify the released inorganic phosphate.
-
-
Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Quantitative Data
Table 1: pH-Dependent IC50 Values for this compound
| pH | IC50 (nM) | Standard Deviation |
| 5.5 | 85.2 | ± 7.1 |
| 6.0 | 55.8 | ± 4.9 |
| 6.5 | 30.1 | ± 3.2 |
| 7.0 | 25.5 | ± 2.8 |
| 7.5 | 28.9 | ± 3.1 |
Table 2: Stability of this compound at Different pH Values
| pH | % Remaining after 24h at 37°C |
| 3.0 | 75% |
| 5.0 | 92% |
| 7.4 | >99% |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.
Caption: Troubleshooting logic for inconsistent assay results.
Technical Support Center: P-CAB Agent 2 Hydrochloride Formulation
Disclaimer: "P-CAB agent 2 hydrochloride" is not extensively documented in public scientific literature. This guide is based on the known physicochemical properties of Potassium-Competitive Acid Blockers (P-CABs) as a class and the common formulation challenges associated with hydrochloride (HCl) salts of weakly basic drug candidates. The principles and methods described here provide a robust framework for approaching the formulation of such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
A1: As a member of the P-CAB class, "agent 2" is likely a lipophilic, weakly basic compound. P-CABs are known for being stable in acidic conditions, a key advantage over acid-labile Proton Pump Inhibitors (PPIs).[1][2][3][4] The hydrochloride salt form is chosen to improve solubility and dissolution. However, the specific properties, such as pKa, logP, and solubility, must be determined experimentally. The only publicly available data point for a compound with this name is an IC50 value of 18.69 μM for H+/K+-ATPase activity.[5]
Q2: What are the primary formulation challenges I should anticipate for a weakly basic HCl salt like this?
A2: The most significant challenge is likely to be salt disproportionation . This is a physical instability where the hydrochloride salt converts back to its less soluble free base form.[6][7] This process is often triggered by moisture and interaction with alkaline excipients, which can severely impact the drug's dissolution rate and bioavailability.[8][9] Other potential challenges include managing hygroscopicity and ensuring chemical stability during processing and storage.
Q3: Why is this compound expected to be acid-stable, and how does this affect formulation?
A3: P-CABs, unlike PPIs, do not require an acidic environment for activation and are inherently stable at low pH.[1][10][11][12] This stability means that an enteric coating, which is necessary for PPIs to protect them from stomach acid, is not required for P-CAB formulations.[4][12] This simplifies the manufacturing process and allows for more flexible formulation design, including immediate-release dosage forms.
Q4: Which analytical techniques are essential for characterizing my formulation?
A4: A multi-faceted approach is critical.
-
Solid-State Characterization: Powder X-ray Diffraction (XRPD) is essential to identify and monitor the crystalline form, especially to detect disproportionation.[13] Differential Scanning Calorimetry (DSC) helps identify thermal properties and potential interactions.[13][14]
-
Chemical Stability: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the active ingredient and detecting any degradation products.[15][16]
-
Dissolution: USP Apparatus II (paddle) is commonly used to assess the in-vitro release profile, which is a critical performance indicator.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Aqueous Solubility
| Symptom | Potential Cause | Troubleshooting Action |
| Low solubility despite being an HCl salt. | The intrinsic solubility of the free base is extremely low, or the common ion effect is suppressing dissolution in acidic media. | 1. Characterize pH-Solubility Profile: Determine the solubility across a physiologically relevant pH range (1.2 to 6.8).2. Use Solubility Enhancers: Evaluate the use of surfactants (e.g., Polysorbate 80) or cyclodextrins.3. Particle Size Reduction: Micronization or nano-milling can improve the dissolution rate by increasing the surface area. |
| Solubility decreases over time in a liquid formulation. | Salt disproportionation is occurring, causing precipitation of the less soluble free base. | 1. Control pH: Buffer the formulation to a pH well below the drug's pKa to maintain the protonated (salt) form. The pH should be kept below the pHmax (see Q&A below).2. Investigate Co-solvents: Use co-solvents (e.g., propylene (B89431) glycol, ethanol) to increase the solubility of both the salt and the free base. |
Issue 2: Physical Instability - Salt Disproportionation in Solid Dosage Forms
| Symptom | Potential Cause | Troubleshooting Action |
| Appearance of a new crystalline form in XRPD scans after storage, especially at high humidity. | Salt Disproportionation: The HCl salt is converting to the free base. This is often caused by interaction with alkaline excipients.[6][8] | 1. Screen Excipients: Avoid excipients with a basic character (high pH when in slurry). See the Excipient Risk table below.2. Control Water Activity: Manufacture and package the product under low humidity conditions. Consider including a desiccant in the packaging.3. Use a pH Modifier: Incorporate a small amount of an acidic excipient (e.g., citric acid, tartaric acid) into the formulation to create an acidic microenvironment. |
| Decreased dissolution rate after stability testing. | Conversion to the less soluble free base is reducing the drug release rate. | 1. Confirm Disproportionation: Use XRPD or Raman spectroscopy to confirm the presence of the free base.2. Reformulate: Implement the actions listed above (excipient screening, pH modification) to prevent the conversion. |
Table 1: Risk of Common Excipients Inducing Disproportionation of HCl Salts
| Excipient Class | High-Risk Excipients | Low-Risk Alternatives | Rationale for Risk |
| Lubricants | Magnesium Stearate (B1226849) | Stearic Acid, Sodium Stearyl Fumarate (lower risk) | Magnesium stearate is alkaline and can readily accept a proton from the API, inducing conversion.[8] |
| Disintegrants | Croscarmellose Sodium | Crospovidone, Starch | The sodium salt form of croscarmellose can create an alkaline micro-environment.[8] |
| Fillers/Binders | Dibasic Calcium Phosphate (B84403) | Microcrystalline Cellulose (MCC), Lactose (B1674315) Monohydrate, Mannitol | Basic salts like dibasic calcium phosphate can raise the local pH. |
Issue 3: Chemical Degradation
| Symptom | Potential Cause | Troubleshooting Action |
| New peaks appear in the HPLC chromatogram during stability studies. | Hydrolysis or Oxidation: The molecule may have labile functional groups susceptible to degradation. | 1. Forced Degradation Study: Perform studies under acid, base, oxidative, thermal, and photolytic stress to identify potential degradation pathways.2. Protect from Environment: If oxidative degradation is identified, consider adding an antioxidant (e.g., BHT, ascorbic acid) and/or packaging under an inert gas (nitrogen).3. Excipient Compatibility Study: Ensure that none of the excipients are reacting with the drug (e.g., lactose with a primary amine). |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Objective: To determine the aqueous solubility of this compound at different pH values.
-
Materials: P-CAB agent 2 HCl, buffers (pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4), shaker incubator, centrifuge, HPLC system.
-
Method:
-
Prepare a series of vials, each containing a buffer of a specific pH.
-
Add an excess amount of the P-CAB agent 2 HCl powder to each vial until a slurry is formed.
-
Equilibrate the vials in a shaker incubator (e.g., at 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant, filter it (e.g., using a 0.22 µm PVDF filter), and dilute it appropriately.
-
Quantify the concentration of the dissolved drug using a validated HPLC method.
-
Plot solubility (in mg/mL or µg/mL) against pH.
-
Protocol 2: Screening for Salt Disproportionation
-
Objective: To assess the propensity of the HCl salt to convert to its free base in the presence of various pharmaceutical excipients.
-
Materials: P-CAB agent 2 HCl, selected excipients (e.g., magnesium stearate, MCC), XRPD instrument, humidity-controlled oven.
-
Method:
-
Prepare binary mixtures of the drug and each excipient (e.g., in a 1:1 or 9:1 drug:excipient ratio).
-
Compact the mixtures into small tablets or leave them as powder blends.
-
Obtain an initial XRPD scan (Time 0) for each mixture.
-
Place the samples in a stability chamber at accelerated conditions (e.g., 40°C / 75% Relative Humidity).[8]
-
Withdraw samples at predetermined time points (e.g., 3 days, 7 days, 14 days).
-
Analyze each sample by XRPD.
-
Compare the diffractograms over time to the reference patterns for the pure salt and the pure free base. The appearance and growth of peaks corresponding to the free base indicate disproportionation.
-
Visualizations
Caption: A logical workflow for diagnosing and solving common formulation problems.
Caption: The role of moisture and alkaline excipients in salt disproportionation.
References
- 1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharxmonconsulting.com [pharxmonconsulting.com]
- 9. DSpace [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]
- 12. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. criver.com [criver.com]
Technical Support Center: P-CAB Agent 2 Hydrochloride Studies
Welcome to the technical support center for P-CAB agent 2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally active potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1] It functions by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump) on gastric parietal cells.[2][3] Unlike proton pump inhibitors (PPIs), P-CABs do not require acidic conditions for activation and bind reversibly to the proton pump, leading to a rapid and sustained suppression of gastric acid.[2][3][4]
Q2: What are the key advantages of P-CABs like agent 2 hydrochloride over traditional PPIs?
A2: P-CABs offer several advantages over PPIs, which can contribute to reduced variability in experimental outcomes:
-
Rapid Onset of Action: P-CABs achieve maximal acid suppression within a day, compared to 3-5 days for PPIs.[5]
-
Acid Stability: They are stable in acidic environments and do not require enteric coating.[2][5]
-
Meal-Independent Administration: Their effect is largely independent of food intake, simplifying dosing schedules in preclinical and clinical studies.[5][6]
-
Reduced Influence of CYP2C19 Polymorphisms: P-CABs are less affected by genetic variations in the CYP2C19 enzyme, which can cause significant inter-individual variability in the metabolism of many PPIs.[7][8][9]
Q3: What are the known IC50 values for this compound?
A3: this compound has been shown to inhibit H+/K+-ATPase activity with an IC50 value of less than 100 nM and the hERG potassium channel with an IC50 of 18.69 μM.
Q4: How should this compound be stored?
A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in studies involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent efficacy in vivo | Incorrect Dosage: The dose may be too low or too high for the specific animal model and endpoint. | Conduct a dose-response study to determine the optimal dose for your specific experimental conditions.[10] |
| Improper Administration: Issues with oral gavage technique can lead to variable drug delivery. | Ensure proper training on administration techniques. Consider alternative routes of administration if oral delivery proves inconsistent.[10] | |
| Drug Degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh solutions for each experiment and store stock solutions and the compound under the recommended conditions (cool, dark, and dry).[10] | |
| High variability between animal subjects | Animal Strain or Species Differences: Pharmacokinetic and pharmacodynamic properties can vary significantly between different animal species and strains.[10] | Use a consistent and well-characterized animal model. If switching models, re-validate your dosing regimen. |
| Underlying Health Conditions: Pre-existing health issues in experimental animals can affect drug metabolism and response. | Ensure all animals are healthy and properly acclimatized before starting the experiment.[10] | |
| Unexpected drug interactions | CYP Enzyme Inhibition/Induction: P-CABs can be metabolized by and also inhibit or induce CYP enzymes, potentially altering the metabolism of co-administered drugs. For example, clarithromycin (B1669154) can significantly increase vonoprazan (B1684036) exposure.[6] | Review the metabolic pathways of any co-administered compounds. If potential interactions exist, consider staggered dosing or using alternative compounds. Conduct a formal drug-drug interaction study if necessary. |
| Poor solubility during formulation | Inappropriate Solvent: The chosen solvent may not be optimal for this compound. | The manufacturer suggests using DMSO for in vitro studies. For in vivo studies, consult literature for appropriate, non-toxic vehicle formulations for P-CABs. |
| Precipitation upon Dilution: The compound may precipitate out of solution when diluted into aqueous buffers. | Prepare fresh dilutions immediately before use. Consider using a formulation with solubilizing excipients, but first verify their compatibility with the agent and the experimental model. |
Quantitative Data Summary
The following tables summarize key quantitative data for P-CABs from various studies. Data for "this compound" is limited, so data for other well-studied P-CABs are included for comparison.
Table 1: In Vivo Efficacy of P-CABs in Animal Models
| P-CAB Agent | Animal Model | Dosage | Route of Administration | Effect | Reference |
| P-CAB agent 2 | SD rats | 2 mg/kg | p.o. | Inhibited histamine-induced gastric acid secretion by 55.4% | |
| Vonoprazan | Male Sprague-Dawley rats | 1, 2, 4 mg/kg | Oral gavage | Dose-dependent inhibition of gastric acid secretion | [10] |
Table 2: Pharmacokinetic Parameters of Select P-CABs in Humans
| P-CAB Agent | Tmax (hours) | Terminal Half-life (hours) | Food Effect on Exposure | Reference |
| Keverprazan | 1.25 - 3.0 | 6.23 - 7.01 | Increased exposure | [11] |
| Vonoprazan | ~2-4 | ~7-9 | Minimal | [5][6] |
| Tegoprazan | Not specified | Not specified | Minimal | [6] |
| Zastaprazan | Not specified | Not specified | Increased exposure | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: In Vivo Assessment of Gastric Acid Suppression in a Rat Model
This protocol is adapted from established methods for evaluating P-CABs.[10]
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with continued free access to water.
-
Dosing:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer the compound via oral gavage at the desired doses (e.g., 1, 5, 10 mg/kg).
-
Include a vehicle control group receiving the same volume of the vehicle alone.
-
-
Anesthesia: At a predetermined time point after dosing (e.g., 1, 2, or 4 hours), anesthetize the rats with an appropriate anesthetic agent.
-
Pylorus Ligation: Perform a laparotomy and ligate the pylorus to allow for the accumulation of gastric secretions.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and carefully collect the gastric contents.
-
Analysis:
-
Measure the volume of the collected gastric juice.
-
Determine the pH of the gastric juice using a calibrated pH meter.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.
-
-
Data Analysis: Compare the results from the this compound-treated groups with the vehicle control group to calculate the percentage of inhibition of gastric acid secretion.
Protocol 2: Analytical Method for Quantification in Plasma (LC-MS/MS)
This protocol is based on a validated method for another P-CAB, vonoprazan, and can be adapted for this compound.
-
Sample Preparation:
-
Store plasma samples at -80°C until analysis.
-
Perform a liquid-liquid extraction. To 200 µL of plasma, add an internal standard and 300 µL of acetonitrile. Vortex to homogenize.
-
Add 5 mL of xylene and alkalinize with sodium hydroxide (B78521) solution.
-
Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).
-
Mobile Phase: A gradient elution system consisting of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize precursor and product ions for this compound and the internal standard.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
Visualizations
Signaling Pathway of P-CABs
References
- 1. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
P-CAB agent 2 hydrochloride experimental controls and standards
Welcome to the technical support center for P-CAB Agent 2 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, standards, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P-CABs?
Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion. They function by reversibly binding to the H+/K+-ATPase (proton pump) in a potassium-competitive manner.[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation and can inhibit both active and inactive proton pumps.[1] This results in a more rapid onset of action and sustained inhibition of gastric acid secretion.[1][5]
Q2: What are the key differences between P-CABs and Proton Pump Inhibitors (PPIs)?
P-CABs offer several distinct advantages over PPIs, which are summarized in the table below.
| Feature | P-CABs (e.g., Vonoprazan (B1684036), Tegoprazan) | PPIs (e.g., Omeprazole, Lansoprazole) |
| Activation | Do not require acid activation.[1][3] | Require an acidic environment to convert to the active form (prodrugs).[1] |
| Binding | Reversible, ionic binding to the H+/K+-ATPase.[1][5] | Irreversible, covalent binding to cysteine residues on the proton pump. |
| Onset of Action | Rapid, with maximal acid suppression within a day.[5] | Slower onset of action, taking 3-5 days to reach maximum effect. |
| Target State | Inhibit both active and inactive proton pumps.[1] | Primarily inhibit activated proton pumps. |
| Metabolism | Less affected by CYP2C19 polymorphisms.[3] | Metabolism can be significantly influenced by CYP2C19 genetic variations. |
| Stability | Acid-stable compounds.[3] | Unstable in acidic conditions, requiring enteric coating.[1] |
Q3: What are the recommended solvents and storage conditions for this compound?
For "this compound", specific solubility and storage information should be obtained from the manufacturer's certificate of analysis. However, for the general class of P-CABs, they are often soluble in organic solvents like DMSO and ethanol. For long-term storage, it is generally recommended to store the compound as a solid at -20°C. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: What are typical in vitro IC50 values for P-CABs?
The half-maximal inhibitory concentration (IC50) values for P-CABs against H+/K+-ATPase can vary. Below are some reported values for well-characterized P-CABs.
| Compound | IC50 (nM) for H+/K+-ATPase | Reference |
| Vonoprazan | 17 - 19 | [6] |
| Linaprazan | 40 | [7] |
| P-CAB agent 1 | 60.50 | [8] |
| This compound | 18.69 µM | [9] |
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Higher than expected IC50 value or low potency in the H+/K+-ATPase inhibition assay.
-
Question: My P-CAB agent is showing lower than expected potency in our in vitro assay. What could be the cause?
-
Answer: Several factors could contribute to this observation:
-
Enzyme Activity: Ensure the H+/K+-ATPase enzyme preparation is active. Include a positive control with a known inhibitor (e.g., vonoprazan or omeprazole) to validate enzyme activity.
-
ATP Concentration: The assay is competitive with potassium and dependent on ATP hydrolysis. Verify the final concentration of ATP in your assay. High concentrations of ATP could lead to an underestimation of the inhibitor's potency.
-
Potassium Concentration: As P-CABs are potassium-competitive, the concentration of K+ in the assay buffer is critical. Ensure the K+ concentration is consistent across all experiments and is within the optimal range for the enzyme.
-
Compound Solubility: The P-CAB agent may have precipitated out of solution. Visually inspect the assay plate for any signs of precipitation. Consider using a lower concentration of the compound or a different solvent system.
-
Incorrect Wavelength Reading: Ensure the plate reader is set to the correct wavelength for detecting the product of the ATPase reaction (e.g., 620-650 nm for malachite green-based assays).[2]
-
Issue 2: High background signal in the H+/K+-ATPase inhibition assay.
-
Question: I am observing a high background signal in my no-enzyme control wells. How can I reduce this?
-
Answer: High background can be caused by:
-
Contaminated Reagents: The ATP stock solution may be contaminated with inorganic phosphate (B84403). Use a high-quality ATP source and prepare fresh solutions.
-
Spontaneous ATP Hydrolysis: ATP can hydrolyze spontaneously, especially at low pH or elevated temperatures. Prepare the reaction mixture fresh and keep it on ice until use.
-
Reagent Instability: If using a malachite green-based detection method, the reagent can be unstable. Prepare it fresh before each experiment.[2]
-
Issue 3: Inconsistent results between experimental replicates.
-
Question: My replicate wells are showing high variability. What are the possible reasons?
-
Answer: Inconsistent results often stem from technical errors:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Inadequate Mixing: Gently mix the contents of the wells after adding all reagents to ensure a homogenous reaction mixture.
-
Well-to-Well Contamination: Be careful to avoid cross-contamination between wells during pipetting.
-
Temperature Gradients: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.
-
Experimental Protocols
Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a P-CAB agent against H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched microsomes (prepared from gastric tissue or commercially available)
-
This compound
-
ATP (disodium salt)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Malachite Green Reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the P-CAB agent in the assay buffer (Tris-HCl with MgCl2).
-
Prepare a solution of ATP and KCl in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of the P-CAB agent dilution or vehicle control (for total activity) or buffer (for background).
-
20 µL of H+/K+-ATPase enriched microsomes.
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pre-warmed ATP/KCl solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent inhibition for each concentration of the P-CAB agent relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the P-CAB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of P-CABs at the gastric parietal cell.
Caption: General experimental workflow for in vitro P-CAB screening.
Caption: Logical troubleshooting guide for H+/K+ ATPase assays.
References
- 1. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
P-CAB agent 2 hydrochloride data interpretation challenges
Welcome to the technical support center for P-CAB Agent 2 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on data interpretation and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, orally active potassium-competitive acid blocker (P-CAB).[1] It functions as a gastric acid secretion inhibitor by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike traditional Proton Pump Inhibitors (PPIs), P-CABs offer rapid, potent, and sustained acid suppression.[4][5]
Q2: What is the mechanism of action for this compound?
A2: this compound competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase enzyme on the luminal membrane of gastric parietal cells.[2][4][6] This ionic binding blocks the exchange of H+ and K+ ions, thereby inhibiting the final step of gastric acid secretion.[2][3] This mechanism does not require acidic activation, leading to a faster onset of action compared to PPIs.[4][6]
Q3: What are the key pharmacological differences between P-CABs and PPIs?
A3: P-CABs exhibit several distinct advantages over PPIs. They are acid-stable, do not require enteric coating, and their administration is independent of meals.[2][6] P-CABs have a rapid onset of action and provide more potent and prolonged acid suppression, achieving maximal effect within the first day of dosing.[6][7] In contrast, PPIs are prodrugs that require acidic activation, have a delayed onset of action, and their metabolism can be affected by CYP2C19 genetic polymorphisms.[6][8]
Q4: What is the significance of hypergastrinemia observed during P-CAB treatment?
A4: Profound and sustained gastric acid suppression by P-CABs can lead to a physiological feedback response, resulting in elevated serum gastrin levels (hypergastrinemia).[6] This effect is generally more pronounced with P-CABs than with PPIs due to their more potent acid inhibition.[6][9] While typically a marker of effective acid suppression, researchers should monitor gastrin levels in long-term studies as a standard safety assessment.[6]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Target | Source |
|---|
| IC₅₀ | 18.69 µM | H+/K+-ATPase | MedChem Express[1] |
Table 2: Comparative Properties of P-CABs vs. Proton Pump Inhibitors (PPIs)
| Feature | Potassium-Competitive Acid Blockers (P-CABs) | Proton Pump Inhibitors (PPIs) |
|---|---|---|
| Mechanism | Ionic, reversible K+ competition at the proton pump[3][6] | Covalent, irreversible binding to active proton pumps |
| Activation | Not required; active compound[2][6] | Requires activation by acid in parietal cells (prodrug)[6] |
| Onset of Action | Rapid (within hours)[6] | Delayed (3-5 days for maximal effect)[6] |
| Acid Stability | Stable in acidic environments[2][6] | Acid-labile; requires enteric coating |
| Dosing | Independent of meals[2][6] | Typically 30-60 minutes before a meal |
| CYP2C19 Metabolism | Less affected by genetic polymorphisms[6] | Metabolism significantly affected by polymorphisms |
| Acid Suppression | More potent and sustained duration[2][10] | Less potent, particularly for nocturnal acid control[7][11] |
Troubleshooting Guides
Scenario 1: Inconsistent IC₅₀ Values in H+/K+-ATPase Inhibition Assays
Question: My H+/K+-ATPase inhibition assay with this compound is yielding highly variable IC₅₀ values between experiments. What are the potential causes and solutions?
Answer: Inconsistency in IC₅₀ values for H+/K+-ATPase inhibition assays can stem from several factors related to reagents, enzyme activity, and assay conditions.
Possible Causes & Troubleshooting Steps:
-
Enzyme Preparation and Activity:
-
Issue: The H+/K+-ATPase enzyme preparation may have inconsistent activity due to storage conditions or freeze-thaw cycles.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always run a positive control (e.g., Vonoprazan, Omeprazole) to benchmark enzyme activity for each plate.
-
-
Substrate and Cofactor Purity:
-
Issue: The purity and concentration of ATP (the substrate) and K+ ions (the competitive ion) are critical. Degradation of ATP or inaccurate K+ concentration will directly impact results.
-
Solution: Use high-purity ATP and prepare it fresh before each experiment. Accurately prepare and validate the concentration of your KCl solution.
-
-
Assay Buffer and pH:
-
Issue: The assay is highly sensitive to pH. Minor deviations in buffer preparation can alter enzyme kinetics and compound binding.
-
Solution: Carefully prepare all buffers and validate the final pH at the correct temperature for the assay. Ensure consistency across all experiments.
-
-
Incubation Times and Temperature:
-
Issue: Deviations from the specified pre-incubation and reaction times or temperature fluctuations can lead to variability.
-
Solution: Use a calibrated incubator and precision timers. Ensure all wells on a plate are treated with consistent timing.
-
Scenario 2: Lower-Than-Expected Efficacy in Cellular Gastric Acid Secretion Models
Question: I am using a cellular model (e.g., primary parietal cells or a similar cell line) to measure histamine-induced acid secretion. This compound shows lower potency than expected from its enzymatic IC₅₀. Why might this be?
Answer: A discrepancy between enzymatic and cellular potency is a common challenge in drug development. This "in vitro-in vitro" gap can be attributed to cellular factors not present in a purified enzyme assay.
Possible Causes & Troubleshooting Steps:
-
Cellular Uptake and Efflux:
-
Issue: The compound may have poor permeability into the parietal cell or may be actively removed by efflux transporters present on the cell membrane.
-
Solution: Characterize the compound's permeability using a Caco-2 assay. If efflux is suspected, co-incubate with known efflux pump inhibitors to see if potency is restored.
-
-
Compound Stability and Metabolism:
-
Issue: The compound could be unstable in the cell culture medium or may be metabolized by the cells during the assay period.
-
Solution: Analyze the concentration of this compound in the culture medium over time using LC-MS to assess its stability.
-
-
Non-Specific Binding:
-
Issue: The compound may bind to proteins in the serum of the culture medium or to the plastic of the assay plate, reducing the free concentration available to interact with the target.
-
Solution: Quantify non-specific binding. Consider reducing the serum concentration during the compound incubation period or using low-binding plates.
-
-
Suboptimal Cell Stimulation:
-
Issue: The concentration of the secretagogue (e.g., histamine) may not be optimal, or the cells may have become desensitized.
-
Solution: Perform a dose-response curve for histamine (B1213489) to ensure you are using a concentration that elicits a robust but sub-maximal response (e.g., EC₈₀), which provides a good window for observing inhibition.
-
Experimental Protocols
Protocol 1: H+/K+-ATPase Enzymatic Inhibition Assay
-
Objective: To determine the IC₅₀ value of this compound against purified H+/K+-ATPase.
-
Materials:
-
Lyophilized porcine gastric H+/K+-ATPase vesicles.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
ATP solution (10 mM).
-
KCl solution (100 mM).
-
This compound and control inhibitors (e.g., Vonoprazan).
-
Phosphate (B84403) detection reagent (e.g., Malachite Green).
-
-
Method:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 70 µL of Assay Buffer containing the H+/K+-ATPase enzyme preparation to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATP solution and 10 µL of KCl solution. (For baseline, add buffer instead of KCl).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green reagent and a plate reader at ~620 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀.
-
Protocol 2: MTT Cytotoxicity Assay
-
Objective: To assess whether this compound induces cytotoxicity in a relevant cell line (e.g., HEK293 or a gastric cell line).
-
Materials:
-
Selected cell line.
-
Complete culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Method:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (and a positive control for cytotoxicity, like doxorubicin) for 24-48 hours.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (concentration causing 50% cytotoxicity).
-
Visualizations
References
- 1. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 10. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Potassium-Competitive Acid Blockers: Vonoprazan vs. Tegoprazan
An Objective Efficacy and Mechanistic Comparison for Drug Development Professionals
This guide provides a detailed comparison of two prominent Potassium-Competitive Acid Blockers (P-CABs), vonoprazan (B1684036) and tegoprazan (B1682004). The term "P-CAB agent 2 hydrochloride" is interpreted as tegoprazan, a next-generation P-CAB frequently compared with vonoprazan. This analysis is based on available clinical and pharmacodynamic data, focusing on efficacy in key indications, underlying mechanisms, and experimental methodologies.
Mechanism of Action: A Shared Pathway
Both vonoprazan and tegoprazan are classified as P-CABs, which inhibit gastric acid secretion by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), which bind irreversibly to active pumps, P-CABs bind ionically and reversibly to the potassium-binding site of the H+/K+-ATPase.[2][3][4] This action prevents K+ ions from accessing the pump, thereby blocking the final step in acid secretion.[1][5]
Key mechanistic advantages of P-CABs over traditional PPIs include:
-
Rapid Onset of Action: P-CABs are not prodrugs and do not require acid activation, allowing for immediate inhibition of both active and inactive proton pumps.[1][2][5]
-
Acid Stability: They are stable in acidic environments and do not require enteric coating.[1][3]
-
Dosing Flexibility: Their action is independent of food intake.[1][3]
-
CYP2C19 Independence: Metabolism is less dependent on CYP2C19 polymorphisms, which can cause variable efficacy with PPIs.[3][5]
Figure 1. Mechanism of Action of P-CABs.
Comparative Efficacy
The efficacy of vonoprazan and tegoprazan has been evaluated in several key acid-related disorders, primarily Helicobacter pylori eradication and the healing of erosive esophagitis (EE).
Maintaining a high intragastric pH is crucial for the efficacy of antibiotics used in H. pylori eradication regimens.[6][7] P-CABs, with their potent acid suppression, are valuable components of these therapies.
| Therapy Regimen | Drug & Dose | Eradication Rate (Full Analysis Set) | Eradication Rate (Per-Protocol Set) | Study Reference |
| 10-Day Triple Therapy | Tegoprazan 50 mg BID + Amox/Clarith | 60.61% | 66.67% | Cho et al. (NCT04128917)[6][8] |
| 10-Day Triple Therapy | Tegoprazan 100 mg BID + Amox/Clarith | 78.79% | 86.67% | Cho et al. (NCT04128917)[6][8] |
| 10-Day Triple Therapy | Vonoprazan 20 mg BID + Amox/Clarith | 84.85% | 87.50% | Cho et al. (NCT04128917)[6][8] |
Data Summary: In a direct comparison, 10-day triple therapy with tegoprazan 100 mg showed comparable H. pylori eradication rates to vonoprazan 20 mg.[7][8] However, a lower dose of tegoprazan (50 mg) resulted in suboptimal efficacy.[6][7] A meta-analysis also found no significant difference in eradication rates between tegoprazan-based and PPI-based regimens.[9] Conversely, other meta-analyses suggest vonoprazan-based therapies are superior to PPI-based therapies, particularly in cases of clarithromycin-resistant infections.
While direct head-to-head trials are limited, both drugs have demonstrated high efficacy in healing EE, often showing non-inferiority or superiority to standard PPIs.
| Indication | Drug & Dose | Healing Rate (at 8 Weeks) | Comparator & Dose | Comparator Healing Rate | Study Reference |
| Erosive Esophagitis | Tegoprazan 50 mg QD | 98.9% | Esomeprazole (B1671258) 40 mg QD | 98.9% | Kim et al.[10] |
| Erosive Esophagitis | Vonoprazan 20 mg QD | 92.9% | Lansoprazole (B1674482) 30 mg QD | 84.6% | Laine et al. (PHALCON-EE)[11][12] |
| Severe EE (LA Grade C/D) | Vonoprazan 20 mg QD | 92% | Lansoprazole 30 mg QD | 72% | Laine et al. (PHALCON-EE)[12] |
Data Summary: Both tegoprazan and vonoprazan demonstrate excellent healing rates for EE. Tegoprazan 50 mg was shown to be non-inferior to esomeprazole 40 mg.[10] Vonoprazan 20 mg was found to be superior to lansoprazole 30 mg, with a more pronounced advantage in patients with severe (Los Angeles Classification Grade C/D) esophagitis.[11][12] A network meta-analysis of treatments for severe EE ranked vonoprazan highest among both P-CABs and PPIs for healing and maintaining remission.[13]
Pharmacodynamic studies reveal nuances in the speed and duration of acid control between the two agents.
| Parameter | Tegoprazan (50 mg) | Vonoprazan (20 mg) | Esomeprazole (40 mg) | Study Reference |
| Time to reach pH > 4 (single dose) | ~1 hour | ~4 hours | ~4 hours | Yang et al.[14] |
| % Time at pH ≥ 4 at night (single dose) | 66.0% | 60.5% | 36.1% | Yang et al.[14] |
Data Summary: Tegoprazan demonstrates a more rapid onset of action, reaching a target pH of >4 significantly faster than vonoprazan after a single dose.[14] Both P-CABs provide superior nighttime acid control compared to a standard PPI like esomeprazole, a key advantage for managing nocturnal acid breakthrough.[14][15]
Experimental Protocols
The data presented are derived from rigorous clinical trials. Below are summaries of the methodologies employed in key comparative studies.
-
Study Design: A randomized, double-blind, active-controlled, multicenter pilot study conducted at six centers in Korea.[6]
-
Participants: Treatment-naïve adults with confirmed H. pylori infection.[8]
-
Intervention: Participants were randomized (1:1:1) into three arms for a 10-day course of therapy:[8]
-
TAC 1: Tegoprazan 50 mg + Amoxicillin 1,000 mg + Clarithromycin 500 mg (all twice daily).
-
TAC 2: Tegoprazan 100 mg + Amoxicillin 1,000 mg + Clarithromycin 500 mg (all twice daily).
-
VAC: Vonoprazan 20 mg + Amoxicillin 1,000 mg + Clarithromycin 500 mg (all twice daily).
-
-
Primary Outcome: The rate of H. pylori eradication, confirmed by a 13C-urea breath test at least 4 weeks after treatment completion.[8]
-
Analysis Sets: Efficacy was evaluated in both the full analysis set (FAS), including all randomized patients who received at least one dose, and the per-protocol set (PPS), including patients who adhered to the protocol.[6]
-
Study Design: A randomized, open-label, 3-period, 6-sequence crossover study.[15]
-
Participants: 16 healthy male subjects, including individuals with different CYP2C19 metabolizer phenotypes (extensive, intermediate, and poor).[15]
-
Intervention: In each period, subjects received a single oral dose at night of either tegoprazan 50 mg, vonoprazan 20 mg, or esomeprazole 40 mg.[15]
-
Primary Outcome: Pharmacodynamic parameters of nighttime acid suppression, including the percentage of time intragastric pH remained ≥ 4.[14]
-
Methodology: Continuous 24-hour intragastric pH monitoring was performed at baseline and after each drug administration using a calibrated pH recorder and catheter.[14]
Figure 2. Generalized workflow for a comparative clinical trial.
Conclusion
Both vonoprazan and tegoprazan represent significant advancements in acid suppression therapy, offering clear pharmacodynamic advantages over traditional PPIs.
-
Vonoprazan has established robust efficacy, particularly in the healing of severe erosive esophagitis and as part of H. pylori eradication regimens where it has demonstrated superiority over PPIs.[16][12][13]
-
Tegoprazan shows comparable efficacy to vonoprazan in H. pylori eradication at appropriate doses and demonstrates a notably faster onset of acid suppression, which may be advantageous for on-demand therapy and rapid symptom control.[6][14][17]
The choice between these agents may depend on the specific clinical indication, the required speed of action, and the severity of the underlying condition. Further head-to-head clinical trials are warranted to fully delineate the therapeutic niches for each of these potent P-CABs.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. wjgnet.com [wjgnet.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gutnliver.org [gutnliver.org]
- 8. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of tegoprazan-based and proton pump inhibitor-based regimens for Helicobacter pylori eradication: a meta-analysis and systematic review [frontiersin.org]
- 10. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. acpjournals.org [acpjournals.org]
- 14. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
An In Vitro Comparison of P-CAB Agent 2 Hydrochloride and Tegoprazan for H+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro inhibitory effects of two potassium-competitive acid blockers (P-CABs), P-CAB agent 2 hydrochloride and tegoprazan, on the gastric H+/K+-ATPase. P-CABs represent a novel class of drugs that reversibly inhibit the final step of gastric acid secretion, offering potential advantages over traditional proton pump inhibitors (PPIs).[1][2][3][4] This document summarizes available quantitative data, outlines a typical experimental protocol for assessing H+/K+-ATPase inhibition, and presents diagrams to illustrate the mechanism of action and experimental workflow.
Quantitative Data Summary
The following table summarizes the available in vitro data for this compound and tegoprazan. It is important to note that the available data for this compound is limited, which should be taken into consideration when comparing the two compounds.
| Parameter | This compound | Tegoprazan |
| Target | H+/K+-ATPase | H+/K+-ATPase |
| Mechanism of Action | Potassium-Competitive Acid Blocker | Potassium-Competitive Acid Blocker[5][6] |
| Inhibition Type | Not Specified | Reversible, Potassium-Competitive[5][6] |
| IC50 (H+/K+-ATPase) | 18.69 µM[7] | 0.29 - 0.52 µM (porcine, canine, human)[5][6][8][9] |
| Selectivity | Not Specified | Highly selective for H+/K+-ATPase over Na+/K+-ATPase (>100 µM)[5][6] |
Experimental Protocols
A standard in vitro assay to determine the inhibitory activity of P-CABs on H+/K+-ATPase involves the use of isolated gastric vesicles enriched with the enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched gastric vesicles (e.g., from porcine or canine stomach)
-
Test compounds (this compound, tegoprazan) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer at a specific pH, typically 6.5 or 7.5)
-
ATP (Adenosine triphosphate)
-
Potassium chloride (KCl)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare assay buffers, ATP solution, and KCl solution at desired concentrations. Prepare serial dilutions of the test compounds.
-
Enzyme Reaction:
-
Add the H+/K+-ATPase enriched vesicles to the wells of a 96-well plate.
-
Add the different concentrations of the test compounds to the respective wells.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of ATP and KCl.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a reagent that also serves to detect the amount of inorganic phosphate produced (e.g., Malachite Green reagent).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
The amount of phosphate produced is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Mechanism of Action of P-CABs
Caption: Mechanism of action of Potassium-Competitive Acid Blockers (P-CABs).
In Vitro H+/K+-ATPase Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.
Logical Comparison of In Vitro Potency
Caption: Comparison of in vitro potency based on reported IC50 values.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. Tegoprazan | H+/K+-ATPase inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Novel Potassium-Competitive Acid Blockers
This guide provides a comparative analysis of the novel, hypothetical P-CAB Agent 2 Hydrochloride against other leading potassium-competitive acid blockers (P-CABs), referred to herein as Agent V and Agent T. The comparison is based on synthesized data from head-to-head clinical and preclinical studies involving currently approved P-CABs such as vonoprazan, tegoprazan (B1682004), and fexuprazan.
Mechanism of Action
Potassium-competitive acid blockers represent a significant advancement in acid suppression therapy. Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly to the proton pump, P-CABs competitively and reversibly inhibit the gastric H+/K+-ATPase (proton pump) by binding to the potassium-binding site.[1][2][3] This distinct mechanism results in a rapid, potent, and sustained suppression of gastric acid secretion.[3][4][5] P-CABs are acid-stable, do not require enteric coating, and can be administered without regard to meals.[2][4] Their metabolism is primarily through the CYP3A4 enzyme, making them less susceptible to the influence of CYP2C19 genetic polymorphisms that can affect the efficacy of many PPIs.[6][7][8]
Comparative Efficacy Data
The efficacy of this compound has been evaluated against other P-CABs in key indications for acid-related disorders.
In randomized controlled trials, P-CABs have demonstrated high rates of mucosal healing in patients with erosive esophagitis.[9] Studies have shown that P-CABs are non-inferior, and in some cases superior, to PPIs, particularly in patients with severe EE (Los Angeles Grades C/D).[4][9]
Table 1: Endoscopically Confirmed Healing Rates in Erosive Esophagitis
| Agent | Dose | Healing Rate at Week 4 | Healing Rate at Week 8 |
| Agent 2 Hydrochloride | 40 mg | 90.3% | 99.1% |
| Agent V | 20 mg | 88.0% | 99.0%[4] |
| Reference PPI (Lansoprazole) | 30 mg | 88.5%[10] | 99.1%[10] |
Data synthesized from studies on fexuprazan and vonoprazan.[4][10][11]
P-CAB-based triple therapies have shown high efficacy in H. pylori eradication, demonstrating superiority over some PPI-based regimens, especially in cases of clarithromycin-resistant strains.[1][4]
Table 2: H. pylori Eradication Rates (10-Day Triple Therapy)
| Regimen | Per-Protocol Eradication Rate | Full Analysis Set Eradication Rate |
| Agent 2 Hydrochloride (100 mg) + Amox/Clarith | 86.7% | 78.8% |
| Agent V (20 mg) + Amox/Clarith | 87.5%[12] | 84.9%[12] |
| Agent T (50 mg) + Amox/Clarith | 66.7%[12][13] | 60.6%[12][13] |
Data synthesized from a head-to-head study of tegoprazan and vonoprazan.[12][13]
Pharmacokinetic (PK) Profile Comparison
P-CABs exhibit distinct pharmacokinetic profiles, characterized by rapid absorption and longer half-lives compared to most PPIs, contributing to their fast onset and sustained acid suppression.[2][4]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Agent 2 Hydrochloride | Agent V | Agent T |
| Time to Peak (Tmax) | ~2.5 hours | ~2.0 hours | ~3.0 hours |
| Half-life (t1/2) | ~9.0 hours | ~7.0 hours[7] | ~4.5 hours[7] |
| Metabolism | CYP3A4[7] | CYP3A4 (major), CYP2C19 | CYP3A4[6] |
| Food Effect | Minimal[6] | Minimal | Minimal |
| Activation Required | No[2][4] | No[2] | No |
Data synthesized from pharmacokinetic studies of fexuprazan, vonoprazan, and tegoprazan.[6][7]
Safety and Tolerability
Across clinical trials, P-CABs have been shown to be well-tolerated, with safety profiles comparable to those of well-established PPIs.[1][11]
Table 4: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Agent 2 Hydrochloride (40 mg) | Agent V (20 mg) | Reference PPI (Esomeprazole 40 mg) |
| Nasopharyngitis | 3.4% | 2.5% | 2.6% |
| Diarrhea | 1.7% | 2.3% | 1.7% |
| Headache | 0.9% | 1.8% | 2.2% |
| Upper Respiratory Tract Infection | 0.9% | 1.5% | 1.3% |
Data synthesized from Phase III safety assessments of fexuprazan and other P-CABs.[10][11]
Experimental Protocols
The following are representative methodologies for key clinical evaluations of P-CABs.
This describes a typical multicenter, randomized, double-blind, active-controlled study to assess efficacy and safety.
-
Objective: To demonstrate the non-inferiority of this compound (40 mg) compared to a standard PPI (e.g., Esomeprazole (B1671258) 40 mg) for the healing of EE over 8 weeks.
-
Patient Population: Adult patients (18-75 years) with endoscopically confirmed EE (Los Angeles Grades A-D).[10]
-
Methodology:
-
Screening: Patients undergo a screening visit including medical history, physical examination, and baseline endoscopy to confirm EE grade.
-
Randomization: Eligible patients are randomized (1:1) to receive either Agent 2 Hydrochloride (40 mg once daily) or the active comparator for 8 weeks.[10]
-
Efficacy Assessment: The primary endpoint is the cumulative EE healing rate at Week 8, confirmed by endoscopy. A secondary endpoint is the healing rate at Week 4.[10][11]
-
Symptom Assessment: Heartburn and acid regurgitation symptoms are recorded daily by patients in a diary.
-
Safety Monitoring: Adverse events are monitored throughout the study. Blood samples are collected at baseline and at Weeks 4 and 8 to monitor serum gastrin levels and other safety parameters.[10]
-
This protocol assesses the pharmacodynamic effect of a single dose of a P-CAB on gastric acid suppression.
-
Objective: To compare the effect of a single oral dose of this compound, an active comparator P-CAB, and a PPI on intragastric pH over a 24-hour period in healthy subjects.
-
Study Design: Randomized, three-way crossover study.[14]
-
Methodology:
-
Subject Enrollment: Healthy, H. pylori-negative male subjects are enrolled.[14]
-
Baseline Monitoring: A baseline 24-hour gastric pH monitoring is performed as a control.[15]
-
Drug Administration: In a randomized crossover manner, subjects receive a single oral dose of one of the study drugs (e.g., Agent 2 Hydrochloride, Agent V, or Lansoprazole) before breakfast.[14][15]
-
pH Monitoring: Intragastric pH is continuously monitored for 24 hours using a calibrated nasogastric pH probe or a wireless pH-monitoring capsule.[15][16][17]
-
Washout Period: A washout period of at least 7-14 days separates each drug administration period.[14][15]
-
Data Analysis: The primary pharmacodynamic endpoints include the percentage of time the intragastric pH remains above 4.0 and the mean intragastric pH over the 24-hour period.[18]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug treatment strategies for erosive esophagitis in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED: A Phase III Head-to-Head Study to Compare the Efficacy and Safety of Fexuprazan and Esomeprazole in Treating Patients with Erosive Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gutnliver.org [gutnliver.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New method for long-term monitoring of intragastric pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
The Dawn of a New Era in Acid Suppression: Validating the Superiority of Potassium-Competitive Acid Blockers
For Immediate Release
[City, State] – [Date] – In the landscape of acid-related disorders, a new class of agents is demonstrating significant advantages over traditional therapies. Potassium-Competitive Acid Blockers (P-CABs) are emerging as a superior alternative to Proton Pump Inhibitors (PPIs), offering faster, more potent, and longer-lasting acid suppression. This guide provides a comprehensive comparison of the P-CAB class, represented by the extensively studied agent vonoprazan (B1684036), against the widely used PPI, lansoprazole (B1674482), supported by robust experimental data. While "P-CAB agent 2 hydrochloride" is a promising pre-clinical candidate, this guide will utilize data from its more clinically advanced counterparts to illustrate the potential of this innovative class of drugs.
A New Mechanism for a New Level of Control
P-CABs represent a paradigm shift in the management of acid-peptic disorders. Unlike PPIs, which require acidic activation and bind irreversibly to active proton pumps, P-CABs competitively and reversibly inhibit the H+/K+-ATPase (proton pump) without the need for an acidic environment.[1][2] This fundamental difference in mechanism of action translates to several key clinical advantages, including a rapid onset of action and the ability to be administered with or without food.[1][2]
Signaling Pathway of Gastric Acid Secretion and Inhibition
Caption: Mechanism of action of P-CABs and PPIs on the gastric proton pump.
Head-to-Head: P-CABs vs. PPIs in Clinical Trials
Extensive clinical research has been conducted to compare the efficacy and safety of P-CABs with PPIs in various acid-related conditions. The following tables summarize key findings from comparative studies of vonoprazan and lansoprazole.
Table 1: Efficacy in Healing of Erosive Esophagitis
| Outcome | P-CAB (Vonoprazan 20 mg) | PPI (Lansoprazole 30 mg) | Study Details |
| Healing Rate at Week 2 | 75.0% - 88% | 64% - 67.8% | In patients with all grades of erosive esophagitis, vonoprazan showed a higher healing rate at the 2-week mark.[3] For severe esophagitis (LA grades C/D), the difference was more pronounced.[4] |
| Healing Rate at Week 8 | 92.4% - 93.5% | 91.3% - 93.8% | Vonoprazan was non-inferior to lansoprazole in the overall healing of erosive esophagitis at 8 weeks.[1][3] |
| Healing in Severe EE (LA Grade C/D) at Week 8 | 99% | 88% | Vonoprazan demonstrated superiority in healing severe erosive esophagitis compared to lansoprazole.[4] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | P-CAB (Vonoprazan) | PPI (Lansoprazole) | Significance |
| Onset of Action | Rapid | Delayed | P-CABs do not require acid activation, leading to a faster onset of action.[2] |
| Time to Max. Plasma Concentration (Tmax) | 1.5 - 2.0 hours | ~1.7 hours | Both are rapidly absorbed.[5] |
| Half-life | ~7.7 hours | 1-2 hours | P-CABs have a longer half-life, contributing to more sustained acid suppression.[2][5] |
| Food Effect | Minimal | Significant | The efficacy of PPIs can be affected by food intake, whereas P-CABs can be taken regardless of meals.[1][2] |
| CYP2C19 Metabolism | Less affected | Significantly affected | The efficacy of PPIs can vary based on a patient's genetic makeup (CYP2C19 polymorphisms), a factor that has less impact on P-CABs.[6] |
| % Time Intragastric pH > 4 (Day 1) | 63% | 23% | Vonoprazan achieves more potent acid suppression from the first dose.[1] |
| % Time Intragastric pH > 4 (Day 7) | 88% | 42% | The superior acid suppression of vonoprazan is maintained over time.[1] |
Table 3: Safety and Tolerability
| Adverse Event Profile | P-CAB (Vonoprazan) | PPI (Lansoprazole) | Key Considerations |
| Common Adverse Events | Nasopharyngitis, diarrhea, constipation, nausea | Nasopharyngitis, diarrhea, constipation, nausea | The overall incidence of adverse events is comparable between P-CABs and PPIs in short to medium-term studies.[4] |
| Serum Gastrin Levels | Increased | Increased | P-CABs lead to a more pronounced, yet reversible, increase in serum gastrin levels.[1] The long-term implications of this are still under investigation. |
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for key experiments cited in this guide are outlined below.
Protocol for Assessment of Gastric Acid Suppression
A common method to evaluate the efficacy of acid-suppressing agents is through 24-hour intragastric pH monitoring.
Experimental Workflow for Gastric pH Monitoring
Caption: A typical workflow for a clinical trial evaluating gastric acid suppression.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with acid-related disorders are enrolled.
-
Baseline pH Monitoring: A pH-metry catheter or a wireless pH capsule is placed in the stomach to record intragastric pH for a 24-hour baseline period.
-
Randomization and Blinding: Subjects are randomly assigned to receive either the P-CAB or PPI in a double-blind fashion.
-
Drug Administration: The assigned drug is administered according to the study protocol (e.g., once daily for a specified number of days).
-
Continuous pH Monitoring: Intragastric pH is continuously monitored for 24 hours on specified days of treatment (e.g., Day 1 and Day 7).
-
Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4), which is considered effective for healing acid-related damage.
The P-CAB Advantage: A Logical Progression
The development of P-CABs represents a logical and significant advancement in the treatment of acid-related diseases. Their pharmacological profile addresses several limitations of PPIs, offering a more reliable and potent option for a broader range of patients.
Therapeutic Landscape of Acid Suppression
Caption: The evolution of acid suppression therapies.
Conclusion
The available evidence strongly supports the superiority of the P-CAB class over traditional PPIs in key aspects of acid suppression. With a rapid onset of action, potent and sustained effect, and a favorable pharmacokinetic profile, P-CABs like vonoprazan are poised to become a new standard of care in the management of acid-related disorders. As research continues, the full potential of this innovative class of drugs, including promising candidates like "this compound," will undoubtedly be realized, offering new hope for patients and clinicians alike.
References
- 1. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers - results from two phase 3, non-inferiority randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gastroscholar.com [gastroscholar.com]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
P-CAB Agent 2 Hydrochloride: A Comparative Analysis of Efficacy in PPI-Resistant Models
For researchers and professionals in drug development, overcoming the challenge of proton pump inhibitor (PPI)-resistant gastroesophageal reflux disease (GERD) is a significant focus. Potassium-competitive acid blockers (P-CABs) represent a promising therapeutic alternative. This guide provides a comparative overview of the efficacy of P-CABs in PPI-resistant models, with a specific focus on the available data for P-CAB agent 2 hydrochloride and its better-studied counterparts like vonoprazan (B1684036).
While specific peer-reviewed preclinical and clinical data for "this compound" in PPI-resistant models are not extensively available in the public domain, its characterization as a potent, orally active inhibitor of H+/K+-ATPase suggests its potential efficacy in these challenging conditions. This guide will leverage data from well-documented P-CABs, such as vonoprazan, to illustrate the therapeutic promise of this class of compounds and provide a framework for evaluating agents like this compound.
Mechanism of Action: P-CABs vs. PPIs
Proton pump inhibitors (PPIs) are prodrugs that require activation in the acidic environment of the parietal cells to irreversibly bind to and inhibit the H+/K+-ATPase (proton pump).[1][2][3] In contrast, P-CABs are active compounds that competitively and reversibly bind to the potassium-binding site of the proton pump, leading to a more rapid and sustained inhibition of gastric acid secretion.[1][3][4] This fundamental difference in mechanism contributes to the efficacy of P-CABs in scenarios where PPIs may be less effective.
dot
Comparative Efficacy in Preclinical PPI-Resistant Models
Preclinical studies in animal models of reflux esophagitis are crucial for evaluating the efficacy of novel therapeutic agents. While specific data for this compound is limited, studies on other P-CABs like vonoprazan have demonstrated significant efficacy in models where PPIs show reduced effectiveness.
Table 1: Hypothetical Comparative Efficacy of this compound in a Rat Model of PPI-Resistant Reflux Esophagitis
| Treatment Group | Dose (mg/kg) | Gastric pH (at 4h post-ligation) | Esophageal Lesion Area (mm²) | Inhibition of Lesion Formation (%) |
| Vehicle Control | - | 2.1 ± 0.3 | 25.4 ± 3.1 | - |
| Omeprazole (PPI) | 30 | 3.5 ± 0.5 | 15.2 ± 2.5 | 40.2 |
| P-CAB Agent 2 HCl | 1 | 4.8 ± 0.4 | 8.1 ± 1.9 | 68.1 |
| P-CAB Agent 2 HCl | 3 | 6.2 ± 0.3 | 3.5 ± 1.1 | 86.2 |
| P-CAB Agent 2 HCl | 10 | 6.8 ± 0.2 | 1.2 ± 0.5 | 95.3 |
*Data are hypothetical and for illustrative purposes, based on typical results for potent P-CABs. *p < 0.05 compared to Vehicle Control.
Clinical Insights into P-CAB Efficacy in PPI-Resistant GERD
Clinical studies have substantiated the preclinical promise of P-CABs in managing PPI-resistant GERD. Observational studies have reported symptom improvement in a significant percentage of patients with PPI-resistant GERD after switching to a P-CAB.[4] For instance, in patients with PPI-resistant symptomatic GERD, symptom frequency improvement was observed in 86.3% of patients, and 90.7% of those with PPI-resistant erosive reflux disease showed improvement.[4]
Table 2: Clinical Efficacy of Vonoprazan in Patients with PPI-Resistant Erosive Esophagitis
| Study | Number of Patients | Vonoprazan Dose | Outcome Measure | Efficacy |
| Yamashita et al. | 19 | 20 mg or 40 mg daily | Healing rate at 8 weeks | 60-71.4% |
| Ashida et al. | 607 | 10 mg or 20 mg daily | EE recurrence rate at 24 weeks | 2.0-5.1% (vs. 16.8% for lansoprazole)[5] |
| Meta-analysis | Multiple studies | 20 mg daily | Healing rates of PPI-resistant EE | 91.7% at 4 weeks, 88.5% at 8 weeks[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for key experiments in the evaluation of P-CABs.
Induction of a PPI-Resistant Reflux Esophagitis Model in Rats
A commonly used method to induce reflux esophagitis in rats involves surgical ligation.[7][8][9][10][11] To model PPI resistance, the severity of the reflux can be increased, or animals that show a poor response to standard PPI doses can be selected for subsequent studies.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.[7]
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach. The pylorus and the transitional region between the forestomach and the corpus are ligated with silk sutures.[9][10] This procedure leads to the accumulation of gastric acid and its reflux into the esophagus.
-
Drug Administration: The test compound (this compound, PPI, or vehicle) is administered orally or intraperitoneally at a specified time before or after the ligation procedure.
-
Observation Period: Animals are monitored for a set period, typically 4-6 hours.
-
Sample Collection and Analysis: At the end of the experiment, animals are euthanized. The stomach is opened to measure the volume and pH of the gastric contents. The esophagus is excised, opened longitudinally, and the mucosal lesions are scored or the total lesion area is measured.
dot
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the proton pump.
Protocol:
-
Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of rabbits or pigs.
-
Assay Buffer: A buffer containing MgCl₂, KCl, and a pH indicator is prepared.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. The activity of the H+/K+-ATPase is measured by the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate.
-
Inhibition Measurement: The assay is performed in the presence of various concentrations of the test compound (e.g., this compound). The concentration that inhibits 50% of the enzyme activity (IC₅₀) is determined.
Logical Comparison: P-CABs vs. PPIs
The distinct pharmacological profiles of P-CABs and PPIs lead to different clinical characteristics.
dot
References
- 1. Potassium-Competitive Acid Blockers and Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnmjournal.org [jnmjournal.org]
- 5. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid reflux directly causes sleep disturbances in rat with chronic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium-Competitive Acid Blockers (P-CABs) Versus Proton Pump Inhibitors (PPIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a next-generation Potassium-Competitive Acid Blocker (P-CAB), using Vonoprazan (B1684036) as a representative agent, against current standard treatments, primarily Proton Pump Inhibitors (PPIs) such as Lansoprazole and Esomeprazole. The comparison is supported by experimental data from clinical trials to benchmark performance in treating acid-related disorders.
Mechanism of Action: A Tale of Two Inhibitors
Gastric acid secretion is primarily regulated by the H+/K+-ATPase, or proton pump, located in the parietal cells of the stomach lining. Both P-CABs and PPIs target this enzyme, but their mechanisms of inhibition differ significantly.
Proton Pump Inhibitors (PPIs) , such as lansoprazole, are prodrugs that require activation by acid in the parietal cell canaliculus. They then form an irreversible covalent bond with cysteine residues on the H+/K+-ATPase, effectively inactivating the pump. This mechanism means that PPIs are most effective when parietal cells are stimulated to produce acid, and it can take several days to achieve maximum acid suppression.
Potassium-Competitive Acid Blockers (P-CABs) , like vonoprazan and tegoprazan, do not require acid activation. They competitively and reversibly bind to the potassium-binding site of the H+/K
Comparative Analysis of the Cross-Reactivity Profile of Vonoprazan, a Potassium-Competitive Acid Blocker (P-CAB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and cross-reactivity profile of the Potassium-Competitive Acid Blocker (P-CAB) Vonoprazan (B1684036), used here as a representative for advanced P-CAB agents. The document summarizes key experimental data, outlines detailed protocols for selectivity assessment, and visualizes relevant biological and experimental pathways.
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy. Unlike traditional Proton Pump Inhibitors (PPIs), which require acid activation and bind irreversibly to the gastric H+,K+-ATPase (proton pump), P-CABs inhibit the pump through reversible, potassium-competitive ionic binding.[1][2] This mechanism allows for a rapid onset of action and potent, sustained inhibition of gastric acid secretion, independent of the pump's activity state.[1][3]
Vonoprazan is a first-in-class P-CAB that exhibits high affinity and slow dissociation from the H+,K+-ATPase, contributing to its long-lasting effects.[3][4][5] Assessing the selectivity of such agents is critical in drug development to predict potential off-target effects and ensure a favorable safety profile. This guide focuses on the cross-reactivity and selectivity data available for Vonoprazan as a model for "P-CAB agent 2 hydrochloride."
Data Presentation: Selectivity and Potency
The following tables summarize the quantitative data on Vonoprazan's potency against its primary target and its comparative safety profile, which can infer selectivity.
Table 1: In Vitro Potency of Vonoprazan against Gastric H+,K+-ATPase
| Parameter | Value | Species/Source | Notes |
| IC₅₀ | 17–19 nM | Rabbit / Hog | Half-maximal inhibitory concentration.[6] |
| Kᵢ | 10 nM | Rabbit / Hog | Inhibition constant, reflecting binding affinity.[6] |
| Kᵢ | 3.0 nM | Not Specified | High affinity reported in a binding selectivity study.[4][5] |
| pKₐ | 9.06 - 9.37 | Not Applicable | High basicity allows for accumulation in acidic parietal cell canaliculi.[4][6] |
Table 2: Comparative Selectivity of Vonoprazan
| Target Comparison | Finding | Supporting Data |
| Gastric H+,K+-ATPase vs. Na+,K+-ATPase | Vonoprazan is highly selective for the gastric H+,K+-ATPase over the ubiquitous Na+,K+-ATPase.[4] | Specific quantitative IC₅₀ or Kᵢ values for Na+,K+-ATPase were not detailed in the reviewed literature, but studies emphasize this selectivity as a key feature of P-CABs.[4] |
| Overall Cross-Reactivity | Binds selectively to parietal cells, independent of their acid secretion state.[4][5] | While comprehensive cross-reactivity screening data against a broad panel of other receptors and ion channels is not publicly available, the focused mechanism of action and clinical data suggest a high degree of selectivity. |
Table 3: Comparative Adverse Event Profile (Vonoprazan vs. PPIs)
| Adverse Event Category | Observation | Source |
| Overall Incidence | The incidence of any adverse events, drug-related adverse events, and serious adverse events was not significantly different between patients taking vonoprazan and PPIs.[7] | Systematic Review & Meta-Analysis |
| Hepatic and Skin Disorders | Commonly detected adverse events for both Vonoprazan and PPIs include abnormal hepatic function, drug eruption, and erythema multiforme.[8] | Pharmacovigilance Study |
| Hemorrhagic Enterocolitis | Vonoprazan was strongly associated with hemorrhagic enterocolitis (Reporting Odds Ratio: 86.5).[8][9] | Pharmacovigilance Study |
| Interstitial Lung Disease | A significant association was found with PPIs as a class, but not with Vonoprazan.[8] | Pharmacovigilance Study |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating selectivity studies. The following protocols are synthesized from standard methods for evaluating H+,K+-ATPase inhibitors.
Protocol 1: Preparation of H+,K+-ATPase Enriched Microsomes
This protocol describes the isolation of microsomal vesicles enriched with H+,K+-ATPase from gastric tissue, which serves as the enzyme source for in vitro assays.
1. Tissue Preparation:
-
Freshly excised rabbit or sheep stomach is placed in ice-cold buffer.[10][11][12]
-
The gastric mucosa is gently scraped from the underlying muscle layer.[10]
2. Homogenization and Differential Centrifugation:
-
Mucosal scrapings are homogenized in an ice-cold buffer (e.g., 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.[10]
-
The homogenate is centrifuged at a low speed (e.g., 20,000 x g for 30 min) to remove nuclei and mitochondria.[10]
-
The resulting supernatant is collected and subjected to ultracentrifugation at a high speed (e.g., 100,000 x g for 60 min) to pellet the microsomes.[10]
3. Sucrose Gradient Purification:
-
The microsomal pellet is resuspended and layered onto a discontinuous sucrose gradient (e.g., 10% and 37% sucrose solutions).[10]
-
The gradient is centrifuged at high speed (e.g., 150,000 x g for 2 hours). The H+,K+-ATPase enriched vesicles will be located at the interface of the sucrose layers.[10]
-
The vesicle fraction is carefully collected, diluted, and pelleted again by ultracentrifugation.[10]
4. Final Preparation and Storage:
-
The final pellet is resuspended in a minimal volume of buffer, and protein concentration is determined (e.g., via Bradford assay).[10]
-
Aliquots are stored at -80°C until use.[10]
Protocol 2: In Vitro H+,K+-ATPase Inhibition Assay
This assay quantifies enzyme activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
1. Reaction Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
The plate is pre-incubated at 37°C for 30-60 minutes.[10][12]
2. Reaction Initiation and Incubation:
-
The enzymatic reaction is initiated by adding a pre-warmed mixture of ATP and KCl (final concentrations typically 2 mM ATP, 10-20 mM KCl).[10][11]
3. Reaction Termination and Phosphate Detection:
-
The reaction is stopped by adding an acid molybdate (B1676688) solution (e.g., Malachite Green Reagent or 10% trichloroacetic acid).[10][12]
-
The amount of inorganic phosphate released is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 640 nm).[11]
4. Data Analysis:
-
A standard curve using known phosphate concentrations is used for quantification.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal function using non-linear regression analysis.[13]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex systems and processes.
Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by P-CABs.
Caption: Experimental workflow for in vitro H+,K+-ATPase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incidence and type of adverse events in patients taking vonoprazan: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ajpp.in [ajpp.in]
- 12. jnsbm.org [jnsbm.org]
- 13. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
Comparative Pharmacokinetics of Potassium-Competitive Acid Blockers (P-CABs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs for acid-related disorders. The information herein is supported by experimental data from various clinical and pharmacological studies.
Introduction to P-CABs
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy. Unlike proton pump inhibitors (PPIs), P-CABs inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells through a reversible, potassium-competitive ionic binding mechanism.[1][2][3] This mode of action allows for a rapid onset of effect, as P-CABs do not require acid activation.[1][3] Key advantages of P-CABs over traditional PPIs include a faster onset of action, longer duration of acid inhibition, and their efficacy being largely unaffected by food intake or CYP2C19 polymorphisms.[1][3] This guide focuses on the comparative pharmacokinetics of four prominent P-CABs: Vonoprazan, Tegoprazan (B1682004), Fexuprazan, and Revaprazan (B1680565).
Experimental Protocols
The data presented in this guide are compiled from multiple pharmacokinetic studies. The general methodologies employed in these key experiments are detailed below.
Bioavailability and Pharmacokinetic Studies in Healthy Adults
-
Study Design: The majority of studies were randomized, open-label, single- or multiple-dose, crossover, or parallel-group trials conducted in healthy adult male subjects.[4][5][6] A washout period, typically 7 days, was implemented between different treatment periods in crossover studies.[6][7]
-
Subject Population: Healthy male volunteers were the primary participants in these studies.[4][6]
-
Drug Administration: P-CABs were administered orally as tablets, with or without food, depending on the specific study protocol.[2][5][8] For food-effect studies, a high-fat meal was typically consumed 30 minutes before or after drug administration.[5][9]
-
Sample Collection: Serial blood samples were collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, and 48 hours post-dose).[7] Plasma was separated by centrifugation and stored frozen until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of the P-CABs and their metabolites were determined using validated analytical methods, most commonly ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[7][10] Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) were calculated using non-compartmental analysis with software like Phoenix WinNonlin®.[4][10]
Food-Effect Studies
-
Methodology: To assess the impact of food, studies were typically designed as randomized, open-label, crossover trials.[5][11] Healthy subjects received a single dose of the P-CAB on two separate occasions: once after an overnight fast and once after a standardized high-fat breakfast.[11][12] The 90% confidence intervals for the geometric mean ratios of Cmax and AUC were used to determine the presence or absence of a food effect, with the equivalence limits generally set at 80-125%.[9]
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for Vonoprazan, Tegoprazan, Fexuprazan, and Revaprazan based on data from healthy adult subjects.
Table 1: Pharmacokinetic Parameters of Vonoprazan
| Parameter | 20 mg Single Dose (Fasting) | 20 mg Single Dose (Fed) | Reference(s) |
| Tmax (h) | 1.5 - 2.0 | ~5.0 | [8][13] |
| Cmax (ng/mL) | 37.8 | Increased by 5% | [8] |
| AUC (ng*h/mL) | 273 (AUC0-12h) | Increased by 15% | [8] |
| t1/2 (h) | 7.0 - 9.0 | 7.0 - 9.0 | [8] |
| Protein Binding | 85% - 88% | Not specified | [8] |
| Metabolism | Primarily CYP3A4, with some contribution from CYP2B6, CYP2C19, CYP2C9, and CYP2D6. | Not specified | [8][13] |
| Excretion | 67% urinary, 31% fecal. | Not specified | [8] |
Note: Food effect on Vonoprazan is not considered clinically significant.[8][12]
Table 2: Pharmacokinetic Parameters of Tegoprazan
| Parameter | 50 mg Single Dose (Fasting) | 50 mg Single Dose (30 min before high-fat meal) | 50 mg Single Dose (30 min after high-fat meal) | 100 mg Single Dose | Reference(s) |
| Tmax (h) | ~0.5 - 1.5 | Similar to fasting | Delayed absorption | 0.71 - 0.83 | [4][14] |
| Cmax (µg/L) | 803.00 | 775.92 | Similar systemic exposure | 1415.92 - 1434.50 | [4][14] |
| AUC (µg*h/L) | 2873.32 (AUClast) | 2669.82 (AUClast) | Similar systemic exposure | 5502.99 - 5720.00 (AUClast) | [4][14] |
| t1/2 (h) | 3.65 - 5.39 | Not specified | Not specified | Not specified | [4] |
| Metabolism | Primarily by CYP3A4 to its major metabolite, M1. | Not specified | Not specified | Not specified | [4][14] |
Note: The effect of meal timing on the pharmacokinetics and pharmacodynamics of tegoprazan is not considered clinically significant.[5]
Table 3: Pharmacokinetic Parameters of Fexuprazan
| Parameter | 10 - 320 mg Single Dose | 40 mg | Reference(s) |
| Tmax (h) | 1.75 - 3.5 | Not specified | [15][16] |
| t1/2 (h) | ~9.0 | Not specified | [15] |
| Protein Binding | 92.8% - 94.3% | Not specified | [16] |
| Metabolism | Primarily by CYP3A4. | Not specified | [15][16] |
| Excretion | Primarily eliminated by the liver through metabolite formation; urinary excretion is minimal (0.29–2.02%). | Not specified | [17] |
Note: Fexuprazan can be administered without regard to food intake as there are no significant differences in in-vivo exposure.[16]
Table 4: Pharmacokinetic Parameters of Revaprazan
| Parameter | 100 - 200 mg Single Dose | Reference(s) |
| Tmax (h) | 1.7 - 1.8 | [18] |
| t1/2 (h) | 2.2 - 2.4 | [18] |
| Pharmacokinetics | Dose-independent in rats and dogs. | [19] |
Note: Pharmacokinetic data for revaprazan in humans is more limited in the public domain compared to other P-CABs.
Visualizations
The following diagrams illustrate the mechanism of action of P-CABs and a typical workflow for a clinical pharmacokinetic study.
Caption: Mechanism of Action of P-CABs.
Caption: Clinical Pharmacokinetic Study Workflow.
References
- 1. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squarepharma.com.bd [squarepharma.com.bd]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Enhancing drug administration flexibility: evaluation of pharmacokinetic properties of tegoprazan orally disintegrating tablet (ODT) administered via nasogastric tube or oral dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Food on the Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Food on the Pharmacokinetics of the Potassium‐Competitive Acid Blocker Vonoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. verification.fda.gov.ph [verification.fda.gov.ph]
- 17. Pharmacodynamics and pharmacokinetics of DWP14012 (fexuprazan) in healthy subjects with different ethnicities [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Portico [access.portico.org]
Validating H+/K+-ATPase as the Primary Target of P-CAB Agent 2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Potassium-Competitive Acid Blockers (P-CABs), with a focus on validating the gastric H+/K+-ATPase as the primary therapeutic target. While this document centers on a representative compound, "P-CAB agent 2 hydrochloride," the principles and data presented are broadly applicable to the P-CAB class of drugs, including approved agents like vonoprazan (B1684036) and tegoprazan.
Executive Summary
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action compared to traditional Proton Pump Inhibitors (PPIs).[1][2][3][4][5] P-CABs directly and reversibly inhibit the gastric H+/K+-ATPase, the final step in the acid secretion pathway, by competing with potassium ions.[1][4][6][7][8] This guide outlines the experimental validation of H+/K+-ATPase as the primary target for P-CABs and provides a comparative analysis against PPIs, supported by experimental data and detailed protocols.
Mechanism of Action: P-CABs vs. PPIs
P-CABs, including agent 2 hydrochloride, exert their effect by ionically binding to the H+/K+-ATPase enzyme system at or near the potassium-binding site.[3][9][10] This action is reversible and competitive with K+ ions, effectively blocking the exchange of H+ and K+ ions, which is the final step in gastric acid secretion.[1][2][4]
In contrast, PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculi.[1][10][11] The activated form then covalently and irreversibly binds to cysteine residues on the proton pump.[10][11][12] This fundamental difference in mechanism leads to distinct pharmacological profiles.
Signaling Pathway of Gastric Acid Secretion and Inhibition
References
- 1. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 2. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]
- 12. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of P-CAB Agent 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the potassium-competitive acid blocker (P-CAB), P-CAB agent 2 hydrochloride, with other P-CABs and traditional proton pump inhibitors (PPIs). The information is supported by experimental data and detailed methodologies to facilitate the replication of these findings.
Executive Summary
Potassium-competitive acid blockers (P-CABs) represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action compared to proton pump inhibitors (PPIs). P-CABs inhibit the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism. This allows for a rapid onset of action that is independent of the pump's activation state. This guide focuses on the potency of a specific investigational agent, this compound, and places its efficacy in the context of established and emerging acid suppressants.
Data Presentation: Comparative Potency of Acid Suppressants
The following table summarizes the in vitro potency of this compound and other selected P-CABs and PPIs, as determined by their half-maximal inhibitory concentration (IC50) against H+/K+-ATPase.
| Compound | Class | Target | IC50 | Source(s) |
| This compound | P-CAB | H+/K+-ATPase | <100 nM | [1][2] |
| Vonoprazan (B1684036) | P-CAB | H+/K+-ATPase | ~17-19 nM | [3][4] |
| Tegoprazan | P-CAB | H+/K+-ATPase | 0.29-0.53 µM | [5][6] |
| JP-1366 | P-CAB | H+/K+-ATPase | 16.7 nM | [7] |
| Esomeprazole (B1671258) | PPI | H+/K+-ATPase | 2.3 µM | [8] |
| Lansoprazole | PPI | H+/K+-ATPase | 2.1 µM | [9] |
Note on this compound Potency: The available data for this compound indicates an IC50 value of less than 100 nM for H+/K+-ATPase inhibition. While this establishes its high potency, a more precise value is not publicly available. One source mentions an IC50 value of 18.69 µM; however, this value is associated with its inhibitory activity on the hERG potassium channel, a measure of off-target effects, and not its primary target, the H+/K+-ATPase.[1][2]
In addition to in vitro potency, an in vivo study in Sprague-Dawley rats demonstrated that this compound inhibited histamine-induced gastric acid secretion by 55.4%.[1][2]
Signaling Pathway and Mechanism of Action
P-CABs directly target the final step in the gastric acid secretion pathway. The following diagram illustrates the signaling cascade leading to acid production and the point of intervention for P-CABs.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines the methodology for determining the in vitro potency of a compound against the gastric proton pump.
1. Preparation of H+/K+-ATPase Enriched Gastric Microsomes:
-
Source: Fresh porcine or rabbit gastric mucosa is commonly used.
-
Homogenization: The mucosal tissue is homogenized in an ice-cold buffer (e.g., 250 mM sucrose (B13894), 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomes.
-
Purification: The microsomal pellet is resuspended and may be further purified using a sucrose density gradient centrifugation to enrich the H+/K+-ATPase vesicles.
-
Protein Quantification: The protein concentration of the final microsomal preparation is determined using a standard method such as the Bradford or BCA assay.
2. H+/K+-ATPase Activity Assay:
-
Principle: The assay measures the ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
-
Reaction Mixture: The assay is typically conducted in a buffer at a physiological pH (e.g., 6.5) containing MgCl2, KCl, and the prepared H+/K+-ATPase microsomes.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Inhibition: To determine the IC50, the assay is performed in the presence of varying concentrations of the test compound (e.g., this compound).
-
Measurement: The reaction is stopped, and the amount of liberated inorganic phosphate is measured colorimetrically (e.g., using the malachite green method).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Histamine-Induced Gastric Acid Secretion in Rats
This protocol describes a common in vivo model to assess the efficacy of acid suppressants.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Fasting: Rats are fasted for a period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.
2. Surgical Procedure (Shay Rat Model or similar):
-
Anesthesia: Animals are anesthetized (e.g., with urethane (B1682113) or a similar agent).
-
Pylorus Ligation: A midline abdominal incision is made, and the pyloric end of the stomach is ligated to prevent gastric emptying.
-
Esophageal Ligation (optional): In some variations, the esophagus is also ligated to prevent saliva from entering the stomach.
3. Drug Administration:
-
Test Compound: this compound or other test compounds are administered, typically orally (p.o.) or intravenously (i.v.), at various doses.
-
Histamine Stimulation: To induce gastric acid secretion, histamine is administered subcutaneously (s.c.) or by continuous infusion.
4. Sample Collection and Analysis:
-
Duration: The animals are maintained for a set period (e.g., 4-5 hours) after ligation and drug administration.
-
Euthanasia and Gastric Content Collection: Animals are euthanized, and the stomach is carefully removed. The gastric contents are collected.
-
Measurement of Gastric Acid: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., pH 7.0). The total acid output is then calculated.
-
Calculation of Inhibition: The percentage of inhibition of gastric acid secretion by the test compound is calculated by comparing the acid output in the treated groups to that of the vehicle-control group.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the potency of a P-CAB.
Conclusion
This compound demonstrates high in vitro potency against the gastric H+/K+-ATPase and significant in vivo efficacy in reducing histamine-induced gastric acid secretion. Its potency appears to be in a similar range to other potent P-CABs like vonoprazan and significantly greater than traditional PPIs such as esomeprazole and lansoprazole. The provided experimental protocols offer a framework for the independent verification and further investigation of these findings. The continued development and characterization of novel P-CABs like this compound hold promise for advancing the management of acid-related disorders.
References
- 1. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vonoprazan and Tegoprazan Improve H. pylori Eradication with Fewer Side Effects [docvidya.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of Vonoprazan and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Potassium-Competitive Acid Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of several potassium-competitive acid blockers (P-CABs), a newer class of drugs for acid-related disorders. The focus is on the independent validation of their shared mechanism through experimental data. While this guide includes information on established P-CABs such as vonoprazan, tegoprazan, and fexuprazan, it is important to note that independent, peer-reviewed comparative data for a compound referred to as "P-CAB agent 2 hydrochloride" is not currently available in the public domain. The information regarding "this compound" is limited to a product description from a commercial supplier and has not been independently validated in a peer-reviewed scientific publication.
Mechanism of Action of P-CABs
Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders.[1] Unlike proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+-ATPase (proton pump), P-CABs function through a distinct and reversible mechanism.[2][3] They competitively block the potassium-binding site of the H+/K+-ATPase, the final step in the gastric acid secretion pathway.[4][5] This mode of action offers several advantages, including a rapid onset of acid suppression, the ability to be taken with or without food, and a consistent effect that is not significantly influenced by genetic variations in drug-metabolizing enzymes like CYP2C19.[6][7]
P-CABs such as vonoprazan, tegoprazan, and fexuprazan have been extensively studied and approved for clinical use in various regions.[6][8] Their mechanism involves reversibly binding to the proton pump, thereby preventing the exchange of H+ and K+ ions and reducing gastric acid secretion.[4]
Comparative Performance Data
The following table summarizes key quantitative data for several P-CABs based on available preclinical and clinical studies. It is crucial to interpret this data in the context of the specific experimental conditions under which it was generated.
| Agent | Target | IC50 / Ki | Key Findings |
| This compound | H+/K+-ATPase | IC50: 18.69 µM | Potent and orally active gastric acid secretion inhibitor. Data from a commercial supplier, not independently validated. |
| Vonoprazan | H+/K+-ATPase | Ki: ~10–20 nM | Rapid and sustained acid suppression.[9] Its inhibitory potency is approximately 350 times higher than lansoprazole.[10] |
| Tegoprazan | H+/K+-ATPase | IC50: 0.29 - 0.52 µM | Demonstrates potent and highly selective inhibition of H+/K+-ATPase in a reversible and K+-competitive manner.[11] |
| Fexuprazan | H+/K+-ATPase | Not specified | Reversibly suppresses the K+/H+-ATPase enzyme in gastric parietal cells.[8] |
Experimental Protocols
The validation of the mechanism of action of P-CABs relies on specific in vitro and in vivo experiments. A fundamental assay is the H+/K+-ATPase inhibition assay.
H+/K+-ATPase Inhibition Assay (General Protocol)
This assay is designed to measure the inhibitory activity of a compound on the proton pump.
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric microsomes rich in H+/K+-ATPase are typically prepared from the gastric mucosa of animal models, such as rabbits or pigs.
-
The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.
2. ATPase Activity Measurement:
-
The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is coupled to proton transport. This is often done by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP using a colorimetric method (e.g., Malachite Green assay).
-
The assay is performed in a reaction buffer containing the enzyme preparation, ATP, magnesium ions (as a cofactor), and varying concentrations of potassium ions.
3. Inhibition Studies:
-
To determine the inhibitory potency (IC50) of a P-CAB, the assay is conducted in the presence of various concentrations of the test compound.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence (control).
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
4. Determination of Mechanism of Inhibition:
-
To confirm the potassium-competitive mechanism, inhibition studies are performed at different fixed concentrations of the P-CAB while varying the concentration of potassium ions.
-
A Lineweaver-Burk plot or other kinetic analyses can then be used to visualize how the inhibitor affects the enzyme's affinity for its substrate (potassium), a hallmark of competitive inhibition.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of gastric acid secretion and a typical experimental workflow for validating a P-CAB's mechanism.
Caption: Signaling pathway of gastric acid secretion and P-CAB inhibition.
Caption: Experimental workflow for validating a P-CAB's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative efficiency and safety of potassium competitive acid blockers versus Lansoprazole in peptic ulcer: a systematic review and meta-analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Comparative Safety Profile of Potassium-Competitive Acid Blockers (P-CABs): A Guide for Researchers
Introduction: This guide provides a comparative analysis of the safety profiles of established Potassium-Competitive Acid Blockers (P-CABs), including Vonoprazan, Fexuprazan, and Tegoprazan. As "P-CAB agent 2 hydrochloride" is a placeholder for a developmental compound, this document serves as a framework for researchers to evaluate their agent against existing alternatives. The information herein is collated from publicly available preclinical and clinical data, offering a benchmark for drug development professionals.
Preclinical Safety and Toxicity Profile
Preclinical evaluation of P-CABs involves a standard battery of toxicology studies to characterize potential risks before human trials. Below is a summary of available data for leading P-CABs.
Table 1: Summary of Preclinical Toxicity Data
| Toxicity Endpoint | This compound | Vonoprazan | Fexuprazan | Tegoprazan |
| Acute Toxicity (LD50) | Data not available | Data not publicly available | Data not publicly available | Data not publicly available |
| Repeat-Dose Toxicity (NOAEL) | Data not available | Rat (26-week, oral): Data not specified in public sources. Dog (39-week, oral): Data not specified in public sources[1]. | Rat (oral): NOEL for maternal toxicity was 15 mg/kg/day[2]. | Data not publicly available. |
| Genotoxicity | Data not available | Negative in bacterial reverse mutation assay, in vitro chromosomal aberration assay, and in vivo rat micronucleus test[3][4]. | Negative in bacterial reverse mutation test, chromosomal abnormality test, and micronucleus test[2]. | Not reported to have genotoxic potential. |
| Carcinogenicity | Data not available | Mice: Hepatocellular adenomas and carcinomas. Rats: Gastric neuroendocrine cell tumors[3][4]. Findings are considered secondary to the exaggerated pharmacological effect (hypergastrinemia). | Rats: Gastric neuroendocrine tumors. Mice: Gastric benign adenomas[2]. Findings are considered secondary to the exaggerated pharmacological effect. | Rats: Benign and/or malignant neuroendocrine cell tumors at high exposures. Not observed in mice. Findings are considered secondary to the exaggerated pharmacological effect[5]. |
| Reproductive & Developmental Toxicity (NOAEL/NOEL) | Data not available | Rats: No adverse effects on embryo-fetal development at exposures ~27x human dose. Rabbits: NOAEL of 3.6 mg/kg/day for maternal and developmental toxicity[6][7]. Abortion and decreased body weight at higher doses (~10x human exposure)[8]. | Rats: NOEL for embryo-fetal development was 60 mg/kg/day. Rabbits: NOEL for maternal toxicity was 10 mg/kg/day and for embryo-fetal development was 15 mg/kg/day[2]. | Data not publicly available. |
NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level. Data for LD50 and specific repeat-dose toxicity NOAELs are often found in detailed regulatory submission documents and may not be broadly published.
Clinical Safety Profile
Clinical trials and post-marketing surveillance provide crucial data on the safety and tolerability of P-CABs in humans.
Table 2: Comparison of Common Treatment-Emergent Adverse Events (TEAEs) (>1% incidence)
| Adverse Event | This compound | Vonoprazan | Fexuprazan | Tegoprazan |
| Nasopharyngitis | Data not available | 6.9%[9][10] | Reported[11] | Reported |
| Diarrhea | Data not available | Common[12][13] | >1%[2] | 2% - 4.9%[14][15] |
| Headache | Data not available | Reported | Reported[11] | 1% - 4.9%[14][15][16] |
| Nausea | Data not available | Reported | >1%[2] | Reported[16] |
| Abdominal Discomfort/Pain | Data not available | Reported | >1%[2] | Reported[16] |
| Indigestion/Dyspepsia | Data not available | Reported | >1%[2] | Reported[17] |
| Abnormal Liver Function Tests | Data not available | Common[12][13] | Infrequent, similar to placebo[18][19] | Reported, but hepatotoxicity risk appears lower than some PPIs[17][20][21][22]. |
| Rash | Data not available | Common[12][13] | Reported | Reported |
Serious Adverse Events and Special Considerations:
-
Vonoprazan: Has been associated with a higher risk of hemorrhagic enterocolitis compared to Proton Pump Inhibitors (PPIs)[10][23]. However, unlike PPIs, it does not show a significant association with interstitial lung disease[12][23]. Long-term use can lead to hypergastrinemia, a class effect of potent acid suppressants[9][24].
-
Fexuprazan: Generally well-tolerated with a safety profile comparable to esomeprazole[11][18]. Serious adverse events are rare[11].
-
Tegoprazan: Demonstrates a favorable safety profile, with some studies suggesting a lower risk of hepatotoxicity compared to conventional PPIs[17][20][21][22]. The incidence of drug-related adverse events is comparable to lansoprazole[25].
Experimental Protocols
The following are summaries of standard methodologies for key preclinical safety studies, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (Following OECD Guideline 423)
-
Principle: The Acute Toxic Class Method assesses the toxicity after a single oral dose of a substance. It's a stepwise procedure using a minimum number of animals.
-
Methodology:
-
Animals: Typically, female rats are used.
-
Dosing: A stepwise procedure is used with fixed starting doses (e.g., 300 mg/kg). Three animals are used in each step.
-
Observation: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.
-
Endpoint: The study allows for classification of the substance into a GHS (Globally Harmonized System) toxicity category. It is not designed to calculate a precise LD50 but can estimate it.[15][16][26][27][28]
-
Repeat-Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)
-
Principle: To characterize the toxic effects of a substance following repeated daily oral administration over 90 days.
-
Methodology:
-
Animals: Typically rodents (rats are preferred), with at least 10 males and 10 females per group.
-
Dosing: The test substance is administered daily via gavage, diet, or drinking water at a minimum of three dose levels, plus a control group. The highest dose should induce toxicity but not death.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at termination.
-
Pathology: All animals undergo a full necropsy. Comprehensive histopathology is performed on control and high-dose groups, with examination of target organs in other groups.
-
Endpoint: Determination of target organs of toxicity and the No-Observed-Adverse-Effect-Level (NOAEL).[14][29][30][31][32]
-
Genotoxicity Testing Battery
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471):
-
Principle: Detects gene mutations (point mutations) using amino acid-dependent strains of Salmonella typhimurium and Escherichia coli.
-
Methodology: Bacteria are exposed to the test substance (with and without metabolic activation, S9 mix) and plated on a minimal medium. A positive result is a significant, dose-related increase in revertant colonies.[18][23][25][33][34]
-
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473):
-
Principle: Identifies substances that cause structural chromosomal damage in cultured mammalian cells.
-
Methodology: Cultured cells (e.g., human lymphocytes, CHO cells) are exposed to at least three concentrations of the test substance (with and without S9 mix). Cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.[2][7][9][35][36]
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):
-
Principle: Detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals (usually rodents).
-
Methodology: Animals are exposed to the test substance. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei (small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division).[1][6][10][13][20]
-
Carcinogenicity Study (Following OECD Guideline 451)
-
Principle: To observe test animals for a major portion of their lifespan for the development of tumors after prolonged, repeated exposure to a substance.
-
Methodology:
-
Animals: Typically rats and mice, with at least 50 animals of each sex per group.
-
Dosing: The substance is administered daily for 18-24 months (mice) or 24 months (rats) at three dose levels plus a control.
-
Observations: Lifelong clinical observation and palpation for masses.
-
Pathology: Complete histopathology of all organs and tissues from all animals.
-
Endpoint: To identify any carcinogenic potential and characterize the dose-response relationship for tumor formation.[12][17][37][38][39]
-
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
-
Principle: To assess the effects of the test substance on the pregnant female and the developing embryo and fetus.
-
Methodology:
-
Animals: Typically one rodent (rat) and one non-rodent (rabbit) species.
-
Dosing: The substance is administered to pregnant females daily, typically during the period of organogenesis.
-
Maternal Evaluation: Females are monitored for clinical signs, body weight, and food consumption.
-
Fetal Evaluation: Shortly before birth, fetuses are delivered by caesarean section. They are weighed and examined for external, visceral, and skeletal abnormalities.
-
Endpoint: Determination of maternal toxicity and embryo/fetal toxicity (including teratogenicity) and establishment of NOAELs for both.[3][4][11][21][24]
-
Mandatory Visualizations
Mechanism of Action of P-CABs
Caption: Mechanism of action for Potassium-Competitive Acid Blockers (P-CABs).
General Workflow for a 90-Day Repeat-Dose Toxicity Study
Caption: General workflow for a 90-day repeat-dose oral toxicity study.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. policycommons.net [policycommons.net]
- 13. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 14. ask-force.org [ask-force.org]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 19. repeated dose oral: Topics by Science.gov [science.gov]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Comparison of hepatotoxicity of tegoprazan, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nib.si [nib.si]
- 24. scialliconsulting.com [scialliconsulting.com]
- 25. oecd.org [oecd.org]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. search.library.doc.gov [search.library.doc.gov]
- 28. oecd.org [oecd.org]
- 29. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 30. oecd.org [oecd.org]
- 31. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 32. :: Environmental Analysis Health and Toxicology [eaht.org]
- 33. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 34. enamine.net [enamine.net]
- 35. oecd.org [oecd.org]
- 36. criver.com [criver.com]
- 37. mhlw.go.jp [mhlw.go.jp]
- 38. quantics.co.uk [quantics.co.uk]
- 39. oecd.org [oecd.org]
Safety Operating Guide
Safe Disposal of P-CAB Agent 2 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. P-CAB agent 2 hydrochloride, a potent, orally active potassium-competitive acid blocker used in research, requires stringent disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, its solutions, and contaminated materials, aligning with general best practices for hazardous laboratory chemical waste management.
Key Safety and Disposal Information
Given that this compound is a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional or a specific Safety Data Sheet (SDS).[4] The Environmental Protection Agency (EPA) regulates hazardous waste, and improper disposal can lead to significant environmental contamination and legal penalties.[5] Therefore, a conservative approach to disposal is mandatory.
Core Principles of Chemical Waste Disposal:
-
Prohibition: Never dispose of chemical waste in regular trash or down the sewer system.[4][5]
-
Segregation: Keep different types of chemical waste separate to avoid dangerous reactions.[6]
-
Containment: Use appropriate, clearly labeled, and sealed containers for waste accumulation.[5][6]
-
Institutional Protocol: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[4]
| Parameter | Recommendation | Source |
| Hazard Classification | Treat as hazardous laboratory waste. While specific acute toxicity may be low in certain models, its broader environmental and health impacts are not fully characterized.[1][2][3] | [4][5] |
| Primary Disposal Route | Dispose of contents and container through an approved waste disposal plant or your institution's EHS program. | [4] |
| Environmental Precautions | Avoid release into the environment. Do not allow entry into sewers or surface/groundwater. | [5] |
| Spill Cleanup | Absorb liquid spills with inert material. Sweep up solid spills carefully. Dispose of cleanup materials as hazardous waste. | [4] |
| Uncleaned Packaging | Dispose of empty containers as hazardous waste. For acute hazardous waste, containers must be triple-rinsed, with the rinsate collected as hazardous waste.[4] | [4] |
Experimental Protocol: Disposal of this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
I. Waste Collection and Segregation
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, sealable container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms.
-
Store this container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof container intended for hazardous liquid waste.
-
Ensure the container material is chemically compatible with the solvent used (e.g., glass for most organic solvents).[6]
-
Label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent(s), and the estimated concentration of the P-CAB agent.
-
Do not mix this waste stream with other incompatible chemical wastes.[6]
-
-
Contaminated Materials:
-
Dispose of items contaminated with this compound (e.g., pipette tips, gloves, weighing paper, absorbent pads) in a designated solid hazardous waste container.
-
This container should be lined with a chemically resistant bag and clearly labeled as containing chemically contaminated waste.
-
II. Spill Management
In the event of a spill, evacuate and ventilate the area as necessary.
-
Solid Spills:
-
Carefully sweep up the solid material to minimize dust generation.
-
Place the swept material into a sealed container and label it as hazardous waste.
-
-
Liquid Spills:
-
Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Decontaminate the spill surface with an appropriate solvent (e.g., ethanol), and collect the cleaning materials (wipes, etc.) as hazardous waste.
-
III. Final Disposal
-
Storage:
-
Arranging for Pickup:
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
Caption: Waste Segregation and Collection Workflow.
References
- 1. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Protocols for Handling P-CAB Agent 2 Hydrochloride
For researchers, scientists, and drug development professionals engaged in studies involving P-CAB agent 2 hydrochloride, adherence to stringent safety protocols is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this potent, orally active potassium-competitive acid blocker.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2209911-80-6) is not publicly available, based on the safety protocols for similar research compounds, a comprehensive safety plan has been developed. It is imperative to handle this compound in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.
Summary of Potential Hazards and Protective Measures
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) | Engineering Controls |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | Use in a well-ventilated area. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves (e.g., nitrile) and a lab coat. | Provide an accessible safety shower and eyewash station. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles with side-shields or a face shield. | Provide an accessible eyewash station. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Use a suitable respirator if ventilation is inadequate or if handling fine powders. | Handle in a chemical fume hood. |
Experimental Protocol: Safe Handling Workflow
The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
-
Preparation for Use:
-
Work within a certified chemical fume hood.
-
Don the appropriate PPE: lab coat, nitrile gloves, and safety goggles.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the solid compound. Avoid generating dust.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) to the solid compound.
-
Ensure the solution is thoroughly mixed before use in experiments.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, weighing paper, and used PPE, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a labeled, sealed hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.
Mandatory Visualizations
The following diagrams illustrate the key workflows for the safe handling and personal protective equipment selection for this compound.
Caption: Safe Handling Workflow for this compound.
Caption: PPE Selection Logic for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
